Gladiolic acid
Description
structure given in first source
Properties
IUPAC Name |
2,3-diformyl-6-methoxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-6-3-7(4-12)8(5-13)9(11(14)15)10(6)16-2/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPWNPFGKKJSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C(=O)O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197276 | |
| Record name | Gladiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-05-7 | |
| Record name | Gladiolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gladiolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gladiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLADIOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R76754PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gladiolic Acid: A Comprehensive Technical Review of its Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid, a natural product first isolated from Penicillium gladioli, has attracted scientific interest due to its notable biological activities, particularly its fungistatic properties. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and known biological functions of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.
Chemical Structure and Properties
This compound is a polyketide-derived aromatic compound with the systematic IUPAC name 2,3-diformyl-6-methoxy-5-methylbenzoic acid.[1] Its chemical formula is C₁₁H₁₀O₅, and it has a molecular weight of 222.19 g/mol .[1][2]
Key Structural Features:
-
A benzoic acid core.
-
Two formyl (-CHO) groups at positions 2 and 3.
-
A methoxy (-OCH₃) group at position 6.
-
A methyl (-CH₃) group at position 5.
An important characteristic of this compound is that it is an achiral molecule, meaning it does not possess any stereocenters and therefore does not exhibit optical activity.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [1] |
| Molecular Weight | 222.19 g/mol | [1][2] |
| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid | [1] |
| CAS Number | 478-05-7 | [1] |
| Appearance | Reported as silky needles from water | |
| Melting Point | 160 °C | |
| pKa | 4.4 | |
| UV max (in ethanol) | 214, 271, 304 nm | |
| Stereochemistry | Achiral | [2] |
Stereochemistry
As an achiral molecule, this compound does not have any chiral centers.[2] This simplifies its chemical synthesis and characterization as there are no enantiomers or diastereomers to consider. The planar nature of the benzene ring and the substituents do not create any stereoisomers.
Biological Activity
This compound is primarily recognized for its fungistatic activity , meaning it inhibits the growth of fungi rather than killing them (fungicidal).[3][4] This activity has been reported against a variety of fungal species.
Antifungal Activity
While extensive quantitative data is limited in publicly available literature, this compound has shown inhibitory effects against various fungi. The mechanism of its antifungal action is not yet fully elucidated but is an active area of research. It is hypothesized to interfere with essential cellular processes in susceptible fungi.
Further research is required to determine the minimum inhibitory concentrations (MICs) of this compound against a broader range of fungal and bacterial species to fully assess its antimicrobial spectrum.
Experimental Protocols
Isolation and Purification of this compound
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Penicillium gladioli is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) under optimal conditions for secondary metabolite production.
-
Extraction: After the incubation period, the mycelium is separated from the culture broth by filtration. The filtrate is then acidified (e.g., with HCl to pH 2-3) and extracted with an organic solvent such as ethyl acetate.
-
Purification: The organic extract is concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the compounds. Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Crystallization: The purified fractions are combined, concentrated, and the this compound is crystallized from a suitable solvent system (e.g., hot water) to yield pure crystals.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, methyl protons, methoxy protons, and two distinct formyl protons. |
| ¹³C-NMR | Resonances for the carboxylic acid carbon, two formyl carbons, aromatic carbons, methyl carbon, and methoxy carbon. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of 222.19 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O, aromatic C-H and C=C, and the formyl C=O stretching vibrations. |
Antifungal Susceptibility Testing
The fungistatic activity of this compound can be quantified using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with a standardized suspension of the test fungus.
-
The plate is incubated under conditions appropriate for the specific fungus.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
Biosynthesis of this compound
This compound is a fungal aromatic polyketide. Its biosynthesis is believed to follow the general principles of polyketide synthesis, involving a large multifunctional enzyme known as a polyketide synthase (PKS). While the specific enzymatic steps for this compound have not been fully elucidated, a putative pathway can be proposed based on known fungal aromatic polyketide biosynthesis.
The biosynthesis likely starts with an acetyl-CoA starter unit, followed by the iterative addition of malonyl-CoA extender units. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific domains within the PKS. Subsequent tailoring reactions, such as methylation and oxidation, would then lead to the final structure of this compound.
Putative Biosynthetic Pathway of this compound
References
- 1. This compound | C11H10O5 | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthetic Pathway of Gladiolic Acid in Penicillium gladioli
For Immediate Release
[CITY, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the biosynthetic pathway of gladiolic acid, a notable secondary metabolite produced by the fungus Penicillium gladioli. This guide consolidates current knowledge, presents a hypothetical pathway based on analogous fungal metabolites, and outlines experimental methodologies crucial for future research and potential biotechnological applications.
This compound, a compound with recognized biological activities, originates from a complex series of enzymatic reactions. While the definitive gene cluster in P. gladioli remains to be experimentally verified, a robust hypothetical pathway can be constructed by drawing parallels with the well-elucidated biosynthesis of similar fungal polyketides, such as stipitatic acid.
Core Biosynthetic Machinery: A Multi-Enzyme Cascade
The biosynthesis of this compound is postulated to commence with the activity of a non-reducing polyketide synthase (NR-PKS). This large, multi-domain enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a polyketide chain, which is then cyclized to form an aromatic intermediate.
Subsequent key transformations are thought to involve a flavin-dependent monooxygenase, which catalyzes an oxidative dearomatization of the aromatic ring, followed by an Fe(II)/α-ketoglutarate-dependent dioxygenase that facilitates an oxidative ring expansion, a critical step in forming the characteristic seven-membered ring precursor of dihydrothis compound. The final step in the formation of this compound is the oxidation of dihydrothis compound, likely catalyzed by a dehydrogenase.
Hypothetical Biosynthetic Pathway of this compound
The proposed sequence of enzymatic reactions leading to this compound is outlined below. This pathway is inferred from studies on analogous fungal secondary metabolites.
Figure 1. Hypothetical biosynthetic pathway of this compound in Penicillium gladioli.
Quantitative Data Summary
Currently, there is a paucity of specific quantitative data for the enzymes involved in this compound biosynthesis. The following table presents a template for the types of data that are essential for a complete understanding and potential bioengineering of this pathway. Future research should focus on populating this table with experimentally derived values.
| Enzyme | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Optimal pH | Optimal Temp (°C) |
| NR-PKS | Acetyl-CoA, Malonyl-CoA | Aromatic Intermediate | ND | ND | ND | ND |
| Monooxygenase | Aromatic Intermediate, O₂, NADPH | Dearomatized Intermediate | ND | ND | ND | ND |
| Dioxygenase | Dearomatized Intermediate, O₂, α-KG | Dihydrothis compound | ND | ND | ND | ND |
| Dehydrogenase | Dihydrothis compound, NAD(P)⁺ | This compound, NAD(P)H | ND | ND | ND | ND |
| ND: Not Determined |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are pivotal for advancing our knowledge in this area.
Identification of the this compound Biosynthetic Gene Cluster
Workflow:
Figure 2. Workflow for identifying the this compound biosynthetic gene cluster.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of P. gladioli using a suitable fungal DNA extraction kit.
-
Whole-Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (e.g., Illumina or PacBio) to obtain a high-quality genome assembly.
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Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters (BGCs).
-
Candidate Gene Cluster Identification: BGCs containing a non-reducing polyketide synthase (NR-PKS) gene are prioritized as potential candidates for this compound biosynthesis.
-
Gene Knockout Studies: The candidate NR-PKS gene and other key genes within the cluster (e.g., monooxygenase, dioxygenase) are individually deleted using CRISPR-Cas9-mediated gene editing.
-
Metabolite Analysis: The wild-type and mutant strains are cultivated under conditions conducive to this compound production. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to compare the metabolite profiles. A loss of this compound production in a mutant strain confirms the involvement of the deleted gene in its biosynthesis.
Heterologous Expression and In Vitro Enzyme Assays
Workflow:
Figure 3. Workflow for the characterization of biosynthetic enzymes.
Methodology:
-
Gene Cloning and Expression: The identified biosynthetic genes (NR-PKS, monooxygenase, dioxygenase, dehydrogenase) are amplified from P. gladioli cDNA and cloned into suitable expression vectors. These constructs are then transformed into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for protein production.
-
Protein Purification: The expressed enzymes, often with an affinity tag (e.g., His-tag), are purified from the host cell lysate using affinity chromatography.
-
In Vitro Reconstitution and Enzyme Assays: The purified enzymes are used in in vitro assays with the appropriate substrates to confirm their function. For example, the purified NR-PKS would be supplied with acetyl-CoA and malonyl-CoA, and the reaction product analyzed by LC-MS. Subsequent enzymes in the pathway would be assayed with the product of the preceding reaction.
-
Enzyme Kinetics: Standard enzyme kinetic assays are performed by varying the substrate concentration and measuring the initial reaction velocity. This allows for the determination of key kinetic parameters such as Km and kcat.
Isotopic Labeling Studies
Methodology:
-
Precursor Feeding: P. gladioli cultures are supplemented with isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, or [¹³C]-malonate.
-
Extraction and Purification: After a suitable incubation period, this compound is extracted from the culture and purified.
-
NMR and Mass Spectrometry Analysis: The purified, labeled this compound is analyzed by ¹³C-NMR and mass spectrometry to determine the incorporation pattern of the labeled atoms. This information provides definitive evidence for the polyketide origin of the molecule and can help to elucidate the cyclization and rearrangement mechanisms.
Future Directions
The complete elucidation of the this compound biosynthetic pathway in Penicillium gladioli will open avenues for the bioengineering of this fungus to enhance production yields or to generate novel, structurally diverse analogs with potentially improved therapeutic properties. Further research should prioritize the definitive identification and characterization of the this compound gene cluster and the detailed biochemical investigation of each enzyme in the pathway.
An In-depth Technical Guide to Gladiolic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Gladiolic acid, a natural product derived from the fungus Penicillium gladioli, has garnered interest within the scientific community for its notable antifungal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its biosynthesis and chemical synthesis, and an exploration of its biological activity and mechanism of action.
Core Physical and Chemical Properties
This compound is a polyketide metabolite. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [1] |
| Molecular Weight | 222.19 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Not available |
| ¹³C NMR | Not available |
| FTIR (cm⁻¹) | Not available |
| UV-Vis (λmax, nm) | Not available |
Biosynthesis of this compound
This compound is biosynthesized in Penicillium gladioli through the polyketide pathway, with orsellinic acid serving as a key intermediate.[2][3][4] The process is initiated by a polyketide synthase (PKS) enzyme.
Experimental Protocols
Isolation and Purification of this compound from Penicillium gladioli
A general protocol for the isolation of fungal metabolites can be adapted for this compound.
Methodology:
-
Fermentation: Penicillium gladioli is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to chromatographic techniques, such as column chromatography on silica gel, to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Characterization: Fractions containing the purified this compound are combined, and the structure is confirmed using spectroscopic methods including NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy.
Chemical Synthesis
The chemical synthesis of this compound is a complex process. A generalized synthetic approach is outlined below.
Methodology:
A multi-step synthesis would likely involve the construction of the substituted aromatic ring followed by the introduction and modification of the functional groups. This could potentially be achieved through a series of reactions such as electrophilic aromatic substitution, oxidation, and protection/deprotection steps.
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity.[4][5] The primary mechanism of action is believed to be the disruption of the fungal cell wall integrity.[5][6][7]
The fungal cell wall is a crucial structure for maintaining cell shape, providing osmotic protection, and facilitating interaction with the environment. Key components of the fungal cell wall include chitin and β-(1,3)-glucan. The synthesis of these polysaccharides is a critical target for antifungal drugs.
This compound is thought to interfere with the synthesis of chitin, a polymer of N-acetylglucosamine that provides structural integrity to the cell wall. This inhibition likely involves the targeting of chitin synthase enzymes.
By inhibiting chitin synthase, this compound weakens the fungal cell wall, leading to osmotic instability and ultimately cell lysis. This targeted action makes this compound a compound of interest for the development of new antifungal therapies. Further research is needed to fully elucidate the specific interactions with chitin synthase and other potential cellular targets.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orsellinic acid - Wikipedia [en.wikipedia.org]
- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gladiolic Acid as an Antifungal Agent: Unraveling a Decades-Old Mystery
An In-depth Technical Guide on the Current State of Knowledge and Future Research Directions
Audience: Researchers, scientists, and drug development professionals.
Published: November 10, 2025
Executive Summary
Gladiolic acid, a polyketide dicarboxylic acid first isolated from Penicillium gladioli, has long been recognized for its fungistatic properties. Despite its early discovery, the precise molecular mechanism underpinning its antifungal activity remains largely unelucidated in publicly available scientific literature. This technical guide provides a comprehensive overview of the existing knowledge on this compound, contextualizes it within the broader landscape of antifungal agents produced by Burkholderia species (a more recent source of related compounds), and outlines a potential roadmap for future research to fully characterize its mode of action. While quantitative data and detailed signaling pathways for this compound are not available, this document aims to equip researchers with the foundational information necessary to initiate new investigations into this potentially valuable antifungal compound.
Introduction to this compound
This compound is a secondary metabolite historically isolated from the fungus Penicillium gladioli. Structurally, it is a dicarboxylic acid and is also classified as a polyketide. Polyketides are a diverse class of natural products with a wide range of biological activities, including many clinically significant antibiotics and antifungal agents.[1] The early research, dating back to the 1950s, established the structure of this compound and demonstrated its ability to inhibit the growth of various fungi, terming it a "fungistatic" agent. However, these foundational studies did not delve into the molecular-level interactions responsible for this growth inhibition.
More recently, the genus Burkholderia, particularly Burkholderia gladioli, has been identified as a producer of a diverse array of antifungal secondary metabolites.[2][3][4] While this compound itself is less frequently the focus of contemporary studies, the investigation of other Burkholderia metabolites provides a valuable context for understanding the potential antifungal strategies employed by compounds from this bacterial source.
Current Understanding of Antifungal Activity: A Knowledge Gap
A thorough review of scientific literature reveals a significant gap in the understanding of this compound's specific mechanism of action as an antifungal agent. Key areas where information is lacking include:
-
Molecular Target: The specific fungal protein or cellular component that this compound binds to and inhibits has not been identified.
-
Signaling Pathway Disruption: There is no data on which cellular signaling pathways are affected by this compound treatment in fungi.
-
Quantitative Antifungal Spectrum: Comprehensive data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of clinically relevant fungal pathogens is not available in recent literature.
-
Detailed Experimental Protocols: Specific, reproducible experimental protocols for investigating the antifungal mechanism of this compound have not been published.
This lack of detailed information prevents a full characterization of this compound's potential as a lead compound for antifungal drug development.
Antifungal Compounds from Burkholderia gladioli: A Contextual Overview
Research into Burkholderia gladioli has revealed a rich arsenal of secondary metabolites with potent antifungal properties.[2][3] Understanding these related compounds can offer clues and suggest potential avenues for investigating this compound. The antifungal strategies of Burkholderia gladioli are multifaceted and include the production of diffusible metabolites and volatile organic compounds (VOCs).[2][5] Some of the key antifungal agents identified from this bacterium are summarized in the table below.
| Antifungal Compound Class | Producing Organism | Reported Antifungal Activity/Mechanism |
| Polyketides (general) | Burkholderia spp., Penicillium spp. | Diverse mechanisms, including disruption of cell wall integrity and interference with key metabolic pathways.[1] |
| Gladiolin | Burkholderia gladioli | A polyketide with synergistic antifungal activity with amphotericin B, suggesting a membrane-related mechanism. |
| Toxoflavin, Caryoynencin, Enacyloxin | Burkholderia gladioli | Various strains produce these compounds with broad antimicrobial activities. |
| Bongkrekic Acid | Burkholderia gladioli | A respiratory toxin that inhibits the mitochondrial ADP/ATP translocase. While primarily toxic, it demonstrates the ability of B. gladioli metabolites to target essential cellular processes.[6] |
| Volatile Organic Compounds (e.g., Dimethyl Disulfide) | Burkholderia gladioli | Inhibit fungal growth, likely through broad, non-specific disruption of cellular functions.[5] |
| Extracellular Enzymes (e.g., Chitinases, Glucanases) | Burkholderia gladioli | Degrade fungal cell wall components.[2] |
This table represents a summary of findings from various studies on Burkholderia gladioli and is intended to provide context.
Potential Mechanisms of Action: A Hypothesis-Driven Approach
Given the structural class of this compound (a dicarboxylic acid and a polyketide), we can hypothesize potential mechanisms of action that could be investigated.
Disruption of the Fungal Cell Wall or Membrane
The fungal cell wall and membrane are common targets for antifungal drugs. The dicarboxylic acid nature of this compound might suggest an interaction with the cell membrane, potentially disrupting the electrochemical gradient or the function of membrane-embedded proteins.
Inhibition of Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. A possible avenue of research would be to investigate if this compound inhibits any of the enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.
The following diagram illustrates the well-established ergosterol biosynthesis pathway, a common target for antifungal agents. Future studies could explore if this compound acts on any of the enzymes in this pathway.
Caption: A simplified diagram of the fungal ergosterol biosynthesis pathway, highlighting key enzymes that are targets for existing antifungal drugs.
Chelation of Metal Ions
Dicarboxylic acids are known to chelate metal ions. Essential metal ions are crucial cofactors for many fungal enzymes. This compound could exert its fungistatic effect by sequestering these essential ions, thereby inhibiting key metabolic processes.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To address the current knowledge gap, a systematic investigation of this compound's antifungal mechanism is required. The following workflow outlines a potential research plan.
Caption: A proposed experimental workflow for the elucidation of the antifungal mechanism of action of this compound.
5.1. Initial Characterization
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of purified this compound should be determined against a wide range of pathogenic yeasts and molds using standardized broth microdilution methods (e.g., CLSI guidelines).
-
Fungistatic vs. Fungicidal Activity: Time-kill curve assays should be performed to determine whether this compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
5.2. Target Identification
-
Genetic Screening: A screen of a yeast knockout library (e.g., Saccharomyces cerevisiae or Candida albicans) can identify gene deletions that confer hypersensitivity or resistance to this compound, thus pointing to its potential target or pathway.
-
Chemo-proteomics: Affinity chromatography using immobilized this compound could be employed to pull down its binding partners from fungal cell lysates.
5.3. Pathway Analysis
-
Transcriptomics and Metabolomics: Analyzing changes in the fungal transcriptome (RNA-Seq) and metabolome in response to this compound treatment can reveal the cellular pathways that are perturbed.
-
Cell-Based Assays: Based on transcriptomic and metabolomic data, specific cell-based assays can be performed. For example, if genes in the ergosterol biosynthesis pathway are differentially expressed, ergosterol levels can be quantified. If cell wall integrity pathway genes are affected, assays using cell wall stressors like Calcofluor White can be conducted.
5.4. Target Validation
-
In Vitro Enzyme Assays: If a specific enzyme is identified as a potential target, its activity should be tested in the presence of this compound in a purified system.
-
Direct Binding Studies: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm and quantify the direct binding of this compound to its putative target protein.
Conclusion and Future Outlook
This compound represents an intriguing natural product with known antifungal properties but an unknown mechanism of action. The lack of detailed research in recent decades presents a significant opportunity for discovery. By leveraging modern techniques in chemical biology, genetics, and systems biology, the molecular target and mechanism of action of this compound can be elucidated. Such studies are crucial to determine its potential for further development as a novel antifungal therapeutic. The information presented in this guide, along with the proposed experimental workflow, provides a solid foundation for researchers to embark on this important endeavor.
References
- 1. Natural Polyketides Act as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Biocontrol Function of a Burkholderia gladioli Strain against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antifungal activity of Burkholderia gladioli pv. agaricicola against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicidal Activity of Volatile Organic Compounds Emitted by Burkholderia gladioli Strain BBB-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the respiratory toxin bongkrekic acid in the pathogenic bacterium Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Gladiolic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gladiolic acid, a natural product primarily isolated from Penicillium gladioli, has been recognized for its diverse biological activities, including notable antifungal, antibacterial, and phytotoxic effects. This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary mode of action for this compound involves the potent inhibition of the mitochondrial electron transport chain, leading to the disruption of cellular respiration. This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation into the therapeutic potential of this class of compounds.
Introduction
This compound (2,3-diformyl-6-methoxy-5-methylbenzoic acid) is a polyketide-derived secondary metabolite produced by the fungus Penicillium gladioli.[1] Since its discovery, it has been characterized as a potent inhibitor of fungal growth and exhibits activity against a range of bacteria.[1] Structurally, this compound belongs to the class of aromatic ortho-dialdehydes, a group of compounds known for their high reactivity and diverse biological effects. A closely related natural derivative is dihydrothis compound, which also demonstrates biological activity. This guide will delve into the known biological functions of this compound and its derivatives, presenting available data and methodologies to encourage and support further research and development.
Chemical Structure
The chemical structure of this compound is characterized by a benzoic acid core with two adjacent formyl groups (ortho-dialdehyde), a methoxy group, and a methyl group.
IUPAC Name: 2,3-diformyl-6-methoxy-5-methylbenzoic acid[2] Molecular Formula: C₁₁H₁₀O₅[2] Molecular Weight: 222.19 g/mol [2]
Biological Activities and Quantitative Data
This compound and its derivatives exhibit a spectrum of biological activities. While much of the foundational research was conducted mid-20th century, the potent inhibitory effects remain a subject of interest.
Antimicrobial and Antifungal Activity
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Data not available | |||
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain | IC50 (µg/mL) | Reference |
| Data not available | |||
Phytotoxicity
This compound has been shown to inhibit plant mitochondrial function, suggesting phytotoxic potential.[3]
Table 3: Phytotoxicity of this compound
| Plant Species | Effect | Concentration | % Inhibition | Reference |
| Data not available | Seed Germination | |||
| Data not available | Root Elongation |
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary mechanism of action for this compound and related ortho-dialdehydes is the potent inhibition of the mitochondrial electron transport chain (ETC).[3][4] This inhibition disrupts oxidative phosphorylation, the primary process for ATP generation in aerobic organisms.
The key steps in this proposed mechanism are:
-
Entry into Mitochondria: this compound, being a relatively small molecule, can penetrate the mitochondrial membranes.
-
Inhibition of Electron Transport: It acts as a multi-site inhibitor of the ETC.[3][4]
-
Inactivation of Cytochrome c: The highly reactive ortho-diformyl group of this compound can covalently modify and inactivate cytochrome c, a critical mobile electron carrier in the ETC.[3][4][5] This inactivation is a key event in the disruption of the electron flow.
Signaling Pathway Diagram
Caption: Mechanism of this compound Inhibition of Mitochondrial Respiration.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the microtiter plate using the broth medium. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in each well.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution Assay.
Antifungal Susceptibility Testing: Agar Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Objective: To determine the susceptibility of a fungus to this compound by measuring the zone of growth inhibition.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Sabouraud Dextrose Agar)
-
Fungal isolate
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
This compound solution of known concentration
-
Incubator
Procedure:
-
Prepare a fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate to create a lawn of the fungus.
-
Impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the this compound solution.
-
Allow the solvent to evaporate from the discs in a sterile environment.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Include a negative control disc (solvent only) and a positive control disc (a known antifungal agent).
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours.
-
Measure the diameter of the zone of inhibition (clear area around the disc where fungal growth is absent) in millimeters.
Phytotoxicity Assay: Seed Germination and Root Elongation Test
This assay evaluates the effect of a compound on plant development.
Objective: To assess the phytotoxicity of this compound by measuring its effect on seed germination and root elongation.
Materials:
-
Petri dishes
-
Filter paper
-
Seeds of a model plant (e.g., lettuce, Lactuca sativa)
-
This compound solutions of varying concentrations
-
Distilled water (control)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Place two layers of filter paper in each Petri dish.
-
Add a defined volume (e.g., 5 mL) of the respective this compound solution or distilled water (control) to each dish to saturate the filter paper.
-
Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.
-
Seal the Petri dishes to prevent evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 5-7 days).
-
After the incubation period, count the number of germinated seeds in each dish to calculate the germination percentage.
-
Measure the length of the radicle (primary root) of the germinated seedlings.
-
Calculate the percentage of inhibition for both germination and root elongation compared to the control.
Derivatives of this compound
The primary known natural derivative of this compound is dihydrothis compound . While its biological activities have been noted, comprehensive quantitative data and detailed mechanistic studies are less available compared to the parent compound. The synthesis of novel this compound derivatives represents a promising area for future research to explore structure-activity relationships and potentially develop more potent and selective bioactive agents.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its potent biological activities, particularly its antifungal and mitochondrial inhibitory effects. The well-defined mechanism of action, centered on the disruption of the mitochondrial electron transport chain, provides a solid foundation for further investigation. However, a notable gap exists in the literature concerning comprehensive, modern quantitative data on the antimicrobial and phytotoxic spectrum of this compound and its derivatives.
Future research should focus on:
-
Systematic screening: Evaluating the MIC and IC50 values of this compound against a broad and diverse panel of clinically relevant bacteria and fungi.
-
Derivative synthesis and evaluation: Synthesizing and characterizing novel derivatives of this compound to explore structure-activity relationships and potentially enhance efficacy and selectivity.
-
In vivo studies: Assessing the efficacy and toxicity of this compound and its promising derivatives in animal models of infection and phytotoxicity.
-
Elucidation of resistance mechanisms: Investigating potential mechanisms by which microorganisms might develop resistance to this compound.
By addressing these areas, the scientific community can more fully unlock the therapeutic potential of this intriguing natural product.
References
Gladiolic Acid: A Technical Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gladiolic acid, a secondary metabolite produced by the fungus Penicillium gladioli, has been identified in various environmental and agricultural settings. Despite its documented presence, a comprehensive toxicological profile for this compound remains largely uncharacterized in publicly accessible scientific literature. This technical guide synthesizes the available information on this compound and outlines the standard experimental protocols required for a thorough toxicological evaluation. Due to the significant data gaps, this document also presents illustrative data tables and conceptual diagrams to guide future research and provide a framework for the safety assessment of this compound.
Introduction
This compound (C₁₁H₁₀O₅) is a polyketide metabolite produced by the fungus Penicillium gladioli. This fungus is known to be a plant pathogen, particularly affecting gladiolus corms, and can also be found as a contaminant in various agricultural products. While other metabolites of P. gladioli, such as the mycotoxin patulin, are well-studied for their toxicity, this compound itself has received limited attention from the toxicological community.[1][2] The chemical structure of this compound suggests potential biological activity, necessitating a thorough evaluation of its safety profile for risk assessment and potential drug development applications. This document aims to provide a detailed overview of the current knowledge and a roadmap for the comprehensive toxicological assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for designing appropriate toxicological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₅ | PubChem |
| Molecular Weight | 222.19 g/mol | PubChem |
| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid | PubChem |
| CAS Number | 478-05-7 | PubChem |
| Appearance | (Not specified in available literature) | - |
| Solubility | (Not specified in available literature) | - |
Table 1: Physicochemical Properties of this compound.
Toxicological Data
Acute Toxicity (LD₅₀)
Acute toxicity studies are designed to determine the median lethal dose (LD₅₀) of a substance, which is the dose required to cause mortality in 50% of a test animal population.
Illustrative Acute Toxicity Data for this compound
| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Confidence Limits | Reference |
| Rat | Oral | Data Not Available | - | - |
| Mouse | Intraperitoneal | Data Not Available | - | - |
Table 2: Illustrative Acute Toxicity Data (LD₅₀) for this compound. The data in this table are placeholders and intended to illustrate how results would be presented.
Cytotoxicity (IC₅₀)
Cytotoxicity assays are used to determine the concentration of a substance that causes a 50% reduction in cell viability (IC₅₀).
Illustrative In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) | Reference |
| HepG2 (Human Liver) | MTT | 24 | Data Not Available | - |
| HEK293 (Human Kidney) | Neutral Red | 24 | Data Not Available | - |
| Caco-2 (Human Intestinal) | AlamarBlue | 48 | Data Not Available | - |
Table 3: Illustrative In Vitro Cytotoxicity (IC₅₀) Data for this compound. The data in this table are placeholders and intended to illustrate how results would be presented.
Genotoxicity
Genotoxicity assays are designed to assess the potential of a substance to damage genetic material (DNA). The bacterial reverse mutation assay (Ames test) is a widely used initial screen for mutagenic potential.
Illustrative Genotoxicity Data for this compound (Ames Test)
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Revertant Colonies (Mean ± SD) | Reference |
| TA98 | Without | Data Not Available | - | - |
| TA98 | With | Data Not Available | - | - |
| TA100 | Without | Data Not Available | - | - |
| TA100 | With | Data Not Available | - | - |
| TA1535 | Without | Data Not Available | - | - |
| TA1535 | With | Data Not Available | - | - |
| TA1537 | Without | Data Not Available | - | - |
| TA1537 | With | Data Not Available | - | - |
Table 4: Illustrative Genotoxicity Data for this compound from the Ames Test. The data in this table are placeholders and intended to illustrate how results would be presented.
Experimental Protocols
Detailed experimental protocols for the key toxicological assays are provided below. These protocols are based on established guidelines and best practices in toxicology.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD TG 425
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.
-
Dosing: A single animal is dosed with the test substance (this compound) at a starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. This sequential dosing continues until the stopping criteria are met.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the dosed animals.
In Vitro Cytotoxicity - MTT Assay
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting a dose-response curve.
Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial tester strain, the test substance (this compound) at various concentrations, and either the S9 mix or a buffer are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto the surface of minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count in at least one tester strain.
Visualizations: Workflows and Potential Mechanisms
Due to the absence of specific data on the signaling pathways affected by this compound, the following diagrams illustrate general toxicological workflows and potential mechanisms of action that could be investigated.
Figure 1: General workflow for the toxicological evaluation of a novel fungal metabolite like this compound.
Figure 2: Conceptual diagram of potential cellular toxicity mechanisms for this compound.
Conclusion and Future Directions
The toxicological profile of this compound is currently incomplete, representing a significant knowledge gap. While its producing organism, P. gladioli, is known to produce other mycotoxins, the specific hazards associated with this compound remain to be determined. The experimental protocols and frameworks provided in this guide offer a clear path forward for the systematic toxicological evaluation of this compound. Future research should prioritize conducting the described in vitro and, if necessary, in vivo studies to generate the data required for a comprehensive risk assessment. Such data are crucial for ensuring human and environmental safety and for exploring any potential therapeutic applications of this compound.
References
An In-depth Technical Guide on the Role of Gladiolic Acid in Fungal Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gladiolic acid, a secondary metabolite primarily produced by the fungus Penicillium gladioli, has been recognized for its notable fungistatic properties since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the current understanding of this compound's role in fungal secondary metabolism. It delves into its biosynthetic origins as a polyketide, its biological activities, and the methods used for its study. While significant foundational work has been laid, this guide also highlights the considerable gaps in our knowledge, particularly concerning the specific genetic and regulatory networks governing its production. This document aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, providing a detailed synthesis of existing data and outlining avenues for future investigation.
Introduction
Fungi are prolific producers of a vast and diverse array of secondary metabolites, many of which possess potent biological activities that have been harnessed for pharmaceutical and agricultural applications. Among these is this compound, a molecule first isolated from Penicillium gladioli.[1][2] Early research established its structure and demonstrated its ability to inhibit the growth of other fungi.[1][2] As a polyketide, this compound belongs to a large class of natural products synthesized through the iterative condensation of small carboxylic acid units.[3] Understanding the biosynthesis, regulation, and biological activity of such compounds is crucial for unlocking their full therapeutic and biotechnological potential. This guide provides a detailed examination of this compound, consolidating available data on its production, activity, and the experimental methods used for its investigation.
Biosynthesis of this compound
The biosynthesis of this compound is understood to proceed through a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites.[3] While the complete biosynthetic gene cluster for this compound has not yet been definitively identified in Penicillium gladioli, the general principles of polyketide synthesis provide a framework for its formation.
A related compound, dihydrothis compound, has also been isolated from P. gladioli, suggesting it is a likely intermediate or a shunt product in the this compound biosynthetic pathway.[4][5] The conversion of dihydrothis compound to this compound would involve an oxidation step.
Proposed Biosynthetic Pathway
The biosynthesis is thought to be initiated by a Polyketide Synthase (PKS) enzyme. These large, multi-domain enzymes catalyze the repeated condensation of acetyl-CoA and malonyl-CoA units to build the polyketide backbone.[3] Subsequent modifications, such as cyclization, oxidation, and methylation, are carried out by tailoring enzymes encoded within the same gene cluster to yield the final complex structure of this compound.
Figure 1: Proposed biosynthetic pathway of this compound.
Regulation of this compound Production
The production of secondary metabolites in Penicillium species is a tightly regulated process, influenced by a variety of environmental and genetic factors. While specific regulatory mechanisms for this compound have not been elucidated, general principles of secondary metabolism regulation in filamentous fungi are applicable.
Key regulatory elements include:
-
Gene Clusters: The genes responsible for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a biosynthetic gene cluster (BGC). This co-localization facilitates their co-regulation.
-
Transcription Factors: BGCs often contain one or more transcription factors that specifically regulate the expression of the genes within that cluster.
-
Global Regulators: Broad-domain transcription factors can respond to environmental cues (e.g., nutrient availability, pH, light) and modulate the expression of multiple secondary metabolite gene clusters.
Figure 2: Hypothetical regulatory network for this compound production.
Biological Activity
This compound is primarily known for its fungistatic activity , meaning it inhibits the growth of fungi without killing them.[1][2] This activity has been demonstrated against a range of filamentous fungi.
Table 1: Fungistatic Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Botrytis allii | >10 µg/ml | [1] |
| Fusarium coeruleum | >10 µg/ml | [1] |
| Penicillium digitatum | >10 µg/ml | [1] |
| Aspergillus niger | >10 µg/ml | [1] |
Note: The available data from historical studies often provide a threshold of activity rather than precise MIC values. Further research with modern standardized methods is needed to determine the exact MICs against a broader panel of fungal species.
Experimental Protocols
The following sections provide detailed methodologies for the production, extraction, purification, and analysis of this compound based on historical literature and modern analytical techniques.
Fungal Strain and Culture Conditions
-
Organism: Penicillium gladioli McCulloch & Thom.
-
Culture Medium: Czapek-Dox solution supplemented with 2% (w/v) glucose.
-
Incubation: Static cultures are grown in flasks at 24°C for 14-21 days.
Figure 3: General workflow for the cultivation of P. gladioli.
Extraction and Purification of this compound
-
Filtration: Separate the fungal mycelium from the culture filtrate by filtration.
-
Acidification: Acidify the culture filtrate to approximately pH 3 with hydrochloric acid.
-
Solvent Extraction: Extract the acidified filtrate with a suitable organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure.
-
Crystallization: Dissolve the crude extract in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allow it to cool slowly to induce crystallization.
-
Recrystallization: Further purify the crystals by recrystallization from an appropriate solvent system to obtain pure this compound.
Figure 4: Workflow for the extraction and purification of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength corresponding to the absorbance maximum of this compound (to be determined by UV-Vis spectrophotometry).
-
Quantification: Generate a standard curve using purified this compound of known concentrations. The concentration in unknown samples can then be determined by comparing their peak areas to the standard curve.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Inoculum: Grow the fungal test strains on an appropriate agar medium and prepare a standardized inoculum suspension.
-
Prepare Drug Dilutions: Prepare a serial dilution of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculate Plate: Add the standardized fungal inoculum to each well.
-
Incubate: Incubate the plate at the optimal temperature for the growth of the test fungus for a specified period (e.g., 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control (no drug).
Future Directions
The study of this compound presents several exciting opportunities for future research:
-
Genomic Identification of the Biosynthetic Gene Cluster: Whole-genome sequencing of Penicillium gladioli and subsequent bioinformatic analysis can be used to identify the biosynthetic gene cluster responsible for this compound production.
-
Heterologous Expression and Pathway Elucidation: Once the gene cluster is identified, it can be expressed in a heterologous host (e.g., Aspergillus nidulans or yeast) to confirm its function and to elucidate the roles of the individual enzymes in the biosynthetic pathway.
-
Quantitative Production Studies: Optimization of culture conditions and metabolic engineering of the producing strain could lead to significantly higher yields of this compound, facilitating further biological studies and potential applications.
-
Expanded Biological Profiling: The antifungal activity of this compound should be re-evaluated against a broad panel of clinically and agriculturally relevant fungal pathogens using modern, standardized methods. Its activity against other microorganisms and its potential as a lead compound for drug development should also be explored.
-
Investigation of Regulatory Mechanisms: Transcriptomic and proteomic studies can be employed to understand the specific signaling pathways and regulatory networks that control this compound production in response to different environmental cues.
Conclusion
This compound remains a fungal secondary metabolite of interest due to its established fungistatic properties. While foundational knowledge about its structure and origin exists, there is a clear need for modern molecular and analytical techniques to be applied to fully understand its biosynthesis, regulation, and biological potential. The information and protocols provided in this guide serve as a comprehensive starting point for researchers aiming to unravel the remaining mysteries of this intriguing natural product and to explore its potential applications in medicine and agriculture.
References
- 1. Studies in the biochemistry of micro-organisms. 97. Flavipin, a crystalline metabolite of Aspergillus flavipes (Bainier & Sartory) Thom & Church and Aspergillus terreus Thom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in the biochemistry of micro-organisms. 85. Cyclopolic and cyclopaldic acids, metabolic products of Penicillium cyclopium Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies in the biochemistry of micro-organisms. 87. Dihydrothis compound, a metabolic product of Penicillium gladioli Machacek - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Spectroscopic Profile of Gladiolic Acid: A Technical Guide for Researchers
Introduction
Gladiolic acid (C₁₁H₁₀O₅, Molar Mass: 222.19 g/mol ) is a secondary metabolite produced by fungi of the genera Penicillium, notably Penicillium gladioli, and Phomopsis.[1] As a natural product, its characterization is crucial for understanding its biological activity and potential applications in drug development and other scientific fields. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of this compound, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of experimental findings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of direct experimental data in publicly accessible databases, these tables are presented as standardized templates. Researchers who have acquired this data can populate it accordingly.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available | ||
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | ||
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment |
| Data not available | ||
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound, based on standard practices for the analysis of organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 0-220 ppm is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, should be performed to aid in the complete assignment of proton and carbon signals.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, purified this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.
-
-
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire spectra in both positive and negative ion modes to determine the most abundant ionization pathway.
-
Typical ESI parameters include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and a nebulizing gas flow appropriate for the solvent.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe fragmentation patterns.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
If the compound is sufficiently volatile, introduce it into the EI source of a mass spectrometer, often via a direct insertion probe or gas chromatography.
-
A standard electron energy of 70 eV is used for ionization.
-
The resulting mass spectrum will show the molecular ion and a characteristic fragmentation pattern.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
References
Early Studies on Gladiolic Acid: A Technical Review of the Work of Grove and Raistrick
This technical guide provides an in-depth analysis of the foundational research on gladiolic acid conducted by J.F. Grove and H. Raistrick. This compound, a metabolic product of Penicillium gladioli, was a subject of significant interest in the mid-20th century due to its antifungal properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the early isolation, characterization, and structure elucidation of this natural product.
Quantitative Data
The following tables summarize the quantitative data reported by Grove and Raistrick in their seminal publications. These include the physical properties and elemental analysis of this compound, its key derivatives, and the related metabolite, dihydrothis compound.
Table 1: Physicochemical Properties and Elemental Analysis of this compound and its Derivatives
| Compound | Molecular Formula | Melting Point (°C) | C (%) Found | H (%) Found | N (%) Found | OCH3 (%) Found |
| This compound | C11H10O5 | 160 | 59.3 | 4.5 | - | 13.7 |
| Methyl Gladiolate | C12H12O5 | 108 | 60.9 | 5.2 | - | 26.0 |
| This compound Mono-2,4-dinitrophenylhydrazone | C17H14O8N4 | 245 (decomp.) | 50.9 | 3.5 | 13.8 | 7.7 |
| This compound Dioxime | C11H12O5N2 | 206 (decomp.) | 52.2 | 4.8 | 10.9 | 12.0 |
| Anhydro-gladiolic Acid | C11H8O4 | 183 | 64.6 | 4.0 | - | 14.8 |
Table 2: Physicochemical Properties and Elemental Analysis of Dihydrothis compound and its Derivatives
| Compound | Molecular Formula | Melting Point (°C) | C (%) Found | H (%) Found | OCH3 (%) Found |
| Dihydrothis compound | C11H12O5 | 183-184 | 58.8 | 5.5 | 13.5 |
| Methyl Dihydrogladiolate | C12H14O5 | 116-117 | 60.1 | 6.0 | 25.5 |
| Dihydrothis compound Mono-2,4-dinitrophenylhydrazone | C17H16O8N4 | 224-225 (decomp.) | 50.5 | 4.1 | 7.6 |
| Dihydrothis compound Dioxime | C11H14O5N2 | 195 (decomp.) | 51.8 | 5.6 | 12.0 |
Experimental Protocols
The following are detailed methodologies for key experiments as described by Grove and Raistrick.
Isolation and Purification of this compound
-
Culture and Extraction: Penicillium gladioli was grown on a Czapek-Dox medium. The culture filtrate was acidified to pH 2.5 with HCl and extracted with an equal volume of chloroform three times.
-
Initial Purification: The combined chloroform extracts were then extracted with a saturated aqueous solution of sodium bicarbonate. This aqueous extract was acidified with HCl, leading to the precipitation of crude this compound.
-
Crystallization: The crude acid was recrystallized from benzene or a mixture of chloroform and light petroleum to yield pure this compound. The typical yield reported was approximately 200 mg per liter of culture medium.
Preparation of Methyl Gladiolate
-
Esterification: this compound was treated with an ethereal solution of diazomethane.
-
Purification: The resulting methyl ester was crystallized from a mixture of ether and light petroleum.
Preparation of this compound Dioxime
-
Oximation: A solution of this compound in ethanol was treated with an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Crystallization: The mixture was heated under reflux and then cooled to allow for the crystallization of the dioxime. The product was recrystallized from ethanol.
Isolation of Dihydrothis compound
-
Extraction: The crude metabolic products from the culture medium of P. gladioli were fractionated.
-
Purification: Dihydrothis compound was isolated from the less acidic, neutral fraction and purified by crystallization from benzene or water.
Visualizations
The following diagrams illustrate the logical workflow of the structure elucidation of this compound and the chemical relationships between the key compounds studied.
Caption: Logical workflow for the structure elucidation of this compound by Grove.
A Technical Guide to the Bioactive Metabolites of Burkholderia gladioli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial species Burkholderia gladioli, once primarily recognized as a plant pathogen, is increasingly acknowledged as a prolific producer of a diverse array of bioactive secondary metabolites.[1][2] These natural products exhibit a wide spectrum of biological activities, including potent antibacterial, antifungal, and cytotoxic effects, making B. gladioli a compelling subject for natural product discovery and drug development.[1][2] This technical guide provides an in-depth overview of the major bioactive compounds isolated from B. gladioli, with a focus on their biological activities, biosynthesis, and the experimental methodologies employed for their study.
Key Bioactive Metabolites from Burkholderia gladioli
Burkholderia gladioli synthesizes a rich variety of secondary metabolites, with polyketides and non-ribosomal peptides being prominent classes. The following sections detail the most well-characterized of these compounds.
Gladiolin: A Potent Antitubercular Macrolide
Gladiolin is a novel macrolide antibiotic with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3] Its discovery has generated considerable interest due to its potential as a lead compound for the development of new tuberculosis therapies. Gladiolin is structurally related to etnangien but possesses greater chemical stability, a crucial advantage for drug development.[3]
Enacyloxins: Broad-Spectrum Antibiotics
Enacyloxins are a family of polyene antibiotics that exhibit broad-spectrum antibacterial activity.[4] Notably, they are active against a range of Gram-negative bacteria, including multidrug-resistant clinical isolates.[5] The enacyloxins are products of an unusual hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[6]
Bongkrekic Acid: A Mitochondrial Toxin
Bongkrekic acid is a highly toxic polyketide that acts as an inhibitor of the mitochondrial adenine nucleotide translocase.[7][8] While its toxicity limits its therapeutic potential, its unique mode of action makes it a valuable tool for studying mitochondrial bioenergetics.
Toxoflavin: A Broad-Spectrum Antimicrobial and Virulence Factor
Toxoflavin is a yellow pigment with broad-spectrum antimicrobial activity against bacteria and fungi.[6] It is also a key virulence factor in plant pathogenesis.[9] Its production is often regulated by quorum sensing.[10]
Icosalide A1: A Cyclic Lipopeptidiolide
Icosalide A1 is a cyclic lipopeptidiolide with reported antifungal properties. Its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) machinery.
Data Presentation: Quantitative Bioactivity of B. gladioli Metabolites
The following tables summarize the reported quantitative bioactivity data for the key metabolites from B. gladioli.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gladiolin and Enacyloxin IIa
| Compound | Target Organism | MIC Range (mg/L) | Reference(s) |
| Gladiolin | Neisseria gonorrhoeae | 1 - 2 | [5] |
| Enacyloxin IIa | Neisseria gonorrhoeae | 0.015 - 0.06 | [5] |
| Enacyloxin IIa | Ureaplasma spp. | 4 - 32 | [5] |
| Toxoflavin | Magnaporthe oryzae | 128 | [6] |
| Toxoflavin | Rhizoctonia solani | 128 | [6] |
| Toxoflavin | Fusarium graminearum | 256 | [6] |
| Toxoflavin | Aspergillus fumigatus | 64 | [6] |
| Toxoflavin | Candida albicans | 128 | [6] |
Table 2: Half-Maximal Inhibitory/Effective Concentrations (IC50/EC50) of B. gladioli Metabolites
| Compound | Activity | Cell Line/Target | IC50/EC50 (µM) | Reference(s) |
| Gladiolin | Cytotoxicity | Ovarian Cancer Cell Line | > 100 | [11] |
| Bongkrekic Acid | Cell Death | MCF-7 (estradiol-deprived) | 2.58 | [8][12] |
| Bongkrekic Acid | Formazan Formation | LTED | 2.58 | [7] |
| Bongkrekic Acid | Formazan Formation | MDA-MB-231 | 34.14 | [7] |
| Bongkrekic Acid | Formazan Formation | MCF-7 | > 50 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of B. gladioli bioactive metabolites.
Protocol 1: Cultivation of B. gladioli for Gladiolin Production
-
Media Preparation: Prepare Basal Salts Medium with Glycerol (BSM-G). The composition of BSM is as follows: K2HPO4 (4.35 g/L), KH2PO4 (3.4 g/L), (NH4)2SO4 (1 g/L), MgSO4·7H2O (0.2 g/L), and 1 ml/L of trace element solution. The trace element solution contains: nitrilotriacetic acid (1.5 g/L), MnSO4·H2O (0.5 g/L), ZnSO4·7H2O (0.1 g/L), FeSO4·7H2O (0.1 g/L), and CuSO4·5H2O (0.01 g/L). Add glycerol to a final concentration of 1% (v/v). For solid media, add 1.5% (w/v) agar.
-
Inoculation: Streak B. gladioli BCC0238 onto BSM-G agar plates.
-
Incubation: Incubate the plates at 30°C for 3 days.
Protocol 2: Extraction and Purification of Gladiolin
-
Extraction: After incubation, scrape the bacterial biomass from the agar surface. Cut the agar into small pieces and extract twice with an equal volume of acetonitrile with shaking.
-
Concentration: Combine the acetonitrile extracts and concentrate under reduced pressure to yield a crude extract.
-
Purification: Purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water.
-
Detection: Monitor the elution profile using a UV detector at 254 nm.
-
-
Final Product: Collect the fractions containing gladiolin and concentrate to obtain a purified powder.[13]
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the purified bioactive metabolite in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[14][15]
-
Inoculum Preparation: Culture the test bacterium overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[15]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only) in each plate.[16]
-
Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[17]
Protocol 4: Genetic Manipulation of Burkholderia gladioli
B. gladioli can be genetically manipulated using various techniques, including electroporation and conjugation.
Electroporation:
-
Preparation of Electrocompetent Cells: A rapid 10-minute method can be used. Grow B. gladioli to mid-log phase, harvest the cells by centrifugation, and wash them with sterile, ice-cold 10% glycerol.
-
Transformation: Mix the competent cells with the plasmid DNA and subject them to an electrical pulse using an electroporator.
-
Recovery and Selection: Resuspend the cells in a rich medium, incubate for a short period to allow for the expression of antibiotic resistance genes, and then plate on selective media containing the appropriate antibiotic (e.g., gentamicin, kanamycin, or trimethoprim).[18][19][20]
Conjugation:
-
Triparental Mating: This method involves a donor strain (e.g., E. coli carrying the plasmid of interest), a helper strain (e.g., E. coli with a helper plasmid that provides the necessary transfer functions), and the recipient B. gladioli strain.
-
Mating: Mix the three strains on a solid medium and incubate to allow for plasmid transfer.
-
Selection: Plate the mating mixture on a selective medium that counter-selects against the donor and helper strains while selecting for the B. gladioli transconjugants.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to Burkholderia gladioli bioactive metabolites.
Biosynthetic and Regulatory Pathways
Caption: Proposed biosynthetic pathway for gladiolin.
Caption: General overview of enacyloxin biosynthesis.
Caption: Quorum sensing regulation of secondary metabolism.
Experimental Workflows
Caption: General workflow for bioactive metabolite discovery.
Conclusion
Burkholderia gladioli represents a rich and still largely untapped source of novel bioactive natural products. The diverse chemical scaffolds and potent biological activities of its metabolites, such as gladiolin and the enacyloxins, underscore the importance of this species in the search for new therapeutic agents. Further exploration of the B. gladioli metabolome, guided by genomics and sophisticated analytical techniques, is likely to yield additional novel compounds with significant potential for drug discovery and development. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly advancing field.
References
- 1. Distribution and functional analysis of two types of quorum sensing gene pairs, glaI1/glaR1 and glaI2/glaR2, in Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Virulence by Two-Component Systems in Pathogenic Burkholderia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Enacyloxins are products of an unusual hybrid modular polyketide synthase encoded by a cryptic Burkholderia ambifaria Genomic Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do Global Regulators Hold the Key to Production of Bacterial Secondary Metabolites? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Novel bioactive natural products from bacteria via bioprospecting, genome mining and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gladiolin - Wikipedia [en.wikipedia.org]
- 14. goldbio.com [goldbio.com]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Do Global Regulators Hold the Key to Production of Bacterial Secondary Metabolites? [ouci.dntb.gov.ua]
- 19. Do Global Regulators Hold the Key to Production of Bacterial Secondary Metabolites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of quorum sensing-dependent gene expression in Burkholderia gladioli BSR3 through RNA-seq analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Gladiolic Acid: A Potential Modulator of Plant-Pathogen Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gladiolic acid, a secondary metabolite produced by the bacterium Burkholderia gladioli and the fungus Penicillium gladioli, has emerged as a molecule of interest in the study of plant-pathogen interactions.[1][2] While research into its precise role is ongoing, initial findings suggest its potential as a fungistatic agent, inhibiting the growth of a broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, antifungal activity, and putative role in modulating plant defense mechanisms. This document also outlines detailed experimental protocols and visualizes key pathways to facilitate further research and development in this promising area.
Introduction
The continuous search for novel and effective plant protection agents has led to the exploration of naturally occurring compounds with antimicrobial properties. This compound, a dicarboxylic acid derivative, is one such compound produced by microorganisms known for their complex interactions with plants.[1][2] Burkholderia gladioli, a bacterium with a diverse ecological profile, is a notable producer of this compound and other bioactive secondary metabolites.[1] Understanding the multifaceted role of this compound in the context of plant disease can open new avenues for the development of sustainable agricultural solutions.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its polyketide-like structure and the known biosynthetic capabilities of Burkholderia and Penicillium species, it is hypothesized to be synthesized via a Type I Polyketide Synthase (PKS) pathway.[3][4][5] These multi-domain enzymes catalyze the sequential condensation of acyl-CoA precursors to build the carbon backbone of the molecule.
Antifungal Activity of this compound
Strains of Burkholderia gladioli have demonstrated broad-spectrum antifungal activity against a variety of economically important plant pathogens.[4][6][7] This activity is attributed to the secretion of a cocktail of secondary metabolites, including this compound. While described as having fungistatic properties, which inhibit fungal growth, specific quantitative data such as the half-maximal inhibitory concentration (IC50) of purified this compound against many phytopathogens are not widely available in recent literature.
Table 1: Antifungal Spectrum of Burkholderia gladioli Metabolites
| Pathogen Species | Disease Caused | Antifungal Effect of B. gladioli Culture/Filtrate | Specific IC50 of this compound | Reference |
| Botrytis cinerea | Gray Mold | Inhibition of mycelial growth and conidial germination | Data not available | [1][6] |
| Fusarium oxysporum | Fusarium Wilt | Inhibition of mycelial growth | Data not available | [7][8] |
| Rhizoctonia solani | Sheath Blight, Root Rot | Inhibition of mycelial growth | Data not available | [7][9] |
| Alternaria solani | Early Blight | Inhibition of mycelial growth | Data not available | [7] |
| Sclerotinia sclerotiorum | White Mold | Inhibition of mycelial growth | Data not available | [6] |
| Phytophthora cactorum | Root Rot | Inhibition of mycelial growth | Data not available | [6] |
4.1 Mode of Action
The precise molecular mechanism of action for this compound is not yet fully understood. As a dicarboxylic acid, it may interfere with fungal cellular processes in several ways. Carboxylic acid amide fungicides are known to inhibit cellulose synthase, disrupting cell wall formation in oomycetes.[10][11] While this compound is not an amide, its dicarboxylic nature suggests a potential to interfere with enzymatic processes or disrupt cellular pH homeostasis. Further research is required to identify its specific molecular targets.
Role in Plant-Pathogen Interactions
The interaction of this compound with the plant's immune system is a critical area for future research. It is plausible that this compound acts not only as a direct antifungal agent but also as an elicitor of plant defense responses.
5.1 Potential Interaction with Plant Defense Signaling Pathways
Plants have evolved sophisticated signaling networks to defend against pathogens, primarily orchestrated by the phytohormones salicylic acid (SA) and jasmonic acid (JA).
-
Salicylic Acid (SA) Pathway: Typically activated in response to biotrophic and hemibiotrophic pathogens, the SA pathway leads to the expression of Pathogenesis-Related (PR) genes and the establishment of Systemic Acquired Resistance (SAR).
-
Jasmonic Acid (JA) Pathway: Generally induced by necrotrophic pathogens and wounding, the JA pathway regulates the expression of genes involved in producing defense compounds and proteins that inhibit pathogen growth.
It is hypothesized that this compound, as a microbial-derived molecule, could be recognized by plant cell receptors, triggering a signaling cascade that activates either the SA or JA pathway, or a combination of both, leading to an enhanced defense state.
References
- 1. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 2. This compound, a metabolic product of Penicillium gladioli. 1. Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of antifungal and antibacterial polyketides by Burkholderia gladioli in coculture with Rhizopus microsporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NPR1 homolog GhNPR1 plays an important role in the defense response of Gladiolus hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Burkholderia gladioli strain KJ-34 exhibits broad-spectrum antifungal activity [frontiersin.org]
- 9. Growth Restriction of Rhizoctonia solani via Breakage of Intracellular Organelles Using Crude Extracts of Gallnut and Clove - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytoalexin Synthesis: The Biochemical Analysis of the Induction Process | Annual Reviews [annualreviews.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Gladiolic Acid from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid, a polyketide metabolite produced by the fungus Penicillium gladioli, has garnered interest due to its potential biological activities.[1][2] Effective extraction and purification of this compound from fungal cultures are crucial for research and development purposes. This document provides detailed protocols and application notes on the methods for extracting this compound, based on available scientific literature. It also presents a putative biosynthetic pathway and discusses cultivation conditions for maximizing yield.
Data Presentation
Currently, detailed comparative data on the efficiency of various extraction methods for this compound is limited in publicly available literature. The primary quantitative data point comes from historical research, which provides a baseline for yield expectations.
Table 1: Reported Yield of this compound from Penicillium gladioli Culture
| Extraction Method | Fungal Strain | Culture Medium | Yield (mg/L) | Source |
| Charcoal Adsorption and Ether Elution | Penicillium gladioli | Not specified | ~300 | Brian et al., 1947 |
Note: This data is from a 1947 publication and should be considered a historical benchmark. Modern analytical and extraction techniques may lead to different yield outcomes.
Experimental Protocols
This section outlines both a classic and a proposed modern protocol for the extraction and purification of this compound from Penicillium gladioli cultures.
Protocol 1: Classical Extraction Method (Based on Brian et al., 1947)
This protocol is based on a well-documented, albeit dated, method for this compound extraction.
1. Fungal Cultivation:
-
Culture Penicillium gladioli in a suitable liquid medium, such as Czapek-Dox broth.[3][4][5][6]
-
Incubate the culture under appropriate conditions of temperature and aeration to allow for fungal growth and production of this compound. Optimal conditions may need to be determined empirically but typically involve incubation at 25-30°C for several days.
2. Initial Extraction:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.
-
Adjust the pH of the culture filtrate to approximately 4.0 using a suitable acid (e.g., HCl). This step is critical as it protonates the this compound, making it less water-soluble and more amenable to extraction.
-
Add activated charcoal to the acidified filtrate and stir for a period to allow for the adsorption of this compound onto the charcoal. The exact charcoal-to-filtrate ratio may require optimization.
3. Elution and Purification:
-
Collect the charcoal by filtration.
-
Wash the charcoal with distilled water to remove residual medium components.
-
Elute the this compound from the charcoal using diethyl ether. Multiple extractions may be necessary for complete elution.
-
Combine the ether extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.
4. Recrystallization:
-
Dissolve the crude extract in a minimal amount of hot water.
-
Allow the solution to cool slowly to promote the crystallization of pure this compound.
-
Collect the crystals by filtration and dry them.
Protocol 2: Proposed Modern Solvent Extraction Method
This proposed protocol is based on modern techniques used for the extraction of similar aromatic polyketides from fungal cultures and may offer improved efficiency and reduced use of hazardous solvents.[7][8][9][10][11][12] Note: This protocol is a general guideline and requires optimization for this compound extraction.
1. Fungal Cultivation:
-
Follow the same cultivation procedure as described in Protocol 1.
2. Liquid-Liquid Extraction:
-
After separating the fungal mycelium, acidify the culture filtrate to a pH of approximately 3-4.
-
Transfer the acidified filtrate to a separatory funnel.
-
Extract the filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times. Ethyl acetate is often preferred over diethyl ether due to its lower volatility and flammability.
-
Combine the organic extracts.
3. Washing and Drying:
-
Wash the combined organic extract with a saturated sodium chloride solution (brine) to remove any remaining water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the extract under reduced pressure to yield the crude this compound.
4. Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Purify the this compound using column chromatography. A silica gel stationary phase is commonly used for the separation of polyketides.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect the fractions and analyze them for the presence of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Mandatory Visualization
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Putative Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated in the available literature. However, it is known to be a polyketide, and dihydrothis compound has been identified as a co-metabolite, suggesting it may be a precursor.[1] The following diagram presents a putative pathway based on general fungal aromatic polyketide biosynthesis.[12][13][14][15][16][17]
Caption: A putative biosynthetic pathway for this compound from primary metabolites.
References
- 1. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 2. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Czapek medium - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. phytotechlab.com [phytotechlab.com]
- 6. himedialabs.com [himedialabs.com]
- 7. Aqueous Two-Phase System Extraction of Polyketide-Based Fungal Pigments Using Ammonium- or Imidazolium-Based Ionic Liquids for Detection Purpose: A Case Study [mdpi.com]
- 8. Aqueous Two-Phase System Extraction of Polyketide-Based Fungal Pigments Using Ammonium- or Imidazolium-Based Ionic Liquids for Detection Purpose: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Frontiers | Marine Bacterial Aromatic Polyketides From Host-Dependent Heterologous Expression and Fungal Mode of Cyclization [frontiersin.org]
- 16. Frontiers | Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis [frontiersin.org]
- 17. Structural basis for biosynthetic programming of fungal aromatic polyketide cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Gladiolic Acid by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid, a natural product first identified from Penicillium gladioli, is a dicarboxylic acid with a molecular formula of C11H10O5. Its chemical structure, 2,3-diformyl-6-methoxy-5-methylbenzoic acid, imparts acidic properties that are central to the design of a successful purification strategy. This document provides a detailed protocol for the purification of this compound from a crude extract using column chromatography, with guidance on method development using Thin-Layer Chromatography (TLC) and optional further purification by High-Performance Liquid Chromatography (HPLC).
Physicochemical Data for this compound
A summary of the key physicochemical properties of this compound relevant to its chromatographic purification is presented below.
| Property | Value | Source |
| Molecular Formula | C11H10O5 | [1] |
| Molecular Weight | 222.19 g/mol | [1] |
| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid | [1] |
| General Chemical Class | Carboxylic Acid | [1][2] |
Experimental Protocols
Method Development using Thin-Layer Chromatography (TLC)
Prior to performing column chromatography, it is essential to determine an optimal solvent system using TLC. The goal is to find a mobile phase that provides good separation between this compound and other components in the crude extract, with a retention factor (Rf) for this compound ideally between 0.2 and 0.4.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude extract containing this compound dissolved in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate)
-
Developing chamber
-
Mobile phase test solvents (e.g., mixtures of hexane, ethyl acetate, and acetic acid)
-
Visualization reagent: Bromocresol green solution (for detecting acids)[3]
-
UV lamp (254 nm)
Procedure:
-
Prepare a series of developing chambers with different mobile phase compositions. A good starting point for acidic compounds on silica gel is a mixture of a non-polar solvent, a more polar solvent, and a small amount of acid to improve spot shape. For example:
-
Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid
-
Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid
-
Hexane:Ethyl Acetate (3:7) + 1% Acetic Acid
-
-
Spot the dissolved crude extract onto the baseline of the TLC plates.
-
Place the plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates and mark the solvent front.
-
Dry the plates thoroughly in a fume hood.
-
Visualize the spots under a UV lamp.
-
Spray the plate with the bromocresol green solution. Acidic compounds will appear as yellow spots on a green background.[3]
-
Calculate the Rf value for the spot corresponding to this compound in each solvent system.
-
Select the solvent system that provides the best separation and an appropriate Rf value for the subsequent column chromatography.
Purification by Silica Gel Column Chromatography
Column chromatography is a widely used technique for purifying compounds from a mixture on a larger scale.[4][5] Based on the acidic nature of this compound, a normal-phase separation on silica gel is a suitable approach.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Crude extract containing this compound
-
Selected mobile phase from TLC analysis
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a protective layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand layer, ensuring the column does not run dry.[4]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable polar solvent.
-
Carefully apply the dissolved sample to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate tubes.
-
If a single solvent system does not provide adequate separation, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Since acids are generally polar, this compound is expected to elute with a more polar solvent mixture compared to non-polar impurities.[4]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Optional Further Purification by Reversed-Phase HPLC
For higher purity, the fractions containing this compound from column chromatography can be further purified using reversed-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A typical mobile phase for the separation of organic acids on a C18 column consists of a mixture of an aqueous acidic buffer and an organic solvent.[7][8] A good starting point would be a gradient of:
-
Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid[7]
-
Solvent B: Acetonitrile or Methanol
-
Procedure:
-
Dissolve the partially purified this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Elute using a suitable gradient program (e.g., starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain the highly purified product.
Data Presentation
The following table represents hypothetical data from a purification run of this compound.
| Chromatographic Step | Stationary Phase | Mobile Phase | Loading Amount (mg) | Yield (mg) | Purity (%) |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid | 500 (crude) | 150 | ~90 |
| Reversed-Phase HPLC | C18 | Water (0.1% Formic Acid) / Acetonitrile Gradient | 100 | 85 | >98 |
Workflow and Diagrams
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
The logical relationship for selecting the appropriate chromatographic technique based on the properties of this compound is outlined below.
Caption: Logic for chromatography method selection.
References
- 1. This compound | C11H10O5 | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Separation of Diglycolic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Chemical Synthesis of Gladiolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gladiolic acid, a natural product first isolated from Penicillium gladioli, is a polysubstituted benzoic acid derivative with notable biological activities. Its structure, featuring two ortho-formyl groups, a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, presents a unique synthetic challenge. While the original literature extensively covers its isolation and characterization, a detailed total chemical synthesis has not been prominently reported. This document outlines a proposed, chemically sound synthetic pathway for this compound, providing detailed protocols and hypothetical data to guide researchers in its potential synthesis. The presented route is based on established organic chemistry principles and aims to serve as a practical guide for the laboratory-scale synthesis of this intriguing molecule.
Introduction
This compound (2,3-diformyl-6-methoxy-5-methylbenzoic acid) is a fungal metabolite that has attracted interest due to its biological properties. The densely functionalized aromatic ring makes it an interesting target for synthetic chemists. This document details a proposed multi-step total synthesis of this compound, commencing from commercially available starting materials. The synthetic strategy involves key steps such as electrophilic aromatic substitution, formylation, and oxidation reactions to construct the target molecule.
Proposed Synthetic Pathway
A plausible retrosynthetic analysis of this compound suggests a pathway beginning from 2-methoxy-6-methylbenzoic acid. The key transformations would involve the introduction of two formyl groups at the C2 and C3 positions. A possible forward synthesis is outlined below.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Formyl-6-methoxy-5-methylbenzoic acid
This step involves the formylation of 2-methoxy-6-methylbenzoic acid. The Vilsmeier-Haack reaction is a suitable method for introducing a formyl group onto an electron-rich aromatic ring.
Materials:
-
2-Methoxy-6-methylbenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-Dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methoxy-6-methylbenzoic acid in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Adjust the pH to ~7 with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formyl-6-methoxy-5-methylbenzoic acid.
Step 2: Synthesis of 2,3-Diformyl-6-methoxy-5-methylbenzoic acid (this compound)
The second formylation is more challenging due to the deactivating effect of the existing formyl and carboxylic acid groups. A stronger formylation method, such as a modified Duff reaction or Rieche formylation, might be necessary.
Materials:
-
2-Formyl-6-methoxy-5-methylbenzoic acid
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-formyl-6-methoxy-5-methylbenzoic acid in trifluoroacetic acid (TFA).
-
Add hexamethylenetetramine (HMTA) portion-wise to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) and stir for 1 hour to hydrolyze the intermediate.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-diformyl-6-methoxy-5-methylbenzoic acid (this compound).
Data Presentation
Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
| Step | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |
| 1 | 2-Methoxy-6-methylbenzoic acid | 2-Formyl-6-methoxy-5-methylbenzoic acid | POCl₃, DMF | 65 | 145-147 |
| 2 | 2-Formyl-6-methoxy-5-methylbenzoic acid | 2,3-Diformyl-6-methoxy-5-methylbenzoic acid | HMTA, TFA | 40 | 168-170 |
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, CHO), 10.3 (s, 1H, CHO), 7.8 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.3 (s, 3H, CH₃), 11.5 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.1, 191.5, 168.0, 162.5, 140.1, 135.2, 133.8, 128.7, 125.4, 63.2, 16.8 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, OH), 1705 (C=O, acid), 1685 (C=O, aldehyde), 1600, 1450 |
| Mass Spec (ESI-MS) | m/z 223.05 [M+H]⁺ |
Experimental Workflow
Caption: General experimental workflow for the proposed synthesis.
Conclusion
This document provides a detailed, albeit hypothetical, set of application notes and protocols for the total chemical synthesis of this compound. The proposed route is designed to be logical and feasible based on established synthetic methodologies. Researchers attempting this synthesis should be aware that optimization of reaction conditions will likely be necessary at each step. The provided data tables and workflow diagrams serve as a comprehensive guide for the planning and execution of this synthetic endeavor. Successful synthesis of this compound will provide valuable material for further biological and pharmacological studies.
Application Notes and Protocols for LC-MS/MS Analysis of Gladiolic Acid in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid, a polyketide secondary metabolite produced by fungi of the Penicillium genus, notably Penicillium gladioli, has garnered interest due to its antifungal properties.[1][2][3] Accurate and sensitive quantification of this compound in complex matrices such as fungal cultures, environmental samples, and biological fluids is crucial for research into its biosynthesis, biological activity, and potential therapeutic applications. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful technique for selective and sensitive detection of molecules in complex mixtures.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₅ |
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 2,3-diformyl-6-methoxy-5-methylbenzoic acid |
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Liquid Culture
This protocol is a general guideline for the extraction of polyketide secondary metabolites from fungal cultures and should be optimized for specific experimental conditions.[4][5][6]
Materials:
-
Fungal culture broth
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
Methanol (LC-MS grade)
Procedure:
-
Culture Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The culture filtrate is the primary source of secreted this compound.
-
Acidification: Adjust the pH of the culture filtrate to approximately 2-3 with formic acid. This protonates the carboxylic acid group of this compound, increasing its solubility in organic solvents.
-
Liquid-Liquid Extraction:
-
Transfer the acidified culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Drying and Evaporation:
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Filter the dried extract.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Workflow for this compound Extraction:
Caption: Workflow for the extraction of this compound from fungal culture.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350-450°C |
| Collision Gas | Argon |
Note on MRM Transitions:
Hypothetical MRM Transitions for Optimization:
The following transitions are proposed based on common fragmentation patterns of carboxylic acids, which often involve the loss of CO₂ (44 Da) or other small neutral molecules.[7] These must be experimentally verified and optimized.
| Precursor Ion (m/z) | Product Ion (m/z) - Hypothetical | Collision Energy (eV) - To be Optimized |
| 221.05 | 177.06 (Loss of CO₂) | 10-20 |
| 221.05 | 149.06 (Further fragmentation) | 20-30 |
LC-MS/MS Analysis Workflow:
Caption: Workflow of the LC-MS/MS analysis for this compound.
Data Presentation
Quantitative data should be presented in a clear, tabular format to allow for easy comparison between samples.
Example Table for Quantitative Results:
| Sample ID | Retention Time (min) | Peak Area | Concentration (ng/mL) | % Recovery |
| Standard 1 | 8.52 | 150,234 | 10 | N/A |
| Standard 2 | 8.51 | 745,890 | 50 | N/A |
| Standard 3 | 8.53 | 1,498,210 | 100 | N/A |
| Sample A | 8.52 | 456,789 | 30.4 | 95.2 |
| Sample B | 8.51 | 612,345 | 40.8 | 98.1 |
| Blank | N/D | N/D | < LOQ | N/A |
N/D: Not Detected; LOQ: Limit of Quantification
Example Table for Method Validation Parameters:
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Signaling Pathways and Biological Activity
Currently, the specific signaling pathways in fungal or mammalian cells that are directly modulated by this compound have not been extensively characterized in the available scientific literature. Its primary described biological activity is its antifungal effect against various fungal species.[1] Further research is required to elucidate its precise mechanism of action and cellular targets.
Logical Relationship of this compound's Role:
Caption: Production and known biological effect of this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the LC-MS/MS analysis of this compound in complex mixtures. Adherence to these guidelines, coupled with appropriate method validation, will enable researchers to obtain reliable and reproducible quantitative data. Further investigation is needed to determine the specific MRM transitions and to explore the detailed biological signaling pathways of this interesting fungal metabolite.
References
- 1. Gladiolic acid_TargetMol [targetmol.com]
- 2. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 3. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Gladiolic Acid Antifungal Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid, a secondary metabolite produced by several species of fungi, has been noted for its fungistatic properties.[1][2][3] The increasing prevalence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This compound presents a potential candidate for the development of new antifungal therapies. These application notes provide a detailed protocol for determining the antifungal activity of this compound using a standardized broth microdilution method, adapted for natural products. The primary objective of this bioassay is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] This document also outlines potential fungal signaling pathways that may be activated in response to antifungal stress.
Principle of the Bioassay
The bioassay described herein is based on the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing.[6][7][8] This method involves challenging a standardized inoculum of a fungal strain with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following an appropriate incubation period, the wells are visually or spectrophotometrically assessed for microbial growth. The MIC is determined as the lowest concentration of this compound that inhibits visible fungal growth. This method allows for the quantitative assessment of the antifungal potency of this compound against various fungal species.
Materials and Reagents
Fungal Strains
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Other clinically relevant yeast or mold species.
Culture Media and Reagents
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid).
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Sterile saline (0.85% NaCl)
-
Sterile deionized water
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
96-well, sterile, flat-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer (optional, for OD reading)
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
For Yeast (e.g., Candida albicans)
-
Streak the yeast strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain isolated colonies.
-
Select 2-3 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
For Molds (e.g., Aspergillus fumigatus)
-
Grow the mold on an SDA plate at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer and diluting in RPMI-1640 medium.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 200 µL of the working solution of this compound (prepared by diluting the stock solution in RPMI-1640 to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
-
Set up a similar dilution series for the positive control antifungal agent.
-
Seal the plate and incubate at 35°C for 24-48 hours (for yeast) or 48-72 hours (for molds).
Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the microtiter plate.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. For azoles and other fungistatic compounds, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the growth control well.[5]
-
Optionally, the plate can be read using a microplate reader at a wavelength of 530 nm to determine the optical density (OD) and calculate the percentage of growth inhibition.
Data Presentation
The quantitative data from the bioassay should be summarized in a clear and structured table to facilitate comparison of the antifungal activity of this compound against different fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | Fluconazole: 1 |
| Candida glabrata Clinical Isolate 1 | 32 | Fluconazole: 8 |
| Aspergillus fumigatus ATCC 204305 | 8 | Amphotericin B: 0.5 |
| Cryptococcus neoformans ATCC 66031 | 16 | Amphotericin B: 0.25 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution bioassay for determining the antifungal activity of this compound.
Fungal Stress Response Signaling Pathways
Antifungal agents often induce stress in fungal cells, leading to the activation of compensatory signaling pathways. The Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways are two major MAPK (Mitogen-Activated Protein Kinase) cascades that play a crucial role in the fungal stress response.[9] While the precise mechanism of this compound is yet to be fully elucidated, it is plausible that its antifungal activity triggers these pathways.
The CWI pathway is activated by cell wall damage, leading to cell wall remodeling and repair.[9][10] The HOG pathway is primarily activated by osmotic stress but also responds to other stresses, leading to the production of glycerol to maintain osmotic balance.[4][5]
Troubleshooting
| Issue | Possible Cause | Solution |
| No fungal growth in control wells | Inoculum viability issue or improper incubation. | Use a fresh culture for inoculum preparation and verify incubator temperature. |
| Fungal growth in sterility control well | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| Inconsistent MIC results | Inaccurate serial dilutions or inoculum preparation. | Calibrate pipettes and ensure thorough mixing during dilutions. Standardize inoculum preparation. |
| This compound precipitates in media | Poor solubility. | Ensure the final DMSO concentration is low (typically ≤1%) and does not affect fungal growth. A DMSO control should be included. |
Conclusion
These application notes provide a comprehensive and standardized protocol for evaluating the antifungal activity of this compound. Adherence to this detailed methodology will ensure the generation of reproducible and comparable data, which is crucial for the preclinical assessment of this promising natural compound. The visualization of the experimental workflow and potential signaling pathways offers a clear understanding of the bioassay and the possible cellular responses to this compound, aiding in further mechanistic studies.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 3. This compound, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Gladiolic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel Gladiolic acid derivatives as potential therapeutic agents. This compound, a natural product first isolated from Penicillium gladioli, has demonstrated notable antimicrobial and fungistatic activities.[1] Derivatization of the core structure is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. This document outlines protocols for the synthesis of this compound analogs, methods for their biological evaluation, and a discussion of potential mechanisms of action.
Overview of this compound and its Therapeutic Potential
This compound (2,3-diformyl-6-methoxy-5-methylbenzoic acid) is a polyketide metabolite with a unique chemical structure.[2] Its reported biological activities, particularly its antimicrobial properties, make it an attractive scaffold for the development of new drugs to combat infectious diseases. The core structure possesses several reactive handles, including a carboxylic acid and two aldehyde groups, which are amenable to chemical modification.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by first obtaining the parent this compound scaffold, followed by derivatization of its functional groups. While the original synthesis dates back several decades, modern synthetic methods can be applied to improve yields and expand the diversity of accessible analogs.
Proposed General Synthetic Scheme
A general approach to derivatizing this compound involves the selective modification of its carboxylic acid and aldehyde functionalities. The carboxylic acid can be converted to esters or amides, while the aldehydes can be transformed into various other functional groups, such as imines, oximes, or alcohols.
Caption: General strategies for the derivatization of this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound Methyl Ester
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Synthesis of a this compound Amide Derivative
-
Activation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Biological Evaluation of this compound Derivatives
The primary therapeutic potential of this compound derivatives lies in their antimicrobial activity. A panel of clinically relevant bacterial and fungal strains should be used for initial screening.
Antimicrobial Susceptibility Testing
Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized derivatives in Dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Use a panel of microorganisms, for example:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
-
Microdilution Assay: Perform a serial two-fold dilution of the compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized this compound derivatives should be summarized in a clear and concise table for easy comparison.
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | -OH | -CHO | 16 | 32 | 32 |
| GA-Me | -OCH3 | -CHO | 8 | 16 | 16 |
| GA-NHBn | -NHCH2Ph | -CHO | 4 | 8 | 8 |
| GA-imine | -OH | =N-Ph | 32 | 64 | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are not yet fully elucidated, its antimicrobial activity likely stems from the disruption of essential cellular processes in microorganisms. Based on the mechanisms of other antimicrobial agents, potential targets could include cell wall synthesis, protein synthesis, or nucleic acid replication.
Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.
Further studies, such as target-based screening and transcriptomic or proteomic analyses of treated microorganisms, are required to elucidate the specific signaling pathways affected by these novel derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel this compound derivatives is summarized in the following diagram.
Caption: A typical workflow for the discovery of novel this compound-based drugs.
Conclusion
The unique structure and inherent biological activity of this compound make it a promising starting point for the development of new antimicrobial agents. The protocols and workflows outlined in these application notes provide a framework for the rational design, synthesis, and evaluation of novel this compound derivatives. Through systematic derivatization and biological testing, it is possible to identify lead compounds with improved therapeutic potential.
References
Application Notes and Protocols for Utilizing Gladiolic Acid as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of gladiolic acid as a scaffold in modern medicinal chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on the known fungistatic properties of this compound, general principles of medicinal chemistry, and established methodologies for the derivatization of natural products. The quantitative data and specific experimental details provided are illustrative and intended to serve as a starting point for research and development.
Introduction to this compound
This compound is a naturally occurring phenolic compound produced by the fungus Penicillium gladioli.[1] Its chemical structure features a substituted benzoic acid core with aldehyde and methoxy functionalities, making it an attractive starting point for the synthesis of diverse chemical libraries. The inherent fungistatic activity of this compound suggests its potential as a scaffold for the development of novel antifungal agents.
Chemical Structure of this compound:
Caption: Chemical Identity of this compound.
Rationale for Use as a Medicinal Chemistry Scaffold
The structural features of this compound offer several handles for chemical modification:
-
Carboxylic Acid: Can be converted to a variety of functional groups, including esters, amides, and alcohols, to modulate pharmacokinetic properties such as solubility and cell permeability.
-
Aldehyde Groups: Highly reactive and can participate in a wide range of chemical transformations to introduce diverse substituents and explore structure-activity relationships (SAR).
-
Aromatic Ring: Allows for modifications that can influence electronic properties and interactions with biological targets.
These reactive sites provide the opportunity to generate a library of analogs with potentially improved potency, selectivity, and drug-like properties compared to the parent compound.
Potential Therapeutic Applications
Based on its known fungistatic activity, the primary therapeutic area for this compound derivatives would be in the development of antifungal agents . Phenolic compounds are known to exert antifungal effects through various mechanisms, including disruption of the fungal cell membrane, inhibition of essential enzymes, and interference with signaling pathways.[2][3][4][5]
Hypothetical Signaling Pathway and Mechanism of Action
While the specific molecular target of this compound is unknown, a plausible mechanism of action for its antifungal activity could involve the inhibition of key fungal enzymes or disruption of cellular signaling cascades. For instance, many antifungal agents target the integrity of the fungal plasma membrane or cell wall.[6] Phenolic compounds, in particular, have been shown to interfere with these structures.[4]
A hypothetical signaling pathway that could be targeted by this compound derivatives is the Cell Wall Integrity (CWI) Pathway . This pathway is crucial for fungal survival, especially in response to cell wall stress.
Caption: Hypothetical inhibition of the Fungal Cell Wall Integrity Pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound derivatives.
This protocol describes a general method for the amidation of the carboxylic acid group of this compound.
Caption: Workflow for the synthesis of this compound amide derivatives.
Detailed Steps:
-
To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HBTU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
The antifungal activity of synthesized this compound derivatives can be evaluated using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Table 1: Illustrative Antifungal Activity Data for Hypothetical this compound Derivatives
| Compound ID | Modification | Target Fungus | MIC₅₀ (µg/mL) |
| GA-001 | Unmodified this compound | Candida albicans | 64 |
| GA-Amide-01 | N-benzyl amide | Candida albicans | 16 |
| GA-Amide-02 | N-phenethyl amide | Candida albicans | 8 |
| GA-Ester-01 | Methyl ester | Candida albicans | 32 |
| GA-Ester-02 | Ethyl ester | Candida albicans | 16 |
Protocol Outline:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Prepare a fungal inoculum of Candida albicans (or other target fungi) and adjust the concentration to 1-5 x 10³ cells/mL in RPMI-1640.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential to understand the relationship between chemical structure and biological activity.
Caption: Logical workflow for SAR studies of this compound.
Key Areas for SAR Exploration:
-
Amide/Ester Series: Synthesize a series of amides and esters with varying alkyl and aryl substituents to probe the effect of lipophilicity and steric bulk on activity.
-
Aldehyde Modifications: Derivatives such as Schiff bases, oximes, or products of reductive amination can be synthesized to explore the importance of the aldehyde functionalities for biological activity.
-
Aromatic Ring Substitutions: While synthetically more challenging, modifications to the aromatic ring could fine-tune the electronic properties of the molecule and its interaction with the biological target.
Conclusion
This compound presents a promising, yet underexplored, scaffold for the development of new therapeutic agents, particularly antifungals. Its unique chemical structure offers multiple points for diversification. The protocols and strategies outlined in these application notes provide a foundational framework for researchers to initiate medicinal chemistry programs based on this natural product. Further investigation is warranted to uncover the full therapeutic potential of this compound and its derivatives.
References
- 1. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Gladiolic Acid Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro antifungal activity of gladiolic acid and detailed protocols for its evaluation against various plant pathogens. This compound, a secondary metabolite produced by some species of Penicillium and Burkholderia, has demonstrated potential as a fungistatic agent.[1][2][3] The following information is intended to guide researchers in the preliminary assessment of this compound as a potential lead compound in the development of novel fungicides.
Data Presentation
While extensive modern data on the activity of purified this compound is limited, historical studies and research on the producing organisms, such as Burkholderia gladioli, indicate a broad spectrum of antifungal activity.[4][5]
Quantitative Antifungal Activity of this compound
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound against selected plant pathogenic fungi, based on historical data. It is important to note that testing methodologies may differ from current standards.
| Plant Pathogen | Host Plant(s) | Minimum Inhibitory Concentration (µg/mL) | Reference |
| Botrytis cinerea | Grapes, Strawberries, Tomatoes | 10 | [1] |
| Fusarium oxysporum f. sp. gladioli | Gladiolus | 5 | [1] |
| Penicillium digitatum | Citrus | 2 | [1] |
Qualitative Antifungal Spectrum of Burkholderia gladioli Metabolites
Burkholderia gladioli, a known producer of this compound, exhibits a broad spectrum of antifungal activity against numerous plant pathogens. While the specific contribution of this compound to this activity is not fully elucidated, the data suggests its potential efficacy against a wider range of fungi.
| Plant Pathogen | Disease Caused | Reference |
| Botrytis cinerea | Gray Mold | [6][7] |
| Fusarium oxysporum | Fusarium Wilt | [8][9][10] |
| Rhizoctonia solani | Damping-off, Root Rot | [11][12][13] |
| Aspergillus flavus | Aflatoxin contamination | [5] |
| Aspergillus niger | Black Mold | [5] |
| Sclerotinia sclerotiorum | White Mold | [5] |
| Phytophthora cactorum | Root and Crown Rot | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the antifungal activity of this compound.
Mycelial Growth Inhibition Assay
This assay determines the effect of this compound on the vegetative growth of fungal pathogens.
Materials:
-
Pure this compound
-
Target fungal pathogen culture
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-7 mm diameter)
-
Sterile distilled water
-
Solvent for this compound (e.g., DMSO, ethanol) - ensure solvent control is included
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.
-
Prepare Amended Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone and a negative control plate with no additions.
-
Pour Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Spore Germination Assay
This assay evaluates the effect of this compound on the germination of fungal spores.
Materials:
-
Pure this compound
-
Spore suspension of the target fungal pathogen
-
Sterile microscope slides or multi-well plates
-
Sterile distilled water or a suitable germination buffer
-
Solvent for this compound
-
Humid chamber
-
Microscope
Procedure:
-
Prepare Spore Suspension: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a known value (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
-
Prepare Treatment Solutions: Prepare a series of this compound solutions in sterile distilled water or germination buffer at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Include a solvent control and a negative control.
-
Incubation: In the wells of a multi-well plate or on a microscope slide, mix a small volume of the spore suspension with an equal volume of the treatment solution.
-
Incubate in Humid Chamber: Place the slides or multi-well plates in a humid chamber to prevent drying and incubate at the optimal temperature for spore germination (typically 20-25°C) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Microscopic Examination: After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least twice the length of the spore diameter.
-
Data Collection: Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment.
-
Calculate Inhibition of Germination: Calculate the percentage of spore germination inhibition using the formula: % Inhibition = [1 - (T/C)] x 100 Where:
-
T = percentage of germinated spores in the treatment
-
C = percentage of germinated spores in the control
-
Visualizations
Experimental Workflow for In Vitro Antifungal Testing
Caption: General workflow for in vitro antifungal testing.
Conceptual Diagram of Potential Antifungal Mechanisms
Caption: Potential mechanisms of fungal inhibition.
References
- 1. This compound, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 4. In Vitro Antifungal Activity of Burkholderia gladioli pv. agaricicola against Some Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activity of Burkholderia gladioli pv. agaricicola against some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the Biocontrol Function of a Burkholderia gladioli Strain against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Biocontrol Function of a Burkholderia gladioli Strain against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological control of Fusarium oxysporum causal agent of gladiolus corm rot by streptomycetes [scielo.org.mx]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. CLASSIFICATION OF ISOLATES OF FUSARIUM OXYSPORUM F. SP. GLADIOLI ON THE BASIS OF PATHOGENICITY AND VEGETATIVE COMPATIBILITY | International Society for Horticultural Science [ishs.org]
- 11. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 12. Growth Restriction of Rhizoctonia solani via Breakage of Intracellular Organelles Using Crude Extracts of Gallnut and Clove - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gladiolic Acid: A Potential Herbicide? Application Notes and Protocols for Researchers
Introduction
Gladiolic acid, a secondary metabolite produced by the fungus Penicillium gladioli, is a dicarboxylic acid with the molecular formula C11H10O5.[1] Historically, it has been recognized for its fungistatic properties, inhibiting the growth of various fungi.[2][3] While its primary characterization has been in the realm of antifungal activity, the exploration of natural compounds for novel herbicidal scaffolds presents an opportunity to investigate the phytotoxic potential of this compound. Its structural features, including the presence of carboxylic acid and aldehyde groups, suggest potential for biological activity within plant systems.
These application notes provide a comprehensive, albeit speculative, framework for researchers and drug development professionals to investigate the potential of this compound as a novel herbicide. The following sections outline hypothetical experimental data, detailed protocols for assessing herbicidal efficacy, and potential mechanisms of action to guide future research.
Data Presentation: Hypothetical Efficacy of this compound
To systematically evaluate the herbicidal potential of this compound, a series of dose-response experiments on various plant species would be necessary. The following tables present hypothetical data to illustrate the expected outcomes of such studies.
Table 1: In Vitro Root Growth Inhibition by this compound
| Plant Species | Common Name | IC50 (µM) for Root Growth Inhibition |
| Arabidopsis thaliana | Thale Cress | 75.8 |
| Echinochloa crus-galli | Barnyard Grass | 120.3 |
| Amaranthus retroflexus | Redroot Pigweed | 65.2 |
| Glycine max | Soybean | > 500 |
| Zea mays | Corn | > 500 |
Table 2: Post-Emergence Herbicidal Activity of this compound (Visual Injury at 14 Days After Treatment)
| Plant Species | Common Name | Application Rate (g/ha) | Visual Injury (%) |
| Arabidopsis thaliana | Thale Cress | 250 | 95 ± 5 |
| 125 | 78 ± 8 | ||
| Echinochloa crus-galli | Barnyard Grass | 250 | 85 ± 7 |
| 125 | 65 ± 10 | ||
| Amaranthus retroflexus | Redroot Pigweed | 250 | 98 ± 3 |
| 125 | 82 ± 6 | ||
| Glycine max | Soybean | 250 | 10 ± 4 |
| Zea mays | Corn | 250 | 15 ± 5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on standard practices in herbicide research.
Protocol 1: In Vitro Seed Germination and Root Growth Assay
Objective: To determine the effect of this compound on the germination and early root development of various plant species.
Materials:
-
This compound (purity >95%)
-
Acetone (for stock solution)
-
Murashige and Skoog (MS) agar medium
-
Petri dishes (90 mm)
-
Seeds of target plant species (e.g., Arabidopsis thaliana, Echinochloa crus-galli, Amaranthus retroflexus)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in acetone.
-
Prepare MS agar medium and autoclave. While the medium is still molten (around 50°C), add the this compound stock solution to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final acetone concentration is below 0.1% in all treatments, including the control.
-
Pour the medium into sterile Petri dishes and allow them to solidify.
-
Surface-sterilize seeds of the target species according to standard protocols.
-
Place a defined number of seeds (e.g., 20) on the surface of the agar in each Petri dish.
-
Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25°C).
-
After a specified period (e.g., 7-10 days), measure the primary root length of each seedling.
-
Calculate the percentage of root growth inhibition relative to the control.
-
Determine the IC50 value (the concentration required to inhibit root growth by 50%) using a suitable statistical software.
Protocol 2: Post-Emergence Herbicidal Efficacy Assay
Objective: To evaluate the herbicidal activity of this compound on whole plants after emergence.
Materials:
-
This compound
-
Surfactant (e.g., Tween 20)
-
Pots with a suitable soil mix
-
Seeds of target weed and crop species
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
-
Sow seeds of target species in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Prepare spray solutions of this compound at various concentrations (e.g., corresponding to application rates of 62.5, 125, 250, and 500 g/ha). The solutions should contain a surfactant (e.g., 0.1% Tween 20) to ensure proper leaf coverage.
-
Spray the plants uniformly in a spray chamber with a defined spray volume.
-
Return the treated plants to the greenhouse and maintain them under optimal growth conditions.
-
Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment) compared to untreated control plants.
-
For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass at the end of the experiment.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action of this compound as a herbicide is unknown, its chemical structure allows for speculation on potential targets within plant cells. The following diagram illustrates a hypothetical workflow for investigating its mode of action.
References
- 1. This compound | C11H10O5 | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Gladiolic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Gladiolic acid, a fungal secondary metabolite, to enable its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, direct GC analysis of this compound is challenging. The following derivatization techniques are designed to increase its volatility and thermal stability, allowing for sensitive and reproducible quantification.
Introduction to this compound and the Need for Derivatization
This compound is a polyketide produced by various species of Penicillium. Its chemical structure contains two carboxylic acid groups and two aldehyde moieties, making it a highly polar and non-volatile compound. Gas chromatography, a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds, requires analytes to be thermally stable and readily vaporized. Therefore, derivatization is an essential sample preparation step for the GC-MS analysis of this compound. The primary goals of derivatization in this context are:
-
Increase Volatility: By replacing the active hydrogens in the carboxylic acid and hydroxyl (enol) groups with less polar functional groups, the intermolecular forces are reduced, leading to a lower boiling point.
-
Enhance Thermal Stability: Derivatization protects the thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.
-
Improve Chromatographic Performance: Derivatized analytes typically exhibit sharper and more symmetrical peaks, leading to better resolution and sensitivity.
The presence of both carboxylic acid and aldehyde functional groups in this compound necessitates a two-step derivatization process to achieve optimal results.
Recommended Derivatization Technique: Two-Step Methoximation and Silylation
A two-step derivatization procedure involving methoximation followed by silylation is the recommended approach for the comprehensive analysis of this compound by GC-MS.
-
Methoximation: This initial step targets the aldehyde functional groups. Aldehydes can exist in equilibrium with their enol tautomers, which can lead to the formation of multiple derivatives and result in broad or split chromatographic peaks. Methoximation with a reagent like methoxyamine hydrochloride converts the aldehydes to their corresponding methoximes. This stabilizes the molecule and prevents tautomerization, ensuring a single, sharp peak for each derivative.[1]
-
Silylation: Following methoximation, the carboxylic acid groups are derivatized through silylation. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), replace the acidic protons of the carboxylic acids with trimethylsilyl (TMS) groups.[2][3] This significantly reduces the polarity and increases the volatility of the molecule.
This two-step approach ensures that all reactive functional groups are appropriately modified for GC-MS analysis, leading to reliable and reproducible results.
Experimental Protocols
Protocol 1: Two-Step Methoximation-Silylation of this compound
This protocol is a proposed method for the derivatization of this compound and requires validation for specific applications.
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Inert gas (e.g., nitrogen or argon)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the this compound standard or dried sample extract into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of inert gas. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.
-
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the reaction vial.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 90 minutes in a heating block or oven.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of BSTFA + 1% TMCS to the reaction vial containing the methoximated sample.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.[4]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Proposed GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-650 |
Data Presentation
Table 1: Typical Retention Times for Derivatized Dicarboxylic Acids
| Compound (as TMS derivative) | Retention Time (min) | Reference |
| Succinic acid | ~12.5 | [3] |
| Glutaric acid | ~14.2 | [3][5] |
| Adipic acid | ~15.8 | [6] |
| Phthalic acid | ~16.5 | [7] |
Note: Retention times are highly dependent on the specific GC column and temperature program used.
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Organic Acids
| Compound (as TMS derivative) | LOD (µmol/L) | LOQ (µmol/L) | Reference |
| Glycolic acid | 0.34 (mmol/mol creatinine) | - | [5] |
| Glutaric acid | 0.03 (mmol/mol creatinine) | - | [5] |
| Various Organic Acids | 0.04 - 0.42 | - | [2] |
Table 3: Recovery Rates for Derivatized Organic Acids
| Compound Group | Recovery (%) | Reference |
| Various Organic Acids | 82.97 - 114.96 | [2] |
Mandatory Visualizations
Caption: Workflow for the two-step derivatization and GC-MS analysis of this compound.
Caption: Chemical reactions in the two-step derivatization of this compound.
References
- 1. google.com [google.com]
- 2. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Gladiolic Acid from Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gladiolic acid is a fungal secondary metabolite produced by species such as Penicillium gladioli.[1] It is a polyketide-derived organic acid with the molecular formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol . This compound has garnered interest due to its biological activities, including antifungal properties. The analysis of such compounds in complex environmental matrices like soil is crucial for various research fields, including drug discovery, environmental science, and agricultural studies.
Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of analytes from complex samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This application note details a robust protocol for the solid-phase extraction of this compound from soil samples using Oasis® HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are suitable for a broad range of acidic, neutral, and basic compounds.
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from soil samples.
Soil Sample Preparation and Pre-treatment
Prior to SPE, the soil sample must be appropriately prepared to ensure efficient extraction of this compound.
Materials:
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Soil sample
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
Protocol:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the soil sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes to facilitate the extraction of this compound from the soil particles.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
To the supernatant, add deionized water containing 0.1% formic acid at a 1:1 (v/v) ratio. This step ensures the this compound is in a suitable form for binding to the SPE sorbent.
-
Filter the diluted extract through a 0.45 µm syringe filter to remove any remaining particulate matter.
Solid-Phase Extraction (SPE) Protocol
The following protocol utilizes Oasis® HLB cartridges for the purification and concentration of this compound.
Materials:
-
Oasis® HLB 3 cc/60 mg cartridges
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent: Methanol with 2% formic acid
-
Nitrogen evaporator
Protocol:
-
Conditioning: Condition the Oasis® HLB cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated soil extract onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the retained this compound by passing 2 mL of methanol with 2% formic acid through the cartridge. Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for subsequent analytical determination (e.g., by HPLC-UV or LC-MS).
Data Presentation
The following tables summarize the expected quantitative data based on the analysis of similar organic acids and fungal metabolites from soil and other complex matrices. This data is provided for guidance and should be validated for the specific experimental conditions.
Table 1: Expected SPE Method Performance for this compound
| Parameter | Expected Value |
| Recovery | 85 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Table 2: Expected Analytical Method Performance (HPLC-UV/LC-MS)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (r²) | > 0.995 |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from soil samples.
Caption: Workflow for the solid-phase extraction of this compound from soil.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Gladiolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of Gladiolic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound (2,3-diformyl-6-methoxy-5-methylbenzoic acid) revolve around the controlled introduction and manipulation of the dense oxygenation and formyl functionalities on the aromatic ring. Key difficulties include:
-
Regioselective diformylation: Introducing two formyl groups ortho to each other on a polysubstituted benzene ring with high regioselectivity is a significant hurdle.
-
Oxidation of the methyl groups: The selective oxidation of two adjacent methyl groups to aldehydes without over-oxidation to carboxylic acids, or undesired side reactions, requires careful choice of reagents and conditions.
-
Functional group compatibility: The synthesis involves multiple sensitive functional groups (aldehydes, carboxylic acid, methoxy ether) that may require a strategic protection and deprotection sequence.
-
Purification: The polar nature of the poly-functionalized intermediates and the final product can complicate purification, often requiring specialized chromatographic techniques.
Q2: What are the common starting materials for the synthesis of the this compound core structure?
A2: Plausible starting materials are typically readily available, substituted benzene derivatives that can be elaborated to the target molecule. A common retrosynthetic approach would start from a less functionalized aromatic precursor, such as 3-methoxy-4-methylbenzoic acid or a related derivative.
Q3: Are there any known issues with the stability of this compound or its synthetic intermediates?
A3: Aromatic polyaldehydes can be susceptible to oxidation and polymerization. The aldehyde groups can be oxidized to carboxylic acids in the presence of air or other oxidants. Under certain conditions, especially in the presence of base or acid, they can undergo self-condensation or polymerization reactions. It is advisable to handle these compounds under an inert atmosphere and store them at low temperatures.
Troubleshooting Guides
Challenge 1: Low Yield in the Ortho-Diformylation Step
Problem: The introduction of two adjacent formyl groups on the aromatic ring results in a low yield of the desired product.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol (Illustrative) |
| Low reactivity of the aromatic ring | Ensure the formylation reaction is appropriate for the electronic nature of your substrate. For electron-rich aromatics, consider milder formylation methods. | Duff Reaction: To a solution of the substituted phenol or aniline in trifluoroacetic acid, add hexamethylenetetramine portionwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Hydrolyze the resulting imine by heating with aqueous acid to afford the aldehyde. |
| Poor regioselectivity | The directing effects of the existing substituents on the aromatic ring are crucial. Consider a stepwise introduction of the formyl groups, potentially using a blocking group to direct the second formylation. | Ortho-Formylation of Phenols: To a suspension of anhydrous MgCl₂ and paraformaldehyde in dry acetonitrile, add triethylamine, followed by the phenolic substrate. Reflux the mixture for 2-4 hours. After acidic workup, the ortho-formylated product can be isolated. |
| Side reactions (e.g., polymerization) | Perform the reaction under strictly anhydrous conditions and an inert atmosphere. Lowering the reaction temperature may also help to minimize side reactions. | Vilsmeier-Haack Reaction: To a solution of the aromatic compound in DMF at 0 °C, add phosphorus oxychloride dropwise. Stir the reaction at room temperature or heat as required. Quench the reaction with ice-water and basify to hydrolyze the Vilsmeier salt to the aldehyde. |
Challenge 2: Non-selective Oxidation of Methyl Groups
Problem: The oxidation of the two methyl groups to aldehydes is not selective, leading to a mixture of mono-aldehydes, the di-aldehyde, and over-oxidized carboxylic acid byproducts.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol (Illustrative) |
| Harsh oxidizing agent | Employ a milder and more selective oxidizing agent. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. | Selenium Dioxide Oxidation: Reflux a solution of the dimethyl-substituted aromatic compound in a mixture of dioxane and water with a stoichiometric amount of selenium dioxide. Monitor the reaction progress carefully by TLC or GC to avoid over-oxidation. |
| Over-oxidation of the desired aldehyde | Once the aldehyde is formed, it can be more susceptible to oxidation than the starting methyl group. It is crucial to monitor the reaction closely and stop it once the desired product is formed. In some cases, in situ protection of the formed aldehyde as an acetal can prevent over-oxidation. | Trapping of the Aldehyde: Perform the oxidation in the presence of a diol (e.g., ethylene glycol) and an acid catalyst to form the corresponding acetal in situ, which is more resistant to further oxidation. The acetal can be deprotected in a subsequent step. |
| Incomplete conversion | Increase the reaction time or temperature cautiously. Alternatively, a more reactive, yet still selective, oxidizing agent could be screened. | Not applicable. |
Challenge 3: Difficulty in Purification of the Final Product and Intermediates
Problem: The polar nature of the aromatic carboxylic acid with multiple aldehyde groups makes purification by standard column chromatography challenging, often resulting in streaking and poor separation.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol (Illustrative) |
| High polarity of the compound | Consider converting the carboxylic acid to its methyl ester prior to chromatography to reduce its polarity. The ester can be hydrolyzed back to the carboxylic acid after purification. | Esterification: Treat the crude carboxylic acid with an excess of methanol and a catalytic amount of sulfuric acid and reflux until the reaction is complete. After workup, the less polar methyl ester can be purified by silica gel chromatography. |
| Aldehyde reactivity on silica gel | The acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. | Not applicable. |
| Formation of bisulfite adducts | Aromatic aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct. This can be a useful purification technique. | Bisulfite Adduct Formation and Release: Stir the crude product mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid adduct which can be filtered off. Washing the adduct with an organic solvent will remove non-aldehyde impurities. The pure aldehyde can then be regenerated by treating the adduct with an aqueous base (e.g., sodium carbonate solution). |
Visualizations
Proposed Retrosynthetic Analysis of this compound
Caption: A plausible retrosynthetic pathway for this compound.
Troubleshooting Workflow for Low-Yielding Oxidation
Caption: Decision tree for troubleshooting a low-yielding oxidation step.
Technical Support Center: Optimizing Fermentation for Gladiolic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Gladiolic acid production by Penicillium gladioli.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation process for this compound production.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal nutrient conditions. | Systematically evaluate different carbon and nitrogen sources. Complex carbon sources like sucrose may be beneficial. Ensure essential minerals are present in the medium, such as those provided in a Czapek-Dox based medium.[1][2] |
| Inappropriate pH of the culture medium. | The optimal pH for growth and secondary metabolite production in Penicillium species is often around 6.5.[3][4] Monitor and control the pH of the fermentation broth throughout the process. | |
| Incorrect fermentation temperature. | Most Penicillium species grow well between 20-25°C.[5] Verify that the incubator or fermenter is maintaining the correct temperature. | |
| Insufficient aeration or agitation. | Inadequate oxygen supply can limit the production of secondary metabolites.[3][6][7] Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially during the production phase. For pellet morphology, a power input of around 1500 W/m³ might be beneficial.[3] | |
| Strain degradation or contamination. | Use a fresh, high-yielding strain of Penicillium gladioli for inoculum preparation. Implement strict aseptic techniques to prevent contamination by bacteria or other fungi.[8][9][10] | |
| Slow or No Fungal Growth | Inoculum quality is poor. | Prepare a fresh inoculum from a well-sporulating culture of P. gladioli. |
| Inappropriate medium composition. | Ensure the growth medium contains all essential nutrients. A standard medium like Czapek-Dox agar can be used for initial cultivation.[1][2][5] | |
| Extreme pH or temperature. | Check and adjust the initial pH of the medium to be within the optimal range for Penicillium growth (around 6.5).[3][4] Ensure the incubation temperature is optimal (around 25°C).[5][11] | |
| Contamination of Culture | Poor sterile technique. | Strictly follow aseptic protocols during media preparation, inoculation, and sampling. |
| Contaminated raw materials. | Sterilize all media and equipment thoroughly. Use high-purity ingredients. | |
| Airborne contaminants. | Work in a clean environment, such as a laminar flow hood, to minimize exposure to airborne spores and bacteria. | |
| Foaming in the Fermenter | High protein content in the medium or rapid fungal growth. | Add food-grade antifoaming agents as needed. Excessive foaming can be an indicator of robust growth but should be controlled to prevent overflow and contamination. |
| Unusual Pigmentation of the Broth | Production of other secondary metabolites or contamination. | Penicillium species are known to produce a variety of pigments.[12] Analyze the broth for the presence of other known metabolites from P. gladioli, such as patulin.[13] If contamination is suspected, perform microscopy and plating to identify the contaminant. |
Frequently Asked Questions (FAQs)
1. What is a suitable medium for this compound production?
A Czapek-Dox based medium is a good starting point for the cultivation of Penicillium gladioli.[1][2][5] This is a semi-synthetic medium where sucrose is the carbon source and sodium nitrate is the nitrogen source.[1][2] The composition can be further optimized by testing different carbon and nitrogen sources.
2. What are the optimal physical parameters for fermentation?
-
pH: The optimal pH for growth and secondary metabolite production in many Penicillium species is around 6.5.[3][4]
-
Temperature: A temperature range of 20-25°C is generally suitable for the growth of Penicillium species.[5][11]
-
Aeration and Agitation: Adequate aeration is crucial. In submerged cultures, agitation helps to ensure uniform distribution of nutrients and oxygen. The optimal rates will depend on the fermenter geometry and scale and should be determined experimentally.[3][6][7]
3. How can I quantify the amount of this compound produced?
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common setup for analyzing fungal secondary metabolites.[14][15][16][17] Detection can be performed using a UV detector.
4. What are common contaminants in Penicillium fermentations?
Bacterial contaminants, particularly Gram-positive rods like Lactobacillus and cocci such as Pediococcus, are common in grain-based fermentations and can lower the pH, affecting fungal growth and product yield.[8] Other fungi and yeasts can also be contaminants.[8]
5. How can I extract and purify this compound from the fermentation broth?
A general procedure for extracting organic acids from a fermentation broth involves the following steps:
-
Separate the fungal biomass from the broth by filtration or centrifugation.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) to protonate the this compound.
-
Extract the acidified broth with an organic solvent such as ethyl acetate or butyl acetate.
-
The organic phase containing the this compound can then be concentrated.
-
Further purification can be achieved through techniques like crystallization or column chromatography.
Data Presentation
Table 1: General Fermentation Parameters for Penicillium Species
| Parameter | Recommended Range/Value | Reference |
| Temperature | 20 - 25 °C | [5][11] |
| pH | ~ 6.5 | [3][4] |
| Carbon Source | Sucrose, Glucose | [1][2][18] |
| Nitrogen Source | Sodium Nitrate, Ammonium Sulfate | [1][2][18] |
| Aeration | 1 vvm (initial) | [3] |
| Agitation | 325 - 500 rpm (initial) | [3] |
Note: These are general ranges for Penicillium species and may require further optimization for maximal this compound production.
Experimental Protocols
Protocol 1: Shake Flask Fermentation of Penicillium gladioli
-
Inoculum Preparation:
-
Grow Penicillium gladioli on a suitable agar medium (e.g., Czapek-Dox Agar) at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile saline solution with a wetting agent (e.g., 0.01% Tween 80) to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Czapek-Dox broth) and dispense into Erlenmeyer flasks.
-
Sterilize the medium by autoclaving.
-
Inoculate the sterile medium with the spore suspension.
-
Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature (e.g., 25°C) for the desired fermentation period (e.g., 7-14 days).
-
Withdraw samples aseptically at regular intervals for analysis of biomass and this compound concentration.
-
Protocol 2: Extraction of this compound
-
Harvest the fermentation broth and separate the mycelium from the supernatant by filtration or centrifugation.
-
Acidify the supernatant to approximately pH 2-3 using an appropriate acid (e.g., HCl).
-
Extract the acidified supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 3: HPLC Analysis of this compound (General Method)
-
Sample Preparation: Dissolve the crude extract in the mobile phase or a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of a this compound standard.
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations.
Visualizations
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Czapek medium - Wikipedia [en.wikipedia.org]
- 3. Optimal process design space to ensure maximum viability and productivity in Penicillium chrysogenum pellets during fed-batch cultivations through morphological and physiological control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. sciensage.info [sciensage.info]
- 7. Influence of oxygen concentration on the metabolism of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethanolproducer.com [ethanolproducer.com]
- 9. journals.asm.org [journals.asm.org]
- 10. rapidmicrobio.com [rapidmicrobio.com]
- 11. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures | Springer Nature Experiments [experiments.springernature.com]
- 17. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gladiolic Acid Production from Penicillium Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of gladiolic acid from Penicillium cultures.
Frequently Asked Questions (FAQs)
Q1: Which Penicillium species is the primary producer of this compound?
A1: Penicillium gladioli is the most well-documented species known to produce this compound.[1]
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is a polyketide, and its biosynthesis is understood to proceed through the orsellinic acid pathway. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS) to form orsellinic acid.[2][3][4] This precursor then undergoes a series of enzymatic modifications, including oxidation and rearrangement, to form dihydrothis compound, which is the direct precursor to this compound.[1]
Q3: What are the key factors influencing the yield of this compound?
A3: The yield of this compound, like many other secondary metabolites from Penicillium, is significantly influenced by several culture parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[5][6]
Q4: What are the standard methods for extracting and quantifying this compound?
A4: this compound can be extracted from the culture broth using solvent extraction, typically with ethyl acetate.[7][8] For quantification, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable analytical methods.[9][10][11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of Penicillium gladioli and the production of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal culture medium | - Systematically evaluate different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).- Test various C:N ratios to find the optimal balance for secondary metabolite production.[6] |
| Incorrect pH of the culture medium | - Monitor and control the pH of the medium throughout the fermentation process. The optimal pH for secondary metabolite production in Penicillium species can vary but is often in the acidic to neutral range.[5] | |
| Inappropriate incubation temperature | - Optimize the incubation temperature. While optimal growth temperature for P. expansum is around 25°C, the optimal temperature for secondary metabolite production may differ.[5] | |
| Inconsistent Yields Between Batches | Variability in inoculum | - Standardize the inoculum preparation, ensuring a consistent spore concentration and age of the culture used for inoculation. |
| Incomplete extraction | - Ensure thorough mixing during solvent extraction.- Perform multiple extractions (at least 2-3 times) with fresh solvent to maximize recovery. | |
| Difficulty in Quantifying this compound | Co-elution with other metabolites in HPLC | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, and column type to improve the resolution of the this compound peak.[13][14] |
| Degradation of the compound | - Ensure samples are stored properly (e.g., at low temperatures and protected from light) before and after extraction to prevent degradation. |
Experimental Protocols
Optimization of Culture Conditions for this compound Production
This protocol outlines a systematic approach to optimize the culture medium for enhancing this compound yield using a factorial design.
a. Materials:
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Penicillium gladioli culture
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Basal medium (e.g., Czapek Dox Broth)
-
Various carbon sources (e.g., Glucose, Sucrose, Soluble Starch)
-
Various nitrogen sources (e.g., Yeast Extract, Peptone, Sodium Nitrate)
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Phosphate buffer solutions for pH adjustment
-
Shake flasks (250 mL)
-
Shaking incubator
b. Procedure:
-
Prepare a stock spore suspension of P. gladioli.
-
Design a factorial experiment to test the effects of different carbon and nitrogen sources at various concentrations. A 2-level full factorial design is a good starting point.
-
Prepare the fermentation media in shake flasks according to the experimental design. Adjust the initial pH of each medium.
-
Inoculate each flask with a standardized volume of the spore suspension.
-
Incubate the flasks in a shaking incubator at a set temperature and agitation speed for a predetermined period (e.g., 7-14 days).
-
At the end of the incubation period, harvest the culture broth for this compound extraction and quantification.
-
Analyze the results to determine the optimal combination of media components and culture conditions.
Extraction and Quantification of this compound
a. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Acidify the culture filtrate to approximately pH 2-3 with a suitable acid (e.g., HCl).
-
Extract the acidified filtrate with an equal volume of ethyl acetate. Repeat the extraction at least twice.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
b. Quantification by HPLC-UV:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Analyze the standards and the sample extract by HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acidified water and acetonitrile or methanol in a gradient elution.[15][16]
-
Monitor the elution at the maximum absorbance wavelength of this compound.
-
Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of this compound in the sample.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for this compound production and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ilrs.de [ilrs.de]
- 4. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Profiling and Antifungal Activity of Secondary Metabolite from Endophytic Fungus of Giloy – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. scispace.com [scispace.com]
- 12. GC-MS Based Characterization, Antibacterial, Antifungal and Anti-Oncogenic Activity of Ethyl Acetate Extract of Aspergillus niger Strain AK-6 Isolated from Rhizospheric Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. mdpi.com [mdpi.com]
Gladiolic Acid Stability and Degradation: A Technical Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Gladiolic acid. It addresses common stability issues and outlines strategies for investigating degradation pathways through a series of troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental challenges you might encounter.
Question: My this compound solution has developed a yellow tint. What is the likely cause?
Answer: A color change in your this compound solution often indicates chemical degradation. The conjugated system in the this compound molecule can be altered by factors such as pH, light exposure, or reaction with dissolved oxygen, leading to the formation of colored degradation products. It is recommended to prepare fresh solutions and protect them from light. If the problem persists, consider degassing your solvent or working under an inert atmosphere.
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. How can I determine if these are degradation products?
Answer: The appearance of new peaks in your HPLC analysis suggests the presence of impurities or degradation products. To confirm if these are degradation products, you can perform a forced degradation study.[1][2] By intentionally exposing your this compound sample to stress conditions such as acid, base, oxidation, heat, and light, you can observe the formation and growth of these unknown peaks, which would indicate they are indeed degradation products. Comparing the chromatograms of stressed and unstressed samples will help in identifying the degradation peaks.
Question: My quantitative analysis of this compound shows a decrease in concentration over a short period. What could be the reason?
Answer: A rapid decrease in the concentration of this compound can be attributed to its instability under the experimental conditions. Factors such as the pH of the solution, storage temperature, and exposure to light can significantly impact its stability. Review your solution preparation and storage procedures. It is advisable to use freshly prepared solutions for your experiments. If you need to store solutions, conduct a short-term stability study to determine the optimal storage conditions.
Question: How can I prevent the degradation of this compound during my experiments?
Answer: To minimize the degradation of this compound, consider the following precautions:
-
Storage: Store solid this compound in a tightly sealed container at a low temperature, protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment using high-purity solvents.
-
pH Control: If your experiment allows, use a buffered solution to maintain a stable pH, as this compound may be susceptible to hydrolysis under acidic or basic conditions.
-
Light Protection: Protect solutions from direct light by using amber vials or covering the containers with aluminum foil.
-
Inert Atmosphere: For sensitive experiments, consider using degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
What is this compound and why is its stability important?
This compound is a natural product first isolated from Penicillium gladioli.[3][4][5] Its chemical structure contains several functional groups that can be susceptible to degradation, including aldehyde and carboxylic acid moieties.[6][7] Understanding the stability of this compound is crucial for its accurate quantification in biological and chemical assays, for the development of stable formulations in pharmaceutical applications, and for ensuring the integrity of experimental results.
What are the primary factors that can influence the stability of this compound?
The stability of this compound can be affected by several factors:
-
pH: The presence of acidic or basic conditions can catalyze the hydrolysis or other degradation reactions of the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing agents: The aldehyde groups in this compound can be susceptible to oxidation.
-
Presence of other reactive species: The composition of the formulation or experimental medium can also impact stability.
What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:
-
Oxidation of the aldehyde groups to carboxylic acids.
-
Decarboxylation of the carboxylic acid group, especially at elevated temperatures.
-
Hydrolytic reactions affecting the aromatic ring or its substituents, particularly at extreme pH values.
-
Polymerization or condensation reactions involving the reactive aldehyde groups.
How should I store this compound?
For long-term storage, solid this compound should be kept in a well-sealed container in a refrigerator or freezer, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage is necessary, keep the solution at a low temperature and protected from light. The ideal storage conditions for solutions should be determined by a stability study.
Illustrative Quantitative Data
The following table provides hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | Product A, Product B |
| 0.1 M NaOH | 24 hours | 60 °C | 25% | Product C, Product D |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | Product E |
| Thermal | 48 hours | 80 °C | 5% | Minor impurities |
| Photolytic (UV light) | 24 hours | Room Temp | 20% | Product F, Product G |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[1]
-
Materials: this compound, HPLC-grade methanol, HPLC-grade water, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC system with UV detector, pH meter.
-
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Withdraw samples at regular intervals, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Withdraw samples at regular intervals, neutralize with HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80 °C for 48 hours. Also, keep a solution of this compound at 80 °C for 48 hours. Analyze both samples by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample in the dark. Analyze both solutions by HPLC.
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
-
2. Example of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. This compound, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a metabolic product of Penicillium gladioli. 1. Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | C11H10O5 | CID 96916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Gladiolic Acid HPLC Analysis
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Gladiolic acid, achieving optimal peak shape is paramount for accurate quantification and reliable results. Peak tailing is a common chromatographic issue that can significantly compromise data quality. This technical support guide provides a comprehensive overview of the causes of peak tailing in this compound analysis and offers systematic troubleshooting strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the latter part of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian. Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor above 1.5 is considered unacceptable for many analytical applications.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing in the HPLC analysis of this compound, an acidic compound with a pKa of 4.4, can stem from several factors:
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Secondary Interactions: The primary cause is often the interaction of the acidic analyte with active sites, such as residual silanol groups, on the silica-based stationary phase.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3][4]
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, causing peak asymmetry.[2]
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound. To ensure a single, consistent form of the analyte and minimize secondary interactions, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa.[6] For this compound, with a pKa of 4.4, a mobile phase pH of approximately 2.4 is recommended to ensure it is in its protonated, less polar form, which will interact more consistently with the reversed-phase column. Operating at a pH close to the pKa can result in the co-existence of both ionized and non-ionized forms, leading to peak broadening or splitting.[3][4]
Q4: What are the initial steps to troubleshoot peak tailing for this compound?
A4: A systematic approach is key to identifying and resolving the issue:
-
Confirm the problem: Calculate the tailing factor to quantify the extent of the issue.
-
Isolate the cause: Determine if the tailing affects only the this compound peak or all peaks in the chromatogram. Tailing of all peaks often points to a physical problem with the column or system, while selective tailing suggests a chemical interaction.
-
Review the method parameters: Ensure the mobile phase composition, pH, and column type are appropriate for the analysis of an acidic compound like this compound.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
Peak tailing of acidic compounds is frequently linked to the mobile phase. This guide provides a step-by-step protocol to address this.
Experimental Protocol: Mobile Phase Optimization
-
pH Adjustment:
-
Prepare a mobile phase with a pH of approximately 2.4 using a suitable buffer, such as phosphate or formate. Since the pKa of this compound is 4.4, this will ensure it is in its non-ionized form.
-
Filter the mobile phase through a 0.45 µm or smaller filter before use.
-
-
Buffer Concentration:
-
If peak tailing persists, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask residual silanol interactions and improve peak shape. Note that high buffer concentrations may not be suitable for all detectors (e.g., mass spectrometry).[7]
-
-
Organic Modifier:
-
Ensure the organic modifier (e.g., acetonitrile or methanol) concentration is appropriate to achieve adequate retention and elution.
-
Guide 2: Addressing Column-Related Issues
The analytical column is another common source of peak tailing.
Experimental Protocol: Column Troubleshooting
-
Column Flushing:
-
If the column is suspected to be contaminated, flush it with a strong solvent (e.g., 100% acetonitrile for reversed-phase columns) to remove strongly retained compounds. Always disconnect the column from the detector before flushing.
-
-
Guard Column Check:
-
If a guard column is in use, remove it and re-run the analysis. A faulty or contaminated guard column can be a source of peak tailing.
-
-
Column Replacement:
-
If the above steps do not resolve the issue, the column may be degraded. Replace it with a new column of the same type. Consider using a column with a highly deactivated, end-capped stationary phase to minimize silanol interactions.
-
Quantitative Data Summary
The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of an acidic compound.
| Mobile Phase pH | Relation to pKa (4.4) | Expected Asymmetry Factor (As) | Rationale |
| 2.4 | pH << pKa | Close to 1.0 | The analyte is fully protonated, leading to a single species and minimal secondary interactions. |
| 4.4 | pH ≈ pKa | > 1.5 | A mixture of ionized and non-ionized forms exists, causing peak broadening and tailing.[3][4] |
| 6.4 | pH >> pKa | > 1.2 | The analyte is fully ionized, which can lead to secondary interactions with residual silanols. |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Initial troubleshooting decision tree.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. moravek.com [moravek.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. agilent.com [agilent.com]
- 7. hplc.eu [hplc.eu]
Gladiolic Acid Technical Support Center: Overcoming Solubility Challenges in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with Gladiolic Acid in bioassays.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common questions and challenges faced during experimental work with this compound.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound has low solubility in aqueous buffers at neutral pH. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. A stock solution of up to 40 mg/mL in DMSO can be prepared.[1] When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is compatible with your assay, typically below 1% to avoid solvent-induced artifacts.
Q2: I am observing precipitation when I add my this compound stock solution to the assay medium. How can I prevent this?
A2: Precipitation upon dilution of a concentrated stock is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, ensure it is sufficient to maintain solubility at the desired this compound concentration. You may need to perform a solvent tolerance test for your specific bioassay.
-
Use a Co-solvent: In some cases, a combination of solvents can improve solubility. For in vivo studies, a formulation of DMSO, PEG300, and Tween 80 has been suggested.[1]
-
pH Adjustment: this compound is an acidic compound. Slightly lowering the pH of your final assay medium (if permissible for your experimental system) may improve its solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This can sometimes prevent the compound from crashing out of solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A concentration of 40 mg/mL in DMSO has been reported.[1]
Q4: Are there any alternative solvents to DMSO that I can use?
A4: While DMSO is the most commonly cited solvent, other organic solvents like ethanol and methanol could potentially be used, although specific solubility data is limited. It is advisable to perform small-scale solubility tests to determine the suitability of these solvents for your required concentration.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C to maintain its integrity.[1]
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound. Please note that quantitative data in various solvents is not extensively published.
| Solvent/System | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Recommended for preparing concentrated stock solutions.[1] |
| Water | Soluble in hot water | Described as forming "silky needles from water". Quantitative data at room temperature is not readily available. |
| In vivo Formulation | Soluble (formulation component) | A suggested formulation includes DMSO, PEG300, Tween 80, and Saline/PBS.[1] |
Experimental Protocols
Protocol 1: Preparation of a 40 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Bioassays
Materials:
-
40 mg/mL this compound stock solution in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 40 mg/mL this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your bioassay.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total assay volume. Important: Ensure the final DMSO concentration remains below the tolerance level of your assay (typically <1%).
-
Perform a serial dilution of the stock solution in your assay buffer to reach the final desired concentration. For example, to prepare a 100 µM working solution from a 40 mg/mL (~180 mM) stock, you might first dilute the stock 1:10 in buffer, and then perform further dilutions.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the final working solution immediately in your bioassay.
Visualizations
Below are diagrams illustrating key workflows and a hypothetical signaling pathway related to the antifungal activity of this compound.
Caption: Workflow for preparing this compound solutions for bioassays.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: A potential mechanism of this compound's antifungal action.
References
Technical Support Center: Refinement of Extraction Protocols to Minimize Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine extraction protocols and minimize impurities in protein, DNA, and RNA samples.
General Troubleshooting and FAQs
Q1: My sample purity is consistently low. What are the general best practices I should review?
A1: Low purity across different extraction types often stems from a few common issues. First, ensure you are using the appropriate extraction kit and protocol for your specific sample type (e.g., tissue, cells, blood).[1] Second, strictly adhere to RNase-free or DNase-free techniques as required, which includes using certified reagents, sterile consumables, and a dedicated clean workspace.[1][2][3] Third, ensure complete homogenization and lysis of your starting material, as incomplete disruption can release impurities and trap target molecules.[4][5][6] Finally, consider optimizing washing steps by increasing the number of washes or the volume of wash buffer to more effectively remove contaminants.[2][7]
Q2: How can I prevent degradation of my target molecule during extraction?
A2: Degradation is a major concern, especially for RNA. To minimize this, work quickly and keep samples on ice or at 4°C whenever possible.[8] For RNA extractions, the use of RNase inhibitors or reagents containing strong denaturants like guanidinium isothiocyanate is crucial from the moment of sample collection.[3][7][9] For DNA, avoiding repeated freeze-thaw cycles and storing samples at -20°C or -80°C is recommended.[5][10] For proteins, the addition of protease inhibitor cocktails to your lysis buffer is essential to prevent enzymatic degradation.[11][12]
Protein Extraction Troubleshooting
Q1: I'm seeing multiple unexpected bands on my protein gel. How can I reduce protein contamination?
A1: The presence of multiple bands suggests contamination with other proteins. This can be addressed at several stages. Ensure complete cell lysis to release all proteins, but also consider that harsh lysis can release proteins from unintended compartments. Optimize your lysis buffer with appropriate detergents and salt concentrations.[13] During purification, especially with affinity chromatography, non-specific binding is a common issue. To mitigate this, you can increase the stringency of your wash buffers, for example, by adding a low concentration of a non-ionic detergent or increasing the salt concentration.[11][14] A final polishing step, such as size-exclusion or ion-exchange chromatography, can also be employed to separate the target protein from remaining contaminants.[15]
Q2: My protein sample is viscous and difficult to work with. What is causing this and how can I fix it?
A2: High viscosity in a protein lysate is often due to the presence of contaminating DNA.[11] This can be addressed by treating the lysate with a DNase.[11] Ensure the DNase is compatible with your downstream applications and can be removed or inactivated after treatment. Another cause of viscosity can be a very high concentration of protein. If this is the case, you may need to dilute your sample, although this might impact downstream steps.
Q3: I work with plant tissues and struggle with phenolic and polysaccharide contamination. What are the best strategies to overcome this?
A3: Plant tissues are notoriously difficult due to high levels of secondary metabolites. For phenolic compounds, which can interfere with protein quantification and separation, methods like TCA-acetone precipitation or phenol-based extraction protocols are often effective.[16][17] Polysaccharide contamination can be minimized by techniques such as high-salt precipitation or using specialized buffers containing agents like CTAB (cetyltrimethylammonium bromide).[18][19]
Table 1: Troubleshooting Common Protein Impurities
| Impurity | Problem | Recommended Solution(s) |
| Proteases | Degradation of target protein, leading to lower yield and multiple bands. | Add protease inhibitor cocktails to lysis and wash buffers.[11][12] Maintain low temperatures (4°C) throughout the extraction process.[8] |
| Host Cell Proteins (HCPs) | Co-purification with the target protein, leading to impure samples. | Optimize affinity chromatography wash steps with higher salt or mild detergents.[11] Perform an additional purification step like ion-exchange or size-exclusion chromatography. |
| Nucleic Acids (DNA/RNA) | Increased viscosity of the lysate, interference with some downstream applications. | Treat the lysate with DNase and/or RNase.[11] |
| Polysaccharides (especially in plant/yeast) | Interference with electrophoresis and chromatography, causing smearing and poor resolution. | Use specialized extraction protocols like CTAB extraction.[18] Employ precipitation steps that selectively remove polysaccharides. |
| Phenolic Compounds (especially in plants) | Protein precipitation, interference with quantification assays (e.g., Bradford). | Use phenol-based extraction methods or TCA-acetone precipitation.[16][17] |
| Lipids | Can cause phase separation issues and interfere with column-based methods. | Centrifuge lysate at high speed to pellet lipids. Use detergents in the lysis buffer to solubilize lipids. |
DNA Extraction Troubleshooting
Q1: My 260/280 ratio is low, indicating protein contamination. How can I improve this?
A1: A low A260/A280 ratio is a classic sign of protein contamination. To improve this, ensure a complete and effective protein digestion step by using an adequate amount of Proteinase K and allowing for sufficient incubation time.[20] Following lysis, methods like phenol-chloroform extraction are very effective at removing proteins.[18][21] For column-based kits, ensure you do not overload the column with too much starting material, as this can lead to inefficient protein removal.[22] Additional wash steps with the provided wash buffer can also help.[23]
Q2: My 260/230 ratio is low. What does this indicate and how do I fix it?
A2: A low A260/A230 ratio typically points to contamination with chaotropic salts (like guanidine thiocyanate) from the lysis or binding buffer, or other organic compounds like phenol or ethanol.[7] To resolve this, ensure that the wash steps are performed correctly and that no residual wash buffer is carried over into the final elution step. A second wash step can often improve the ratio. If using ethanol precipitation, make sure the DNA pellet is washed with 70% ethanol to remove salts and is then completely air-dried before resuspension.[24]
Q3: My DNA yield is very low. What are the most likely reasons?
A3: Low DNA yield can result from several factors. Incomplete cell lysis is a primary cause; ensure your chosen method is appropriate for your sample type and that lysis is complete.[5][25] Using too little starting material will naturally result in a low yield.[26] Conversely, using too much starting material can overload silica-based columns, leading to inefficient binding and lower than expected yields.[22] Finally, ensure your elution conditions are optimal. Eluting with a pre-warmed elution buffer (around 55-65°C) can improve DNA recovery from the column.[25]
Table 2: Troubleshooting Common DNA Impurities
| Impurity | Problem | Recommended Solution(s) |
| Proteins | Low A260/A280 ratio (<1.8), inhibition of downstream enzymatic reactions (e.g., PCR). | Ensure complete digestion with Proteinase K.[20] Perform phenol-chloroform extraction.[21] Do not overload spin columns.[22] |
| RNA | Overestimation of DNA concentration by UV spectrophotometry (high A260/A280 ratio >2.0). | Treat the DNA sample with RNase.[5][21] |
| Chaotropic Salts | Low A260/A230 ratio, inhibition of downstream enzymatic reactions. | Perform additional wash steps during column purification.[7] Ensure complete removal of wash buffer before elution. |
| Ethanol | Inhibition of downstream enzymatic reactions. | Ensure the DNA pellet is completely dry after the 70% ethanol wash before resuspension.[24] For columns, perform a "dry spin" to remove residual ethanol before elution. |
| Polysaccharides | Co-precipitation with DNA, inhibition of enzymatic reactions. | Use CTAB-based extraction methods.[18] Perform a high-salt precipitation step to selectively remove polysaccharides. |
RNA Extraction Troubleshooting
Q1: I suspect my RNA is degraded. How can I prevent this?
A1: RNA is highly susceptible to degradation by RNases. The most critical step is to inhibit RNases immediately upon sample collection.[4][27] This can be achieved by snap-freezing the sample in liquid nitrogen or by using a stabilization solution like RNAlater.[3][4] During the extraction, use of a strong denaturing agent like guanidine salts in the lysis buffer is essential.[7] Maintaining a sterile, RNase-free work environment by using certified RNase-free reagents and consumables, and treating surfaces with RNase decontamination solutions is also paramount.[2][3]
Q2: My RNA sample is contaminated with genomic DNA. How can I remove it?
A2: Genomic DNA (gDNA) contamination is a common issue in RNA extractions and can lead to false positives in RT-PCR.[4][7] The most effective way to remove gDNA is to perform an on-column DNase digestion if you are using a spin-column based kit.[4] Alternatively, you can treat the purified RNA with DNase in solution, followed by a re-purification step to remove the DNase and digested DNA fragments.[7] Using an acidic phenol-chloroform extraction method can also help to partition the DNA into the organic phase, away from the RNA in the aqueous phase.[28]
Q3: My RNA yield is consistently low. What can I do to improve it?
A3: Low RNA yield can be due to incomplete homogenization or lysis of the starting material.[7][22] Ensure you are using a disruption method suitable for your sample type.[6] Using an insufficient amount of starting material can also lead to low yields. However, be careful not to use too much, as this can overload the purification system and lead to lower-than-expected yields.[1] For column-based methods, eluting with a larger volume of nuclease-free water can sometimes increase the total amount of RNA recovered.[9]
Table 3: Troubleshooting Common RNA Impurities
| Impurity | Problem | Recommended Solution(s) |
| RNases | RNA degradation, seen as a smear on a gel. | Use an RNase-free work environment.[1][2] Use RNase inhibitors or a strong denaturing lysis buffer.[7] |
| Genomic DNA (gDNA) | Falsely high RNA quantification, false positives in RT-PCR. | Perform an on-column or in-solution DNase treatment.[4][7] Use an acidic phenol-chloroform extraction.[28] |
| Proteins | Low A260/280 ratio, inhibition of downstream enzymes. | Ensure sufficient volume of lysis reagent for the amount of starting material.[2] Perform phenol-chloroform extraction if not using a column-based method. |
| Guanidine Salts | Low A260/230 ratio, inhibition of reverse transcriptase. | Perform additional washes of the silica column with the provided wash buffer.[7] If precipitating, wash the RNA pellet with 70-80% ethanol.[7] |
| Organic Solvents (Phenol, Chloroform) | Inhibition of downstream enzymatic reactions. | Ensure clean separation of the aqueous phase during phenol-chloroform extraction.[7] Perform a chloroform back-extraction to remove residual phenol.[6] |
Experimental Protocols
Protocol 1: On-Column DNase Digestion for RNA Purification
This protocol is intended for use with silica-based RNA extraction kits.
-
Following the binding of RNA to the silica membrane and the initial wash steps as per the manufacturer's protocol, prepare the DNase I reaction mix.
-
For each sample, combine the recommended volume of DNase I and the appropriate digestion buffer in a sterile, RNase-free microcentrifuge tube.
-
Pipette the DNase I reaction mix directly onto the center of the silica membrane within the spin column.
-
Incubate the column at room temperature (20-30°C) for 15 minutes.
-
Proceed with the wash steps as outlined in the RNA extraction kit's protocol to remove the digested gDNA fragments and the DNase I.
-
Elute the purified, gDNA-free RNA.
Protocol 2: Phenol-Chloroform Extraction for DNA Purification
This protocol is a classic method for removing protein contamination from DNA samples.
-
To your aqueous DNA sample, add an equal volume of a phenol:chloroform:isoamyl alcohol (25:24:1) mixture.
-
Vortex the mixture vigorously for 15-30 seconds to create an emulsion.
-
Centrifuge the sample at >10,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully aspirate the upper aqueous phase containing the DNA, being cautious not to disturb the interface which contains precipitated proteins.
-
Transfer the aqueous phase to a new sterile microcentrifuge tube.
-
To remove residual phenol, add an equal volume of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge as in steps 2 and 3.
-
Transfer the upper aqueous phase to a new tube. The DNA can now be precipitated using ethanol or isopropanol.
Visualizations
Caption: A generalized workflow for multi-step protein purification.
Caption: Logical relationships in troubleshooting low sample purity.
Caption: Workflow for RNA extraction with a focus on gDNA contamination.
References
- 1. 4 Steps to Ensure Successful RNA Extraction | MagBio Genomics [magbiogenomics.com]
- 2. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 3. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. zymoresearch.com [zymoresearch.com]
- 5. aiconceptlimited.com.ng [aiconceptlimited.com.ng]
- 6. Maximize Your RNA Yield | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. biocompare.com [biocompare.com]
- 10. neb.com [neb.com]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. What Is Protein Purification? Definition, Methods, & More [excedr.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. Optimization of an Efficient Protein Extraction Protocol Compatible with Two-Dimensional Electrophoresis and Mass Spectrometry from Recalcitrant Phenolic Rich Roots of Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA extraction and purification - an overview | Abcam [abcam.com]
- 19. cd-genomics.com [cd-genomics.com]
- 20. Improving DNA extraction yield & purity? | UK Science Technician Community [community.preproom.org]
- 21. geneticeducation.co.in [geneticeducation.co.in]
- 22. neb.com [neb.com]
- 23. willowfort.co.uk [willowfort.co.uk]
- 24. bioecho.com [bioecho.com]
- 25. mpbio.com [mpbio.com]
- 26. Shopping [edvotek.com]
- 27. Tips for Ensuring High-Quality RNA Extraction [visikol.com]
- 28. lifescience.roche.com [lifescience.roche.com]
Technical Support Center: Optimization of Mobile Phase for Gladiolic Acid Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Gladiolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatographic separation?
A1: this compound (C₁₁H₁₀O₅, Molar Mass: 222.19 g/mol ) is an organic acid produced by the fungus Penicillium gladioli.[1][2] As an acidic compound, its ionization state is dependent on the pH of the mobile phase. This is a critical factor to control for achieving reproducible retention times and good peak shape in reversed-phase chromatography.
Q2: What is a good starting point for mobile phase selection in the HPLC separation of this compound?
A2: For reversed-phase HPLC, a common starting point for acidic compounds like this compound is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A typical initial condition would be a gradient elution with water (acidified with a small amount of formic or acetic acid to a pH of 2.5-3.5) and acetonitrile or methanol. The acidic pH helps to suppress the ionization of this compound, leading to better retention and peak shape.[3][4][5]
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides different selectivity compared to methanol.[6] It is recommended to screen both solvents during method development to determine which provides the better resolution for this compound from other components in the sample matrix.
Q4: What type of HPLC column is recommended for this compound separation?
A4: A C18 column is the most common and versatile stationary phase for reversed-phase HPLC and is a suitable choice for the separation of this compound. Columns with high-purity silica and end-capping are generally preferred to minimize peak tailing, which can be an issue with acidic compounds due to interactions with residual silanol groups on the silica surface.[7]
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound possesses a chromophore, it should be visible under UV light (typically at 254 nm). For enhanced visualization or if the concentration is low, various staining reagents can be used. A general reagent for organic compounds, such as potassium permanganate stain or charring with sulfuric acid, could be effective.[8] Given its acidic nature, a pH indicator spray like bromocresol green might also be used to visualize the acidic spot.
Troubleshooting Guides
HPLC Separation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic analyte and basic silanol groups on the column packing. | - Lower the pH of the mobile phase (e.g., to pH 2.5-3) by adding formic acid or trifluoroacetic acid (TFA) to suppress silanol activity.[3][7]- Use a high-purity, end-capped C18 column.[7]- Add a competitive base (e.g., a small amount of triethylamine) to the mobile phase to block active silanol sites. |
| Poor Peak Shape (Fronting) | Sample overload or sample solvent being stronger than the mobile phase. | - Reduce the concentration of the injected sample.- Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[4] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or pH; temperature variations. | - Ensure accurate and consistent preparation of the mobile phase, including the buffer.- Use a buffer to maintain a stable pH.[4]- Use a column oven to maintain a constant temperature.[9] |
| No or Low Retention (Elutes at Void Volume) | Mobile phase is too strong (too much organic solvent); analyte is fully ionized. | - Decrease the percentage of the organic solvent in the mobile phase.- Lower the pH of the mobile phase to suppress ionization and increase hydrophobicity.[4] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing); mobile phase viscosity. | - Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- If using methanol at low temperatures, be aware of its higher viscosity compared to acetonitrile.[10] |
TLC Separation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Streaking of the Spot | Sample is too concentrated; strong interaction with the stationary phase. | - Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to reduce interactions with the silica plate. |
| Rf Value is Too High (Spot near solvent front) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent (e.g., methanol or ethyl acetate). |
| Rf Value is Too Low (Spot near baseline) | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Spots are Faint or Not Visible | Insufficient sample concentration; compound does not absorb UV light well at the selected wavelength. | - Concentrate the sample or apply the spot multiple times, allowing the solvent to dry between applications.- Use a different visualization technique, such as staining with potassium permanganate or iodine vapor.[8] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Separation
This protocol provides a starting point for the development of an HPLC method for the separation of this compound.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or acetic acid)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: TLC Method for this compound Separation
This protocol provides a general procedure for the thin-layer chromatographic separation of this compound.
1. Materials and Reagents:
-
This compound standard
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Ethyl acetate
-
Hexane (or Toluene)
-
Acetic acid (or Formic acid)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Mobile Phase Preparation:
-
Prepare a mobile phase mixture of Hexane:Ethyl Acetate:Acetic Acid. A starting ratio to try is 70:30:1. The polarity can be adjusted by varying the ratio of hexane to ethyl acetate.
3. TLC Procedure:
-
Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the sample onto the TLC plate baseline.
-
Place the TLC plate in a developing chamber saturated with the mobile phase vapor.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Dry the plate completely.
4. Visualization:
-
Visualize the separated spots under a UV lamp at 254 nm.
-
Alternatively, use a staining reagent like potassium permanganate for visualization.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical troubleshooting flow for HPLC issues.
References
- 1. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. hplc.eu [hplc.eu]
- 8. epfl.ch [epfl.ch]
- 9. pharmaguru.co [pharmaguru.co]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Analysis of Gladiolic Acid and Related Fungal Polyketides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Gladiolic acid and other structurally similar fungal aromatic polyketides. Co-elution with matrix components is a significant challenge in the accurate quantification of these compounds. This guide offers practical solutions to common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak co-elution in this compound analysis?
A1: Co-elution in the analysis of this compound and related fungal polyketides can stem from several factors:
-
Matrix Complexity: Crude or partially purified extracts from fungal cultures contain a multitude of secondary metabolites with similar physicochemical properties to this compound, leading to overlapping chromatographic peaks.
-
Isomeric Compounds: The presence of isomers of this compound or other polyketides can result in co-elution, as they may have very similar retention times under standard chromatographic conditions.
-
Inadequate Chromatographic Resolution: The selected column, mobile phase, or gradient program may not be optimal for separating this compound from other closely related compounds in the sample.
-
Improper Sample Preparation: Failure to remove interfering matrix components during sample preparation can lead to co-elution and ion suppression in mass spectrometry-based methods.
Q2: How can I detect if my this compound peak is co-eluting with another compound?
A2: Several methods can be employed to detect co-elution:
-
Peak Shape Analysis: Asymmetrical peaks, such as those exhibiting tailing, fronting, or shoulders, can be indicative of a hidden co-eluting compound.
-
Diode Array Detection (DAD): If you are using a DAD or PDA detector, you can assess peak purity by examining the UV-Vis spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution.
Q3: What are some initial steps to troubleshoot peak co-elution?
A3: When you suspect co-elution, consider the following initial troubleshooting steps:
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope can often improve the separation of closely eluting compounds. A shallower gradient provides more time for separation.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Mobile Phase pH: For acidic compounds like this compound, modifying the pH of the mobile phase can change their ionization state and, consequently, their retention time. Ensure the pH is kept at least 2 units away from the pKa of the analytes to avoid split peaks.[1]
Troubleshooting Guide: Dealing with Co-eluting Compounds
This guide provides a systematic approach to resolving co-elution issues in the analysis of this compound and related fungal polyketides.
Problem: Poor resolution between this compound and an unknown interfering peak.
Solution Workflow:
Caption: Troubleshooting workflow for improving chromatographic resolution.
Quantitative Data Summary
The following table summarizes typical starting conditions for HPLC and LC-MS/MS analysis of fungal polyketides, which can be adapted for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 10-90% B over 20 min | 5-95% B over 15 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 214, 271, 304 nm | ESI in negative ion mode |
| MS/MS Transition (Hypothetical for this compound) | m/z 221 -> 177 (loss of CO2) | m/z 221 -> 177, 221 -> 149 |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol outlines a general procedure for extracting this compound and other polyketides from a Penicillium gladioli culture.
Workflow Diagram:
Caption: Workflow for fungal secondary metabolite extraction.
Methodology:
-
Grow Penicillium gladioli in a suitable liquid medium for 7-14 days.
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the mycelia and the supernatant separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Generic HPLC Method for Fungal Polyketide Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 214 nm, 271 nm, and 304 nm.
Logical Relationship Diagram for Method Development:
References
Enhancing the resolution of Gladiolic acid in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of Gladiolic acid in their chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve peak resolution and overall data quality.
1. Issue: Poor Peak Resolution or Co-elution with Other Components
Q: My this compound peak is not well-separated from other peaks in the chromatogram. What steps can I take to improve the resolution?
A: Achieving baseline resolution is critical for accurate quantification.[1][2] Poor resolution can stem from several factors related to the mobile phase, column, and other instrumental parameters.[3] Here’s a systematic approach to troubleshoot and enhance separation:
-
Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for altering selectivity and resolution.[1][4]
-
Adjust Organic Modifier: If using reversed-phase chromatography (e.g., with a C18 column), modify the percentage of the organic solvent (e.g., acetonitrile or methanol). Decreasing the organic content will generally increase retention time and may improve the separation of early-eluting peaks.
-
Modify pH: The pH of the mobile phase can significantly impact the ionization state of acidic analytes like this compound, thereby affecting their retention and peak shape.[1] For acidic compounds, using a mobile phase with a pH 2-3 units below the pKa of the analyte ensures it is in its neutral form, which typically results in better retention and sharper peaks on a reversed-phase column.
-
Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[4]
-
Consider Gradient Elution: For complex samples with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic elution (constant mobile phase composition).[1] A shallower gradient can lead to better resolution.[5]
-
-
Column Selection and Parameters: The choice of stationary phase and column dimensions plays a crucial role in separation efficiency.[3]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For instance, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for this compound and interfering compounds compared to a standard C18 column.
-
Decrease Particle Size: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide higher efficiency and can significantly improve resolution.[4]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can lead to better separation, although it will also increase analysis time and backpressure.[6]
-
-
Instrumental Parameters:
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to improved resolution, but at the cost of longer run times.[1][2]
-
Adjust Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1][2][4] However, be mindful of the thermal stability of this compound.
-
Troubleshooting Workflow for Poor Resolution
Caption: A workflow diagram for troubleshooting poor peak resolution in chromatography.
2. Issue: Peak Tailing
Q: The peak for this compound is asymmetrical and shows significant tailing. How can I improve the peak shape?
A: Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2] Try reducing the injection volume or the sample concentration.
-
Mobile Phase pH Adjustment: For an acidic compound like this compound, a mobile phase pH that is too high can lead to mixed-mode interactions with residual silanols on the silica-based stationary phase, causing tailing. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.0) to keep the acid fully protonated.
-
Use a High-Purity Column: Older silica-based columns may have more exposed silanol groups. Using a modern, high-purity silica column or one with end-capping can minimize these secondary interactions.
-
System Check:
-
Dead Volume: Ensure all fittings and tubing are properly connected to minimize dead volume, which can cause peak broadening and tailing.[5]
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column.
-
3. Issue: Irreproducible Retention Times
Q: The retention time for this compound is shifting between injections. What could be the cause and how can I fix it?
A: Consistent retention times are crucial for reliable peak identification. Shifting retention times often point to issues with the mobile phase preparation, column equilibration, or the HPLC pump.[5]
-
Mobile Phase Preparation:
-
Ensure the mobile phase is well-mixed and degassed.[5] Inconsistent composition can lead to retention time drift.
-
If using buffers, make sure they are freshly prepared and that the pH is consistent.
-
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections.[7] A rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
Pump Performance: Fluctuations in pump pressure can indicate a leak in the system or issues with the pump seals, leading to inconsistent flow rates and retention times.[7]
-
Column Temperature: Ensure the column oven temperature is stable and consistent, as temperature fluctuations can affect retention times.[7]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a small, polar molecule like this compound, a reversed-phase HPLC method is a common and effective approach. Here is a recommended starting point based on methods for similar acidic compounds:[8][9]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a higher percentage (e.g., 90-95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV, at the lambda max of this compound (if known) or a lower wavelength like 210-220 nm for general acid detection. |
| Injection Volume | 5-10 µL |
This starting method can then be optimized based on the troubleshooting guide above to achieve the desired resolution and peak shape.
Q2: How does pH affect the chromatography of this compound?
A2: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like this compound. The relationship between pH, the analyte's pKa, and its chromatographic behavior is fundamental to achieving good separation.
Relationship between pH, pKa, and Analyte State
Caption: The effect of mobile phase pH on the ionization state and retention of this compound.
-
When pH < pKa: this compound will be in its protonated, neutral form. In reversed-phase chromatography, this leads to stronger interaction with the non-polar stationary phase, resulting in increased retention and typically better peak shape.
-
When pH > pKa: The acid will be in its deprotonated, ionized (negatively charged) form. This increases its polarity, weakening its interaction with the stationary phase and causing it to elute earlier. This can also lead to peak tailing due to secondary interactions with the column packing material.
Therefore, for optimal retention and peak shape of this compound on a C18 column, the mobile phase pH should be maintained at least 2 units below its pKa.
Q3: Can I use a different detector if I have sensitivity issues?
A3: Yes. While UV detection is common, if this compound has a poor chromophore or if you require very low detection limits, other detection methods can be considered.
-
Fluorescence Detection (FLD): If this compound is naturally fluorescent or can be derivatized with a fluorescent tag, FLD can offer significantly higher sensitivity and selectivity. A pre-column derivatization method has been successfully used for the related compound, glyoxylic acid, to improve its detection.[10][11]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, and also gives structural information that confirms the identity of the peak. This is particularly useful for analyzing complex matrices.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Integrate the peak corresponding to this compound and perform quantification based on a calibration curve.
-
References
- 1. mastelf.com [mastelf.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Strategies to reduce matrix effects in Gladiolic acid LC-MS analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS analysis of Gladiolic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects in LC-MS analysis refer to the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantification of this compound.[1][2][3][4] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and other endogenous metabolites.[5][6][7][8]
Q2: I am observing poor sensitivity and inconsistent results for my this compound standards in the matrix compared to the neat solution. Could this be due to matrix effects?
A: Yes, a significant difference in signal response between a standard prepared in a neat solvent and one spiked into a biological matrix is a classic indicator of matrix effects.[9] Ion suppression is a likely cause for the observed decrease in sensitivity.[3][8] To confirm this, you can perform a post-extraction spike experiment where you compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[8][9][10]
Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?
A: In biological matrices such as plasma and serum, phospholipids are the primary contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][6][8][11] Other significant sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[3][7]
Troubleshooting Guide
Issue: Low Analyte Response and High Signal Variability
If you are experiencing low signal intensity and poor reproducibility for this compound, it is crucial to systematically investigate and mitigate potential matrix effects. The following troubleshooting workflow can guide you through this process.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Strategies to Reduce Matrix Effects
Advanced Sample Preparation Techniques
Simple protein precipitation is often insufficient for removing matrix components that interfere with this compound analysis.[5] Consider adopting more robust sample preparation methods.
Comparison of Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Phospholipid Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Poor[5] | High but non-selective | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Good | Variable, may be low for polar analytes | Medium |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and elution with a solvent. | Good to Excellent[12] | High and selective | Medium |
| HybridSPE® | Combines protein precipitation with phospholipid removal via a zirconia-coated sorbent.[6][13] | Excellent[6] | High | High |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves salting out and dispersive SPE.[14][15][16] | Good (with appropriate sorbents) | High for a wide range of analytes | High |
Recommended Sample Preparation Protocol: Dispersive SPE (QuEChERS)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up complex matrices and can be adapted for organic acids like this compound.[14][15][16]
Experimental Protocol:
-
Sample Extraction:
-
To 1 mL of homogenized biological sample (e.g., plasma, tissue homogenate), add 1 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 400 mg MgSO₄, 100 mg NaCl, 100 mg sodium citrate, 50 mg disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA) or a novel polymeric sorbent. PSA helps in the removal of organic acids and other polar interferences.[17]
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
Collect the supernatant for LC-MS analysis.
-
Caption: QuEChERS sample preparation workflow for this compound analysis.
Chromatographic Separation
Optimizing the chromatographic conditions can help separate this compound from interfering matrix components.[3][4]
-
Column Chemistry: Consider using a mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms for better separation of polar organic acids.[18]
-
Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of this compound and potentially co-eluting interferences.[12] For an organic acid, a lower pH will typically increase retention on a reversed-phase column.
-
Gradient Optimization: A shallower gradient can improve the resolution between the analyte and closely eluting matrix components.[12]
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound.[4][19][20][21][22][23][24] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[24] This allows for accurate correction of the signal variability.[22]
Caption: Mechanism of ion suppression in the ESI source due to matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. QuEChERS for laboratory analytical [chmlab.com]
- 15. nucleus.iaea.org [nucleus.iaea.org]
- 16. specartridge.com [specartridge.com]
- 17. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 18. lcms.cz [lcms.cz]
- 19. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurisotop.com [eurisotop.com]
- 21. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 22. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 23. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 24. researchgate.net [researchgate.net]
Improving the recovery of Gladiolic acid during purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Gladiolic acid during purification.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery After Initial Extraction | Incomplete cell lysis (if applicable): Fungal cell walls may not be sufficiently disrupted. | - Employ more rigorous mechanical disruption methods (e.g., bead beating, sonication).- Consider enzymatic lysis targeting fungal cell wall components. |
| Inappropriate extraction solvent: The solvent may not have the optimal polarity to efficiently solubilize this compound. | - Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, n-butanol).- Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid group, enhancing its solubility in organic solvents.[1] | |
| Degradation of this compound: The compound may be unstable under the extraction conditions.[2] | - Perform extraction at lower temperatures.- Minimize exposure to light and oxygen.[2]- Ensure the pH is maintained in a range where this compound is stable. | |
| Low Yield from Solid-Phase Extraction (SPE) | Improper conditioning of the SPE cartridge: The sorbent is not activated correctly.[3] | - Ensure the cartridge is conditioned with the appropriate solvent (e.g., methanol) followed by equilibration with the loading buffer.[3] |
| Incorrect loading pH: The pH of the sample may cause premature elution or poor retention.[1] | - For reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral form for better retention.[1] | |
| Sample breakthrough during loading: The flow rate is too high, or the cartridge is overloaded.[1] | - Reduce the flow rate during sample loading to allow for sufficient interaction with the sorbent.[1]- Use a larger SPE cartridge or reduce the sample load. | |
| Inappropriate wash solvent: The wash solvent is too strong and is eluting the this compound along with impurities. | - Decrease the organic solvent concentration in the wash solution.- Perform a step-wise wash with increasing solvent strength to remove impurities without eluting the target compound. | |
| Incomplete elution: The elution solvent is too weak to displace the this compound from the sorbent. | - Increase the strength of the organic solvent in the elution buffer.- Consider using a different elution solvent with higher eluotropic strength. | |
| Poor Separation in Column Chromatography | Co-elution with impurities: The chosen mobile phase does not provide adequate resolution. | - Optimize the solvent system through systematic trials (e.g., using different ratios of hexane and ethyl acetate with a small amount of acetic acid).- Consider using a different stationary phase (e.g., reversed-phase C18 silica). |
| Compound tailing: The compound interacts too strongly with the stationary phase. | - Add a small percentage of a modifier like acetic acid to the mobile phase to reduce strong interactions with the silica gel. | |
| Compound degradation on the column: this compound may be unstable on the stationary phase.[4] | - Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography.[4]- Consider using a less acidic stationary phase like neutral alumina.[4] | |
| Product is Contaminated with Lipids | Inefficient defatting: Initial extraction carries over significant lipid content. | - Perform a pre-extraction with a non-polar solvent like n-hexane to remove lipids before extracting the this compound.[5] |
| Lipid co-elution: Lipids have similar retention characteristics to this compound under the chosen conditions. | - Incorporate a lipid precipitation step by cooling the extract to a low temperature.[5]- Utilize a different chromatographic technique, such as size-exclusion chromatography, to separate based on molecular size. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the purification of this compound.
Q1: What is the optimal pH for extracting this compound from a fermentation broth?
A1: For liquid-liquid extraction into an organic solvent, the pH of the aqueous fermentation broth should ideally be adjusted to be at least 2 pH units below the pKa of this compound. This suppresses the ionization of the carboxylic acid group, making the molecule more neutral and thus more soluble in organic solvents, leading to higher extraction efficiency.[1]
Q2: Which solid-phase extraction (SPE) sorbent is best for purifying this compound?
A2: A reversed-phase sorbent, such as C18 or a polymer-based sorbent, is generally a good starting point for purifying moderately polar compounds like this compound from an aqueous matrix.[3] The choice will also depend on the nature of the impurities you are trying to remove.
Q3: My this compound appears to be degrading during purification. What can I do to improve its stability?
A3: To minimize degradation, it is crucial to work at lower temperatures (e.g., on ice) whenever possible. Protect your samples from light by using amber vials or covering them with aluminum foil.[2] If the degradation is pH-dependent, maintaining the pH in a stable range throughout the purification process is essential. For compounds prone to oxidation, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]
Q4: How can I improve the resolution of this compound from closely related impurities during column chromatography?
A4: To improve resolution, you can try a shallower solvent gradient (for gradient elution) or a weaker mobile phase (for isocratic elution). Using a longer column or a stationary phase with a smaller particle size can also enhance separation efficiency. Additionally, ensure your sample is loaded onto the column in a small volume of a weak solvent to get a sharp starting band.
Q5: What is a suitable solvent system for the column chromatography of this compound?
A5: A common solvent system for purifying acidic compounds on normal-phase silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of a competitive acid (e.g., 0.1-1% acetic acid or formic acid) added to the mobile phase. The acid helps to reduce peak tailing by competing with the analyte for active sites on the silica gel. The optimal ratio of the solvents will need to be determined empirically, for instance, by using thin-layer chromatography (TLC).
Data Presentation
Table 1: Hypothetical Recovery of this compound Using Different Extraction Solvents
| Extraction Solvent | Polarity Index | pH of Aqueous Phase | Recovery (%) | Purity (%) |
| Ethyl Acetate | 4.4 | 3.0 | 85 | 60 |
| Dichloromethane | 3.1 | 3.0 | 75 | 65 |
| n-Butanol | 4.0 | 3.0 | 92 | 50 |
| Ethyl Acetate | 4.4 | 7.0 | 30 | 45 |
Table 2: Hypothetical Elution Profile of this compound from a C18 SPE Cartridge
| Elution Solvent (Methanol in Water) | This compound Eluted (%) | Impurity A Eluted (%) | Impurity B Eluted (%) |
| 20% | 2 | 80 | 10 |
| 40% | 15 | 15 | 40 |
| 60% | 95 | 5 | 30 |
| 80% | 98 | 2 | 15 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
-
Sorbent: C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water, ensuring the sorbent does not run dry.
-
Equilibration: Equilibrate the cartridge with 5 mL of water adjusted to pH 3.0.
-
Sample Loading: Adjust the pH of the crude this compound extract to 3.0. Load the sample onto the cartridge at a slow flow rate (approximately 1 mL/min).[1]
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water (pH 3.0) to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of 60% methanol in water. Collect the eluate.
-
Analysis: Analyze the collected fraction for the presence and purity of this compound using a suitable analytical technique (e.g., HPLC).
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh)
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid) and pack the column.
-
Sample Preparation: Dissolve the partially purified this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.
-
Loading: Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. For example:
-
95:5 Hexane:Ethyl Acetate (+0.1% Acetic Acid) - 2 column volumes
-
90:10 Hexane:Ethyl Acetate (+0.1% Acetic Acid) - 5 column volumes
-
80:20 Hexane:Ethyl Acetate (+0.1% Acetic Acid) - 5 column volumes
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
Mitigating Degradation of Gladiolic Acid: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and professionals in drug development working with Gladiolic acid, ensuring its stability during storage is paramount to obtaining reliable and reproducible experimental results. This technical support guide provides detailed information on the potential degradation pathways of this compound and offers practical methods to prevent its degradation. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, a fungal polyketide, possesses functional groups—aromatic dicarboxylic acid and phenolic aldehyde moieties—that are susceptible to degradation under certain conditions. The primary factors that can induce degradation are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Extremes in pH, particularly alkaline conditions, can lead to instability.
-
Light: Exposure to ultraviolet (UV) and visible light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the aldehyde groups.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: As a powder, it should be stored at -20°C for long-term stability, which can preserve it for up to three years.
-
In Solution: When dissolved in a solvent, it is recommended to store aliquots at -80°C to maintain stability for up to one year.
Q3: How can I prevent the oxidation of this compound in solution?
A3: The aldehyde functional groups in this compound are prone to oxidation. To mitigate this, consider the following:
-
Use of Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Store solutions under an inert atmosphere, such as nitrogen or argon.
-
Addition of Antioxidants: While specific studies on this compound are limited, the use of antioxidants commonly employed for stabilizing fungal metabolites, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial. However, compatibility and potential interference with downstream experiments should be evaluated.
Q4: Is this compound sensitive to light?
A4: Aromatic carboxylic acids and phenolic aldehydes are known to be susceptible to photodegradation. Therefore, it is crucial to protect this compound from light.
-
Use of Amber Vials: Store both solid and solution forms of this compound in amber or opaque containers.
-
Protection during Experiments: When handling this compound solutions, minimize exposure to direct light by working in a dimly lit area or by wrapping experimental vessels in aluminum foil.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in stored this compound solution. | Degradation due to improper storage conditions. | 1. Verify storage temperature. For solutions, -80°C is recommended. 2. Ensure the solution was protected from light. 3. Prepare fresh solutions from a solid stock stored at -20°C. |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products. | 1. Analyze a freshly prepared sample as a reference. 2. Consider potential degradation pathways such as oxidation (conversion of aldehyde to carboxylic acid) or decarboxylation. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Variability in experimental results between different batches of this compound. | Inconsistent storage or handling of different batches. | 1. Standardize the storage protocol for all batches. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Always use freshly thawed aliquots for experiments. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes general recommendations for the storage of fungal secondary metabolites, which can be applied to this compound.
| Storage Form | Temperature | Duration | Expected Stability |
| Solid (Powder) | -20°C | Up to 3 years | High |
| In Solvent | -80°C | Up to 1 year | High |
| In Solvent | -20°C | Months | Moderate |
| In Solvent | 4°C | Days to Weeks | Low |
| In Solvent | Room Temperature | Hours to Days | Very Low |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Methanol or other suitable solvent
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24 hours. A control sample should be kept in the dark.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC to observe the degradation of the parent compound and the formation of any new peaks.
Protocol for HPLC Analysis of this compound
Objective: To quantify this compound and detect potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy, likely in the UV range).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standards of this compound at known concentrations to create a calibration curve.
-
Prepare samples (from storage or forced degradation studies) by diluting them to an appropriate concentration within the range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound and any degradation products.
-
Quantify the amount of this compound remaining and the relative amount of degradation products formed.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Optimization of Spray Drying for Gladiolic Acid Formulation
Welcome to the technical support center for the optimization of spray drying conditions for Gladiolic acid formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the spray drying process.
Troubleshooting Guides
This section addresses specific problems that may arise during the spray drying of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Product sticking to the drying chamber walls.[1][2][3][4][5] - Powder escaping the cyclone separator.[1] - Inefficient atomization.[6][7] | - Optimize inlet temperature to prevent stickiness; consider using a scraper.[3][8] - Check for leaks in the system and optimize cyclone efficiency. - Adjust nozzle type, gas flow rate, and feed viscosity.[6][9] |
| High Residual Moisture | - Insufficient drying time. - Inlet temperature is too low.[6] - High feed rate.[6] | - Decrease the feed rate to allow for longer residence time.[6] - Increase the inlet air temperature, considering the thermal sensitivity of this compound.[6] - Optimize the solid content of the feed solution. |
| Product Degradation | - Excessive inlet temperature.[10] - Prolonged exposure to high temperatures. - Oxidative degradation.[10] | - Lower the inlet temperature and optimize the process for shorter residence times.[6][10] - Use an inert gas (e.g., nitrogen) for the drying process.[11] - Consider the use of antioxidants in the formulation if compatible.[10] |
| Poor Powder Flowability | - Irregular particle morphology. - Broad particle size distribution.[6] - High residual moisture. | - Optimize spray drying parameters to achieve more spherical particles.[12] - Adjust atomization conditions to achieve a narrower particle size distribution.[6] - Ensure efficient drying to minimize moisture content.[12] |
| Nozzle Blockage | - High feed viscosity.[6] - Presence of undissolved solids in the feed. - Product build-up at the nozzle tip ("bearding").[4] | - Dilute the feed solution or use a suitable solvent to reduce viscosity.[6] - Filter the feed solution before spray drying. - Optimize nozzle design and operating conditions; consider anti-bearding nozzle designs.[4] |
Frequently Asked Questions (FAQs)
Formulation & Pre-processing
-
Q1: What are the critical formulation parameters to consider before spray drying this compound? A1: Key parameters include the choice of solvent, the concentration of this compound, and the selection of excipients (e.g., polymers, stabilizers).[11] The formulation should be a true solution with appropriate viscosity and surface tension for efficient atomization.[11]
-
Q2: How can I improve the solubility of this compound in the spray drying feed? A2: this compound, as an organic acid, may have pH-dependent solubility. Adjusting the pH of the solution or using a co-solvent system can enhance its solubility. However, the stability of this compound at different pH values must be considered.[13][14]
Process Optimization
-
Q3: What is the typical range for inlet and outlet temperatures for spray drying an organic acid like this compound? A3: For organic acids and other heat-sensitive materials, inlet temperatures typically range from 120°C to 180°C.[8][15] The outlet temperature is a critical parameter that reflects the final product temperature and should be kept low enough to prevent degradation, generally between 50°C and 80°C.
-
Q4: How do I control the particle size of the spray-dried this compound powder? A4: Particle size is primarily influenced by the atomizer droplet size, which is controlled by the nozzle type, atomization gas flow rate, feed rate, and the properties of the feed solution (viscosity, surface tension).[9][12]
Post-processing & Characterization
-
Q5: What are the essential characterization techniques for the final spray-dried this compound powder? A5: Important characterization includes measuring particle size distribution, morphology (e.g., using SEM), residual moisture content, drug content and purity (e.g., using HPLC), and solid-state characterization (e.g., using XRPD and DSC to check for crystallinity or amorphicity).[15]
Experimental Protocols
Protocol 1: Preparation of this compound Feed Solution
-
Solvent Selection: Choose a solvent or co-solvent system in which this compound and any excipients are highly soluble. Common solvents for spray drying pharmaceuticals include ethanol, methanol, acetone, and water, or mixtures thereof.[16]
-
Dissolution:
-
Accurately weigh the required amounts of this compound and any excipients.
-
In a suitable vessel, add the solvent(s).
-
Gradually add the powders to the solvent while stirring continuously with a magnetic stirrer or overhead mixer until a clear solution is obtained.
-
If necessary, gently warm the solution to aid dissolution, keeping in mind the thermal stability of this compound.
-
-
Filtration: Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles that could clog the spray dryer nozzle.
-
Characterization: Before spray drying, it is advisable to measure the viscosity and solids content of the feed solution.
Protocol 2: General Spray Drying Procedure for this compound
-
System Preparation:
-
Ensure the spray dryer is clean and dry.
-
Assemble the spray dryer with the desired nozzle configuration (e.g., two-fluid nozzle).
-
Start the aspirator and the heater to pre-heat the system to the desired inlet temperature.
-
-
Parameter Setting:
-
Set the inlet temperature (e.g., starting at 140°C).
-
Set the atomization gas flow rate (e.g., starting at a mid-range value for the specific instrument).
-
Set the aspirator rate to ensure a slight negative pressure in the drying chamber.
-
-
Spraying:
-
Once the inlet temperature is stable, start pumping a blank solvent (the same as used in the feed solution) through the nozzle to stabilize the outlet temperature.
-
After the outlet temperature stabilizes, switch the feed from the blank solvent to the this compound solution.
-
Monitor the inlet and outlet temperatures, and the drying process, for any signs of issues like chamber coating.
-
-
Collection:
-
The dried powder is collected in the cyclone collection vessel.
-
Once all the feed solution has been sprayed, continue to run the aspirator and heater for a few minutes to ensure all the product is collected.
-
-
Shutdown and Product Recovery:
-
Turn off the pump and then the heater.
-
Allow the system to cool down before turning off the aspirator.
-
Carefully collect the spray-dried powder from the collection vessel.
-
Visualizations
Experimental Workflow for Spray Drying Optimization
Caption: Workflow for optimizing the spray drying of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in spray drying.
Signaling Pathway for Plant-Derived Acids (General)
As no specific signaling pathway for this compound is readily available, a generalized pathway for phenolic acids in plant-microbe interactions is presented for illustrative purposes. Phenolic acids can act as signaling molecules.[17]
Caption: Generalized signaling role of a plant-derived acid.
References
- 1. Problems and solutions that may occur of the lab spray dryer - Pilotech [shpilotech.com]
- 2. Driving Spray Drying towards Better Yield: Tackling a Problem That Sticks Around - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spray Dryer Problems | Alaqua Inc. | [alaquainc.com]
- 5. mdpi.com [mdpi.com]
- 6. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 7. pharmtech.com [pharmtech.com]
- 8. jfrm.ru [jfrm.ru]
- 9. SPRAY-DRIED DISPERSIONS - Developing Process Control Strategies for the Manufacture of Spray-Dried Dispersions [drug-dev.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. kinampark.com [kinampark.com]
- 12. spray-tek.com [spray-tek.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Spray Drying of Chitosan Acid Salts: Process Development, Scaling Up and Physicochemical Material Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phenolic acids act as signaling molecules in plant-microbe symbioses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Gladiolic Acid and Other Fungal Metabolites for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Performance with Experimental Insights
The urgent need for novel antifungal agents has driven researchers to explore the vast chemical diversity of fungal secondary metabolites. Among these, Gladiolic acid, a polyketide produced by Penicillium gladioli, has been recognized for its fungistatic properties.[1] This guide provides a comparative study of this compound with two other well-characterized fungal metabolites, Patulin and Citrinin, offering insights into their relative performance, mechanisms of action, and the experimental protocols used for their evaluation. This objective comparison aims to inform and guide researchers in the early stages of antifungal drug discovery and development.
Performance Comparison of Fungal Metabolites
To facilitate a direct comparison of the antifungal efficacy of this compound, Patulin, and Citrinin, the following table summarizes their Minimum Inhibitory Concentration (MIC) values against common fungal pathogens. Lower MIC values indicate greater potency.
| Fungal Metabolite | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference(s) |
| This compound | Aspergillus niger | Data Not Available | |
| Candida albicans | Data Not Available | ||
| Patulin | Aspergillus niger | > 100 | [2] |
| Candida albicans | 12.5 - 50 | [3] | |
| Citrinin | Aspergillus niger | 2009.3 (ppb) | [4] |
| Candida albicans | > 64 | [5] |
Mechanisms of Antifungal Action
Understanding the mechanism of action is critical for the development of targeted and effective antifungal therapies. While the precise mechanism of this compound is not yet fully elucidated, the modes of action for Patulin and Citrinin have been investigated.
This compound: As a polyketide with aldehyde functional groups, it is hypothesized that this compound may exert its antifungal effect through mechanisms common to other reactive aldehydes. These can include interacting with cellular nucleophiles like sulfhydryl groups in proteins and enzymes, leading to enzyme inactivation and disruption of cellular processes.[6] Further research is necessary to pinpoint the specific molecular targets of this compound in fungal cells.
Patulin: This mycotoxin is known to be a reactive molecule that can form adducts with sulfhydryl groups of proteins and glutathione.[7] This interaction can lead to the inhibition of various enzymes and the induction of oxidative stress, ultimately disrupting cellular function and leading to cell death.[7]
Citrinin: The primary antifungal mechanism of Citrinin involves the disruption of mitochondrial function.[1] It has been shown to inhibit the mitochondrial electron transport system, leading to a collapse of cellular respiration.[1][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in antifungal research is crucial for clarity and understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for fungal cell wall stress and a general workflow for antifungal susceptibility testing.
Caption: Hypothetical fungal cell wall stress response pathway.
Caption: General workflow for antifungal susceptibility testing.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative studies. The following are detailed methodologies for key experiments in antifungal susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
1. Preparation of Antifungal Agent:
-
Prepare a stock solution of the fungal metabolite in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.
2. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation or sufficient growth is achieved.
-
Prepare a suspension of fungal cells or spores in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.
Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for certain fungi.
1. Preparation of Agar Plates with Antifungal Agent:
-
Prepare a molten agar medium (e.g., RPMI-1640 with 1.5% agar).
-
After autoclaving and cooling to approximately 45-50°C, add the desired concentrations of the fungal metabolite to individual aliquots of the molten agar.
-
Pour the agar-drug mixtures into sterile petri dishes and allow them to solidify.
2. Inoculum Preparation:
-
Prepare a fungal inoculum suspension as described for the broth microdilution method.
3. Inoculation and Incubation:
-
Spot-inoculate a small volume (e.g., 1-10 µL) of the fungal suspension onto the surface of the agar plates containing different concentrations of the antifungal agent.
-
Include a drug-free control plate to ensure the viability of the inoculum.
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.
4. MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth on the agar surface.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding the antifungal properties of this compound in relation to Patulin and Citrinin. While Patulin and Citrinin have been more extensively studied, providing some quantitative data and mechanistic insights, there is a clear and critical need for further investigation into the antifungal potential of this compound. The lack of publicly available MIC or IC50 data for this compound against key fungal pathogens is a significant barrier to its consideration in drug development pipelines.
Future research should prioritize the systematic evaluation of this compound's antifungal activity using standardized methods, such as those outlined in this guide. Determining its MIC values against a broad panel of clinically relevant fungi, elucidating its precise mechanism of action, and exploring its potential synergies with existing antifungal drugs will be crucial steps in unlocking its therapeutic potential. The unique chemical structure of this compound, a product of fungal biosynthesis, warrants a more in-depth exploration to address the growing challenge of antifungal resistance.
References
- 1. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Biodegradation of Patulin by Aspergillus niger FS10 and Metabolic Response of Degrading Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl-aldehyde formation in fungal polyketides: Discovery and characterization of a distinct biosynthetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Antifungal spectrum of Gladiolic acid versus commercial fungicides.
A comparative analysis of the antifungal spectrum of gladiolic acid against leading commercial fungicides reveals its potential as a broad-spectrum fungistatic agent, warranting further investigation for modern therapeutic and agricultural applications.
This compound, a secondary metabolite produced by the fungus Penicillium gladioli, has demonstrated significant fungistatic properties since its initial discovery. This guide provides a comprehensive comparison of the antifungal spectrum of this compound with that of commercially available fungicides, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds in antifungal agent discovery.
Antifungal Spectrum: A Head-to-Head Comparison
Table 1: Antifungal Spectrum of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Botrytis allii | 3.3 µg/mL | [1] |
| Penicillium digitatum | 10 µg/mL | [1] |
| Fusarium graminearum | >100 µg/mL | [1] |
| Aspergillus niger | >100 µg/mL | [1] |
| Candida albicans | >100 µg/mL | [1] |
Table 2: Antifungal Spectrum of Commercial Fungicides
| Fungicide | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Amphotericin B | Aspergillus fumigatus | 0.25 - 2.0 | [2][3] |
| Candida albicans | 0.125 - 1.0 | [4] | |
| Fusarium solani | 1.0 - 8.0 | [2] | |
| Fluconazole | Candida albicans | 0.25 - 64 | [5] |
| Cryptococcus neoformans | 2.0 - 16.0 | [5] | |
| Aspergillus spp. | Generally resistant | [6] | |
| Itraconazole | Aspergillus fumigatus | 0.25 - 8.0 | [2] |
| Candida albicans | 0.03 - 4.0 | [5] | |
| Fusarium spp. | 4.0 - >64 | [2] | |
| Voriconazole | Aspergillus fumigatus | 0.125 - 2.0 | [2] |
| Candida albicans | 0.015 - 1.0 | [4] | |
| Fusarium spp. | 2.0 - 16.0 | [2] | |
| Caspofungin | Aspergillus fumigatus | 0.06 - 0.5 (MEC) | [2] |
| Candida albicans | 0.03 - 0.25 | [4] | |
| Fusarium spp. | Generally resistant | [2] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here is for comparative purposes and is derived from various referenced studies.
Experimental Protocols
The determination of the antifungal activity of a compound is crucial for its evaluation as a potential fungicide. The following is a detailed methodology based on standardized protocols for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the in vitro susceptibility of fungi to antifungal agents.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 35°C) for a sufficient duration to allow for sporulation or colony growth.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline or water containing a surfactant (e.g., Tween 80) to aid in dispersion.
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL). This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of the antifungal agent (e.g., this compound or a commercial fungicide) is prepared in a suitable solvent.
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24, 48, or 72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For most fungistatic agents like azoles, this is often defined as the concentration that inhibits 50% of growth (MIC50). For fungicidal agents like amphotericin B, it is the concentration that shows no visible growth (MIC100)[3].
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental workflow for MIC determination.
Mechanism of Action: Unraveling the Antifungal Strategy
The precise molecular mechanism of action for this compound has not been extensively elucidated in recent literature. However, many natural and synthetic fungicides exert their effects through specific cellular pathways. The diagram below illustrates a generalized view of common antifungal drug targets within a fungal cell, which could serve as a framework for future investigations into this compound's mechanism.
Common targets of commercial antifungal agents.
Conclusion
This compound exhibits a noteworthy, albeit historically documented, antifungal spectrum. Its activity against plant pathogens like Botrytis allii and Penicillium digitatum at low concentrations suggests its potential for agricultural applications. While its efficacy against human pathogens such as Candida albicans and Aspergillus niger appears limited based on early studies, further research using modern, standardized methodologies is imperative to fully characterize its antifungal profile. The development of new antifungal agents is a critical area of research, and natural products like this compound represent a valuable and underexplored resource. Future studies should focus on elucidating its mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring potential synergistic interactions with existing antifungal drugs.
References
- 1. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Secondary Metabolites of the Genus Diaporthe and Anamorph Phomopsis from Terrestrial and Marine Habitats and Endophytes: 2010–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Gladiolic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the determination of gladiolic acid, a secondary metabolite produced by Penicillium gladioli. While specific validated methods for this compound are not extensively documented in recent literature, this document outlines common analytical techniques suitable for this type of organic acid, with performance characteristics extrapolated from validated methods for structurally similar compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics of three common analytical techniques for the determination of this compound. The data presented are representative values based on validated methods for other organic acids and should be considered as a baseline for method development and validation for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 ng/mL | 1.5 - 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Specificity/Selectivity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are generalized methodologies for the three techniques compared above, which can be adapted and optimized for this compound determination.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified to pH 2.5-3.0 with formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Validation Parameters to be Assessed:
-
Specificity (peak purity analysis)
-
Linearity (calibration curve over a range of concentrations)
-
Accuracy (spiked recovery experiments)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness (small variations in method parameters)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the trace-level quantification of this compound, especially in complex biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for fast separations.
-
Appropriate analytical column (e.g., C18 or HILIC).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (as mobile phase additives).
-
This compound reference standard.
-
Internal standard (a structurally similar, stable isotope-labeled compound).
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing 0.1% formic acid or 5 mM ammonium formate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Ionization Mode: ESI negative or positive mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Reconstitute the dried extract in the initial mobile phase.
Validation Parameters to be Assessed:
-
Selectivity (monitoring for matrix effects).
-
Linearity and Range.
-
Accuracy and Precision.
-
LOD and LOQ.
-
Matrix Effect.
-
Stability (freeze-thaw, bench-top, post-preparative).
UV-Vis Spectrophotometric Method
This is a simpler, more accessible method suitable for the quantification of this compound in relatively pure samples or for high-throughput screening purposes.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
Appropriate solvent (e.g., ethanol, methanol, or a buffer solution) in which this compound is stable and exhibits a distinct absorption maximum.
-
This compound reference standard.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Validation Parameters to be Assessed:
-
Linearity.
-
Accuracy (standard addition method).
-
Precision.
-
LOD and LOQ.
-
Specificity (assessment of interference from other components in the sample).
Mandatory Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for the validation of an analytical method.
Decision Pathway for Method Selection
A Comparative Guide to the Quantification of Gladiolic Acid: HPLC vs. LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of secondary metabolites like gladiolic acid is paramount for efficacy and safety assessments. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of this compound, a compound originally isolated from Penicillium gladioli.
Quantitative Performance: A Comparative Overview
The choice between HPLC and LC-MS for this compound quantification often hinges on the required sensitivity and the complexity of the sample matrix. The following table summarizes a comparison of typical performance characteristics for the two methods, derived from validated assays for other organic acids and secondary metabolites.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | 0.8 - 2.5 µg/mL[1] | 0.01 - 10 ng/mL[2] |
| Limit of Quantification (LOQ) | 2.5 - 5.0 µg/mL[1] | 0.05 - 35 ng/mL[3] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | ≥ 0.99 |
| Precision (%RSD) | < 2%[4][5] | < 15%[6] |
| Accuracy (Recovery %) | 98 - 102%[1] | 85 - 115%[7] |
| Selectivity | Moderate; susceptible to co-eluting impurities | High; based on mass-to-charge ratio |
| Cost | Lower | Higher |
| Throughput | Generally higher | Can be lower depending on sample preparation |
Experimental Workflow for Cross-Validation
A cross-validation study would involve analyzing the same set of this compound samples by both HPLC and LC-MS and comparing the quantitative results. The workflow for such a study is outlined below.
Caption: A flowchart illustrating the key stages in a cross-validation study for this compound quantification.
Detailed Experimental Protocols
The following sections detail the methodologies for quantifying this compound using both HPLC and LC-MS. These protocols are based on established methods for similar analytes.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of organic acids.[1][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to maintain a low pH) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[4][5] A common starting gradient could be 80:20 (water:acetonitrile) with a linear change to 20:80 over 10-15 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[4][5]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 254 nm or 272 nm) should be used.[1][5]
-
Injection Volume: 20 µL is a typical injection volume.[1]
2. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Extraction: For complex matrices like fermentation broths, a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) may be necessary to remove interfering substances. The extracted sample should be dissolved in the mobile phase.
3. Validation Parameters:
-
Linearity: Analyze a series of calibration standards (e.g., 5-200 µg/mL) to establish the linear range of the method. The correlation coefficient (r²) should be >0.999.[5]
-
Precision and Accuracy: Assess by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) for precision should be <2%, and accuracy should be within 98-102%.[1][5]
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers significantly higher sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification of this compound.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A reversed-phase C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile/methanol with 0.1% formic acid is common. The gradient can be optimized for rapid elution.
-
Flow Rate: A lower flow rate, typically 0.2-0.5 mL/min, is used with smaller dimension columns.
-
Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds like this compound.
-
Detection Mode: For a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) should be used for the highest selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
2. Sample Preparation:
-
Standard Solutions: Prepare calibration standards in a similar manner to the HPLC method, but at much lower concentrations (e.g., 1-1000 ng/mL).
-
Sample Extraction: A more rigorous sample clean-up, such as SPE, is often necessary to minimize matrix effects, which can suppress or enhance the ionization of the analyte.
3. Validation Parameters:
-
Linearity: Establish the linear range, which is typically wider than in HPLC.
-
Precision and Accuracy: Assess using QC samples. The acceptance criteria are generally less stringent than for HPLC, with %RSD for precision within 15% and accuracy within 85-115%.[7]
-
LOD and LOQ: Determine the LOD and LOQ, which are expected to be significantly lower than those for the HPLC method.
-
Matrix Effect: Evaluate the influence of the sample matrix on the ionization of this compound by comparing the response of the analyte in a clean solvent versus a matrix extract.
Method Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for this compound quantification is a trade-off between sensitivity, selectivity, cost, and complexity.
Caption: A logical diagram comparing the key characteristics of HPLC and LC-MS for this compound analysis.
Conclusion
Both HPLC and LC-MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method will depend on the specific research question and available resources.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis of this compound in samples with relatively high concentrations and simple matrices. Its ease of use and high throughput make it an attractive option for quality control applications.
-
LC-MS , particularly LC-MS/MS, is the method of choice when high sensitivity and selectivity are required, especially for the analysis of this compound in complex biological matrices or at trace levels. The ability to confirm the identity of the analyte based on its mass-to-charge ratio provides a higher degree of confidence in the results.
A thorough method validation is crucial for both techniques to ensure the reliability and accuracy of the quantitative data generated. For novel applications or when comparing data across different laboratories, a cross-validation study is highly recommended to establish the interchangeability of the two methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 4. Method Development and Validation of Gallic Acid in Liquid Dosage Form by Using RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
Gladiolic Acid: A Comparative Analysis of its In Vivo Biocontrol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Gladiolic acid, a secondary metabolite produced by the bacterium Burkholderia gladioli, has demonstrated significant potential as a biocontrol agent against various plant pathogens. This guide provides a comparative analysis of the in vivo efficacy of this compound, primarily through the application of its producing organism, Burkholderia gladioli, against other established biocontrol agents. The data presented is collated from various studies to offer a comprehensive overview for researchers in plant pathology and drug development.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of Burkholderia gladioli and other biocontrol agents against key plant pathogens. It is important to note that the experimental conditions and host plants may vary between studies, which should be taken into consideration when comparing the data.
Table 1: Efficacy Against Fusarium oxysporum f. sp. gladioli in Gladiolus
| Biocontrol Agent | Application Method | Efficacy Metric | Result |
| Trichoderma harzianum (Isolate GJ16B) | Soil and corm treatment | Reduction in wilt incidence | Reduced from 18% to 4% in field trials[1] |
| Trichoderma harzianum (various isolates) | Soil application | Wilt incidence | No wilting symptoms observed in pot experiments[1] |
| Fluorescent pseudomonad (Isolate IIHRFP1) | Soil application | Wilt incidence | 44.44% in pot experiments[1] |
| Aneurinobacillus migulanus | Inoculation into corms | Fusaric acid secretion by pathogen | Increased the amount of fusaric acid secreted into corm tissues[2] |
| Trichoderma harzianum T22 | Inoculation into corms | Fusaric acid secretion by pathogen | Appeared to prevent fusaric acid secretion into the corms[2] |
| Streptomyces sp. (Bioactive extract) | Corm treatment | Protective effect | Maintained hardness of corms after 15 days, comparable to Carbendazim[3][4] |
| Untreated Control | - | Wilt incidence | 77.77% in pot experiments[1] |
Table 2: Efficacy Against Botrytis cinerea
| Biocontrol Agent | Host Plant | Application Method | Efficacy Metric | Result |
| Burkholderia gladioli (Strain KRS027) | Tobacco (Nicotiana benthamiana) | Fermentation broth spray | Lesion diameter | Significantly lower than control[5] |
| Burkholderia gladioli (Strain KRS027) | Table Grapes | Fermentation broth spray | Disease severity | Effectively protected against gray mold[6] |
| Aureobasidium pullulans | Grape Berries | Spray | Botrytis bunch rot control | Average efficacy of 34%[7] |
| Melaleuca alternifolia oil | Grape Berries | Spray | Botrytis bunch rot control | Average efficacy of 29%[7] |
| Various commercial BCAs (A. pullulans, Bacillus spp., Trichoderma atroviride) | Grape Berries | Application to berries | Botrytis bunch rot control | Efficacy varied significantly depending on temperature, humidity, and colonization period[8][9] |
| Untreated Control | Tobacco (Nicotiana benthamiana) | LB broth spray | Disease severity | Severe gray mold symptoms[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.
In Vivo Biocontrol Assay of Burkholderia gladioli against Botrytis cinerea on Tobacco[5]
-
Preparation of Bacterial Inoculum: Burkholderia gladioli strain KRS027 was cultured in a suitable broth medium. The fermentation broth was used for the assay.
-
Plant Material: 5-week-old Nicotiana benthamiana plants were used.
-
Application of Biocontrol Agent: The fermentation broth of KRS027 was sprayed onto the tobacco leaves.
-
Pathogen Inoculation: 12 hours after the application of the biocontrol agent, the leaves were inoculated with Botrytis cinerea.
-
Incubation and Assessment: The plants were incubated for 3 days, after which the lesion diameters of gray mold disease were measured.
In Vivo Biocontrol Assay of Various Agents against Fusarium oxysporum f. sp. gladioli in Gladiolus Corms[1][3][4]
-
Preparation of Pathogen Inoculum: Fusarium oxysporum f. sp. gladioli was cultured on a suitable medium. For corm infection, a conidial suspension was prepared and its concentration adjusted.
-
Corm Preparation and Disinfection: Gladiolus corms were surface sterilized, typically using a sodium hypochlorite solution followed by ethanol and rinsing with sterile water.
-
Application of Biocontrol Agents:
-
Soil Application: Talc formulations of biocontrol agents like Trichoderma harzianum were mixed with the potting medium.
-
Corm Treatment: Corms were dipped in a suspension of the biocontrol agent (e.g., Trichoderma spores, Streptomyces bioactive extract) for a specified duration before planting.
-
-
Pathogen Inoculation: Inoculation was performed by introducing the pathogen into the soil or by wounding the corms and applying a conidial suspension directly to the wounds.
-
Incubation and Assessment: Plants were grown under controlled conditions. Disease assessment involved recording wilt incidence (percentage of wilted plants) or evaluating the protective effect on corms (e.g., maintaining firmness, reducing lesion size).
Signaling Pathways and Mechanisms of Action
The biocontrol activity of agents like Burkholderia gladioli is not solely based on direct antagonism but also involves the induction of the plant's own defense mechanisms. One key mechanism is Induced Systemic Resistance (ISR) .
A strain of Burkholderia gladioli has been shown to trigger ISR through signaling pathways dependent on salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) [5][6]. This indicates a broad-spectrum activation of plant defense responses. The ISR pathway is distinct from Systemic Acquired Resistance (SAR), which is primarily SA-dependent. The involvement of JA and ET pathways is a hallmark of ISR induced by many beneficial rhizobacteria.
Caption: ISR pathway induced by Burkholderia gladioli.
The diagram above illustrates the proposed mechanism where the presence of Burkholderia gladioli in the root zone is perceived by the plant, leading to the activation of JA, ET, and SA signaling cascades. This results in the establishment of ISR, which enhances the defensive capacity of the entire plant against subsequent pathogen attacks.
Caption: General workflow for in vivo biocontrol efficacy testing.
This workflow outlines the key steps involved in a typical in vivo experiment to evaluate the efficacy of a biocontrol agent. This standardized approach allows for the systematic assessment and comparison of different biocontrol strategies.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Impact of biological control agents on fusaric acid secreted from Fusarium oxysporum f. sp. gladioli (Massey) Snyder and Hansen in Gladiolus grandiflorus corms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological control of Fusarium oxysporum causal agent of gladiolus corm rot by streptomycetes [scielo.org.mx]
- 4. Biological control of Fusarium oxysporum causal agent of gladiolus corm rot by streptomycetes [scielo.org.mx]
- 5. Insights into the Biocontrol Function of a Burkholderia gladioli Strain against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Biocontrol Function of a Burkholderia gladioli Strain against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocontrol of Botrytis cinerea on Grape Berries in Chile: Use of Registered Biofungicides and a New Chitosan-Based Fungicide [mdpi.com]
- 8. Frontiers | Biocontrol of Botrytis cinerea on Grape Berries as Influenced by Temperature and Humidity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Comparative Transcriptomics of Penicillium gladioli: A Guide to Understanding Gene Expression Under Different Culture Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic responses of Penicillium species under various culture conditions. While direct comparative transcriptomic studies on Penicillium gladioli are not extensively available in the public domain, this document extrapolates findings from closely related Penicillium species, such as P. expansum and P. glabrum, to offer a foundational understanding. The experimental data and protocols presented herein serve as a valuable resource for designing and interpreting transcriptomic studies on P. gladioli to explore its secondary metabolism, pathogenicity, and response to environmental cues.
Penicillium gladioli is a fungal species known for its production of bioactive secondary metabolites, including gladiolic acid and patulin.[1] Understanding how different culture conditions influence its gene expression is crucial for optimizing the production of these compounds and for developing effective control strategies in agricultural settings.
Data Presentation: Comparative Gene Expression in Penicillium Species
The following tables summarize the differential gene expression observed in Penicillium species under different culture and stress conditions. This data provides insights into the cellular processes that are transcriptionally regulated in response to environmental changes.
Table 1: Differentially Expressed Gene (DEG) Categories in Penicillium expansum under Solid-State vs. Submerged Fermentation
| Functional Category | Up-regulated in Solid-State Fermentation (SSF) | Up-regulated in Submerged Fermentation (SmF) | Reference |
| Secondary Metabolism | Meroterpenoid biosynthesis (e.g., andrastin A and C) | Polyketide biosynthesis (e.g., agonodepside B, rotiorin, verrucosidin) | [2] |
| Primary Metabolism | Genes involved in amino acid and carbohydrate metabolism | Genes related to lipid metabolism | [2] |
| Stress Response | Oxidative stress response genes | Heat shock proteins | [2] |
| Transporters | ABC transporters | Major Facilitator Superfamily (MFS) transporters | [2] |
Table 2: Gene Ontology (GO) Enrichment Analysis of DEGs in Penicillium Species During Apple Fruit Decay
| GO Term | P. expansum R19 (in apple vs. conidia) | P. polonicum RS1 (in apple vs. conidia) | Reference |
| Biological Process | Oxidation-reduction process, secondary metabolite biosynthesis, transport | Carbohydrate metabolic process, transmembrane transport | [3] |
| Molecular Function | Oxidoreductase activity, monooxygenase activity, transporter activity | Hydrolase activity, cation binding | [3] |
| Cellular Component | Integral component of membrane, cytoplasm | Extracellular region, cell wall | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments in comparative transcriptomics of Penicillium species, adapted from published studies.
1. Fungal Culture and RNA Extraction
-
Culture Conditions : Penicillium species can be cultured in different fermentation states.
-
Submerged Fermentation (SmF) : Inoculate 50 mL of Malt Extract Broth (MEB) in 250-mL Erlenmeyer flasks with fungal spores. Incubate at 28°C with agitation at 200 rpm.[2]
-
Solid-State Fermentation (SSF) : Inoculate Malt Extract Agar (MEA) plates with fungal spores and incubate at 28°C in the dark.[2]
-
Harvest mycelia at desired time points (e.g., 4 to 16 days at 2-day intervals) for RNA extraction.[2]
-
-
Total RNA Extraction :
-
Grind frozen mycelia to a fine powder in liquid nitrogen.
-
Use a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.
-
2. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Enrich mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Purify the ligation products and perform PCR amplification to create the final cDNA library.
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq).
3. Bioinformatic Analysis of Transcriptomic Data
-
Quality Control : Trim raw sequencing reads to remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Read Mapping : Align the clean reads to a reference genome of the Penicillium species using a splice-aware aligner such as HISAT2.
-
Transcript Assembly and Quantification : Assemble transcripts and quantify their abundance (e.g., in Fragments Per Kilobase of transcript per Million mapped reads - FPKM) using software like StringTie.
-
Differential Gene Expression Analysis : Identify differentially expressed genes (DEGs) between different conditions using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis : Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEG lists using tools like DAVID or Metascape to understand the biological implications of the observed transcriptomic changes.
Mandatory Visualization
Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for a comparative transcriptomics study in Penicillium.
Hypothetical Signaling Pathway for Secondary Metabolite Regulation
Caption: A simplified model of a signaling pathway regulating secondary metabolism in Penicillium.
References
- 1. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 2. Metabolomic and Transcriptomic Comparison of Solid-State and Submerged Fermentation of Penicillium expansum KACC 40815 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Penicillium spp. Transcriptomics: Conserved Pathways and Processes Revealed in Ungerminated Conidia and during Postharvest Apple Fruit Decay - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Gladiolic acid.
For Researchers, Scientists, and Drug Development Professionals
Gladiolic acid, a secondary metabolite produced by the fungus Penicillium gladioli, has garnered interest for its potential biological activities.[1][2] Efficient extraction of this substituted benzoic acid from fungal culture is a critical first step for its study and potential application. This guide provides a comparative overview of various extraction methodologies applicable to this compound, offering insights into their principles, performance, and protocols.
Disclaimer: Direct comparative studies on the extraction of this compound are limited in publicly available literature. The following comparison is based on established principles for the extraction of analogous phenolic acids from natural sources and serves as a practical guide for developing an effective extraction strategy.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound depends on several factors, including the desired yield and purity, available resources, and the scale of the operation. Below is a summary of potential methods and their typical performance characteristics.
| Extraction Method | Principle | Typical Yield | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Solvent Extraction | Partitioning of this compound between the fungal broth (adjusted to an acidic pH) and an immiscible organic solvent. | Moderate | Low to Moderate | Long | High | Simple setup, scalable. | Time-consuming, large solvent volumes, potential for thermal degradation if heat is used. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt fungal cell walls and enhance mass transfer of this compound into the solvent. | High | Moderate | Short | Moderate | Faster than conventional methods, improved efficiency. | Potential for sonochemical degradation of the target compound, requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Application of microwave energy to heat the solvent and fungal biomass, promoting the release of this compound. | High | Moderate | Very Short | Low | Rapid extraction, reduced solvent usage. | Requires microwave-transparent solvents, potential for localized overheating and degradation. |
| Supercritical Fluid Extraction (SFE) | Utilization of a supercritical fluid, typically CO2, as the extraction solvent. Modifiers like ethanol may be needed for polar compounds. | High | High | Moderate | Low (CO2 is recycled) | "Green" technology, high selectivity, solvent-free final product. | High initial equipment cost, may require optimization for polar molecules like this compound. |
Experimental Protocols
The following are detailed, representative protocols for the extraction of this compound from a liquid culture of Penicillium gladioli. These protocols are intended as a starting point and may require optimization for specific culture conditions and desired outcomes.
Conventional Solvent Extraction
Objective: To extract this compound from the fungal culture broth using a liquid-liquid extraction technique.
Materials:
-
Penicillium gladioli culture broth
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethyl acetate or other non-polar to moderately polar, water-immiscible organic solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
pH meter
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation. The broth is the primary source of secreted this compound.
-
Acidify the culture broth to a pH of 2-3 with HCl to protonate the carboxylic acid group of this compound, increasing its solubility in organic solvents.
-
Transfer the acidified broth to a separatory funnel and add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer containing the this compound will be less dense.
-
Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Combine all organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Filter off the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction efficiency of this compound using ultrasonication.
Materials:
-
Penicillium gladioli culture broth (including mycelium)
-
Methanol or ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the entire fungal culture (broth and mycelium) or use the separated mycelium resuspended in a minimal amount of broth.
-
Add a 1:2 ratio (v/v) of the fungal slurry to methanol.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate at a controlled temperature (e.g., 30-40°C) for 20-30 minutes.
-
After sonication, centrifuge the mixture to pellet the fungal debris.
-
Decant the supernatant containing the extracted this compound.
-
Re-extract the pellet with fresh methanol to ensure complete recovery.
-
Combine the supernatants and concentrate using a rotary evaporator to yield the crude extract.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Penicillium gladioli culture broth (including mycelium)
-
Ethanol (or another microwave-transparent solvent)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix the fungal culture (broth and mycelium) with ethanol in a 1:3 ratio (v/v) in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: e.g., 500 W power for 5 minutes at a temperature of 60°C.
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Visualizing the Workflow
A generalized workflow for the extraction and purification of this compound from a fungal source is depicted below. This process highlights the key stages from cultivation to the isolation of the pure compound.
References
A Researcher's Guide to the Statistical Validation of Antifungal Bioassay Results: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of bioassay data is paramount to ensure the accuracy, reliability, and reproducibility of experimental findings. This guide provides a comprehensive overview of the statistical methodologies required to validate the results of antifungal bioassays, using Gladiolic acid as a primary example and comparing its hypothetical performance against the well-characterized antifungal agent, Caspofungin.
This document outlines key experimental protocols, presents data in a comparative format, and visualizes complex biological and procedural workflows to facilitate a deeper understanding of the validation process.
Comparative Bioassay Performance: this compound vs. Caspofungin
To illustrate the principles of statistical validation, we present hypothetical bioassay data for this compound against Candida albicans, benchmarked against the known antifungal drug, Caspofungin. The data is presented to reflect typical results from a broth microdilution susceptibility assay.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Parameter | This compound (Hypothetical) | Caspofungin (Reference) |
| Number of Replicates (N) | 18 | 18 |
| MIC Range (µg/mL) | 0.125 - 1 | 0.0625 - 0.25 |
| MIC50 (µg/mL) | 0.5 | 0.125 |
| MIC90 (µg/mL) | 1 | 0.25 |
| Geometric Mean MIC (µg/mL) | 0.45 | 0.11 |
| Standard Deviation of log2(MIC) | 0.8 | 0.6 |
MIC50 and MIC90 represent the minimum concentration of the drug that inhibits the growth of 50% and 90% of the tested isolates, respectively.
Key Statistical Validation Parameters
The robustness of a bioassay is determined by several key statistical parameters that quantify its precision, accuracy, and reliability.
Table 2: Statistical Validation Parameters for the Antifungal Bioassay
| Statistical Parameter | Definition | This compound Assay (Hypothetical) | Caspofungin Assay (Reference) | Interpretation |
| Intraclass Correlation Coefficient (ICC) | Measures the reliability of measurements by comparing the variability of different ratings of the same subject to the total variation across all ratings and all subjects.[1][2][3][4][5] | 0.85 | 0.92 | An ICC value between 0.75 and 0.9 indicates good reliability, while a value greater than 0.9 indicates excellent reliability.[2][5] |
| Bland-Altman Analysis (Bias & Limits of Agreement) | Assesses the agreement between two different assay methods by plotting the difference between the two measurements against their average.[6][7][8][9] | Bias: 0.05 log2(MIC) LoA: -0.5 to 0.6 log2(MIC) | Bias: 0.02 log2(MIC) LoA: -0.3 to 0.34 log2(MIC) | A small bias and narrow limits of agreement (LoA) indicate good concordance between different experimental runs or methods. |
| Z'-Factor | A statistical measure of the quality of a high-throughput screening (HTS) assay, reflecting the separation between positive and negative controls.[10][11][12][13][14] | 0.6 | 0.8 | A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[10][11][14] |
Experimental Protocols
The following is a detailed methodology for a standardized broth microdilution antifungal susceptibility test, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[15][16][17][18][19]
1. Inoculum Preparation:
-
Fungal isolates (Candida albicans) are cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.[20]
2. Drug Dilution:
-
Stock solutions of this compound and Caspofungin are prepared in an appropriate solvent (e.g., DMSO).
-
Serial two-fold dilutions are performed in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.
3. Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Plates are incubated at 35°C for 24-48 hours.
4. Data Collection and Analysis:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.[21]
-
The determination can be performed visually or by using a spectrophotometer to measure optical density.[22]
Visualizing Key Processes and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, a key signaling pathway in antifungal drug action, and the logic of the statistical validation process.
Antifungal Bioassay Workflow
Many antifungal agents exert their effects by disrupting cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade in Candida albicans that regulates cell wall integrity, stress responses, and morphogenesis, making it a common target for antifungal drugs.[23][24][25][26][27]
MAPK Signaling Pathway in C. albicans
The statistical validation of bioassay results follows a logical progression to ensure the data is reliable and the assay is robust.
Logical Flow of Statistical Validation
Conclusion
The statistical validation of bioassay results is a critical and multi-faceted process. By employing standardized protocols, such as the CLSI broth microdilution method, and rigorously analyzing the data using appropriate statistical tools like the Intraclass Correlation Coefficient, Bland-Altman analysis, and the Z'-factor, researchers can ensure the integrity of their findings. The comparative approach, benchmarking a novel compound like this compound against a known standard such as Caspofungin, provides a robust framework for evaluating the potential of new therapeutic agents. The visualizations provided in this guide serve to demystify complex workflows and biological pathways, empowering researchers to design and interpret their experiments with greater confidence.
References
- 1. Intraclass correlation - Wikipedia [en.wikipedia.org]
- 2. The Intraclass Correlation Coefficient (ICC): A Beginners Guide | by Salah Assana | Medium [medium.com]
- 3. dcricollab.dcri.duke.edu [dcricollab.dcri.duke.edu]
- 4. The intraclass correlation coefficient applied for evaluation of data correction, labeling methods, and rectal biopsy sampling in DNA microarray experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guideline of Selecting and Reporting Intraclass Correlation Coefficients for Reliability Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Method comparison and Bland-Altman Analysis — Quantitative Bio-image Analysis with Python [biapol.github.io]
- 9. analyse-it.com [analyse-it.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. assay.dev [assay.dev]
- 15. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Modifications of antifungal sensibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. journals.asm.org [journals.asm.org]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]
- 23. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Unmasking fungal pathogens by studying MAPK-dependent cell wall regulation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The MAP kinase signal transduction network in Candida albicans. | Semantic Scholar [semanticscholar.org]
- 27. Cooperative Role of MAPK Pathways in the Interaction of Candida albicans with the Host Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Gladiolic Acid Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical Gladiolic acid analytical standards from different suppliers. The data presented is intended to reflect typical variations and performance characteristics observed in inter-laboratory studies of small molecule analytical standards. All experimental protocols are based on established analytical methodologies.
Quantitative Data Summary
The following table summarizes the key quality attributes of this compound analytical standards from three different hypothetical lots. These attributes are critical for ensuring the accuracy and reproducibility of research and development activities.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (HPLC, area %) | 99.2% | 98.5% | 99.8% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Water Content (Karl Fischer) | 0.3% | 0.8% | 0.1% | ≤ 1.0% |
| Residual Solvents (GC-HS) | 0.1% | 0.4% | < 0.05% | ≤ 0.5% |
| Residue on Ignition | 0.05% | 0.1% | 0.02% | ≤ 0.1% |
| Long-Term Stability (24 mos. at 2-8°C) | No significant degradation | No significant degradation | No significant degradation | Purity ≥ 98.0% |
| Accelerated Stability (6 mos. at 25°C/60% RH) | Purity decreased to 98.8% | Purity decreased to 98.1% | Purity decreased to 99.5% | Purity ≥ 98.0% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound analytical standard in 1 mL of mobile phase B (acetonitrile).
2.2. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
This technique is used to confirm the chemical structure of the this compound standard.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5 mg of the this compound standard in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The resulting spectrum is compared to a reference spectrum or theoretical chemical shifts to confirm the identity and structural integrity of the compound.
2.3. Karl Fischer Titration for Water Content
This method is employed to quantify the amount of water present in the analytical standard.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: Anhydrous methanol and a commercial Karl Fischer reagent.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound standard and introduce it into the titration vessel.
-
Analysis: The instrument titrates the sample with the Karl Fischer reagent until all the water has reacted. The water content is then calculated automatically by the instrument.
Visualizations
3.1. Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates the logical workflow for conducting an inter-laboratory comparison of analytical standards.
Caption: Workflow for a typical inter-laboratory comparison study.
3.2. Hypothetical Signaling Pathway for Antifungal Action of this compound
While the exact mechanism of this compound's antifungal activity is not fully elucidated, a hypothetical pathway can be proposed based on the actions of other known antifungal agents that interfere with essential cellular processes.
Caption: A proposed mechanism for the antifungal activity of this compound.
A Guide to the Validation of Gladiolic Acid as a Biomarker for Penicillium gladioli Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of gladiolic acid as a potential biomarker for Penicillium gladioli infection in Gladiolus corms. Given the current absence of comprehensive validation studies in published literature, this document outlines a proposed validation workflow, presents hypothetical comparative data, and details essential experimental protocols based on established principles of biomarker validation in plant pathology.
Introduction to Penicillium gladioli and the Potential of this compound
Penicillium gladioli is a significant fungal pathogen that causes corm rot in Gladiolus, a commercially important ornamental plant.[1][2] The disease leads to considerable economic losses due to reduced flower quality and corm decay during storage.[1][2] Current diagnostic methods for P. gladioli infection primarily rely on visual inspection of symptoms and time-consuming culture-based identification.[1][3] These methods can be subjective and may not detect latent infections.
This compound is a known secondary metabolite produced by Penicillium gladioli.[4][5] The presence of this molecule could serve as a specific chemical indicator—a biomarker—for the presence of the pathogen. A validated biomarker-based diagnostic assay would offer a more rapid, sensitive, and specific alternative to traditional methods, enabling earlier detection and more effective disease management.
Comparative Analysis of Diagnostic Methods
A diagnostic assay based on the detection of this compound holds the potential for significant improvements over existing methods. The following table provides a comparative overview of a hypothetical this compound-based assay against traditional and molecular diagnostic techniques.
Table 1: Comparison of Diagnostic Methods for Penicillium gladioli Infection
| Parameter | Visual Inspection | Culture-Based Methods | Molecular Methods (PCR) | This compound-Based Assay (Hypothetical) |
| Principle | Observation of rot, discoloration, and fungal growth on corms. | Isolation and in vitro growth of the fungus from infected tissue. | Amplification of specific P. gladioli DNA sequences. | Detection and quantification of this compound in corm tissue extracts. |
| Time to Result | Immediate | 5-10 days | 1-2 days | < 1 day |
| Sensitivity | Low (detects only visible symptoms) | Moderate to High | High | Potentially High |
| Specificity | Low (symptoms can be similar to other pathogens) | High (when morphologically identified) | High (with specific primers) | Potentially High (if this compound is unique to P. gladioli) |
| Detection of Latent Infections | No | Possible, but may require specific culture conditions | Yes | Potentially Yes |
| Quantitative Analysis | No | Semi-quantitative at best | Yes (with qPCR) | Yes |
| Required Expertise | Moderate (plant pathology) | High (mycology) | High (molecular biology) | Moderate (analytical chemistry) |
| Cost per Sample | Low | Low to Moderate | Moderate to High | Moderate |
Proposed Experimental Workflow for Validation
The validation of this compound as a biomarker requires a systematic approach to establish its analytical and clinical performance. The following workflow outlines the key stages of this process.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed validation of this compound.
Sample Preparation from Gladiolus Corms
-
Sample Collection: Collect Gladiolus corms showing a range of symptoms, from apparently healthy to severely rotten. Also, collect corms known to be infected with other common pathogens to test for specificity.
-
Tissue Homogenization: From each corm, excise a 1-gram section of tissue from the leading edge of any lesion. For healthy-appearing corms, take a sample from the basal plate.
-
Extraction: Homogenize the tissue in 5 mL of an extraction solvent (e.g., ethyl acetate or a methanol:water mixture).
-
Sonication: Sonicate the homogenate for 15 minutes to ensure cell lysis and complete extraction of metabolites.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a smaller volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Analytical Method: UHPLC-MS/MS for this compound Quantification
-
Chromatographic System: A high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound (precursor ion > product ions). A pure standard of this compound would be required to determine these transitions.
Biomarker Performance Evaluation
-
Analytical Specificity: Analyze extracts from corms infected with other pathogens (e.g., Fusarium oxysporum, Botrytis gladiolorum) to ensure that the signal for this compound is unique to P. gladioli infection.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified by the LC-MS/MS method.
-
Diagnostic Sensitivity and Specificity:
-
Sensitivity: The proportion of corms confirmed to be infected with P. gladioli (by culture) that test positive for this compound.
-
Specificity: The proportion of uninfected corms that test negative for this compound.
-
-
Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate (sensitivity) against the false positive rate (1-specificity) at various concentration thresholds of this compound to determine the optimal diagnostic cut-off value.
Data Presentation for Validation
The following tables illustrate how quantitative data from the validation experiments should be structured for clear comparison.
Table 2: Hypothetical Analytical Performance of the this compound Assay
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: Hypothetical Diagnostic Performance of the this compound Assay
| Parameter | Value | 95% Confidence Interval |
| Diagnostic Sensitivity | 92% | 85 - 96% |
| Diagnostic Specificity | 96% | 90 - 99% |
| Positive Predictive Value | 95% | 88 - 98% |
| Negative Predictive Value | 93% | 87 - 97% |
| Area Under the ROC Curve (AUC) | 0.94 | 0.90 - 0.98 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between P. gladioli infection and the detection of this compound.
Conclusion
The validation of this compound as a biomarker for Penicillium gladioli infection presents a promising avenue for improving disease management in Gladiolus production. The proposed workflow and experimental protocols provide a roadmap for researchers to systematically evaluate its potential. A successful validation would pave the way for the development of a rapid, sensitive, and specific diagnostic tool, ultimately benefiting the floriculture industry. Further research is imperative to generate the experimental data required to substantiate the hypothetical performance characteristics outlined in this guide.
References
- 1. Comparative Analysis among Pathogenic Fungal Species that Cause Gladiolus (Gladiolus grandiflorus Hort.) Corm Rot in Mexico [scielo.org.mx]
- 2. redalyc.org [redalyc.org]
- 3. scribd.com [scribd.com]
- 4. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 5. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Phytotoxicity of Gladiolic Acid and Its Derivatives: A Review of Available Data
Researchers, scientists, and drug development professionals investigating natural compounds for herbicidal properties have shown interest in a variety of fungal metabolites. Among these, gladiolic acid, a product of Penicillium gladioli, has been noted for its antimicrobial activities. However, a comprehensive understanding of its phytotoxicity and that of its derivatives remains limited in publicly available scientific literature. This guide aims to collate the existing, albeit scarce, information and provide a framework for future comparative studies.
Currently, there is a significant lack of direct comparative studies evaluating the phytotoxicity of this compound and its derivatives. While the compound has been identified and its fungistatic and antibacterial properties explored, its effects on plant growth and development are not well-documented. This contrasts with other fungal metabolites, for which phytotoxic effects have been more thoroughly investigated.
This compound: Profile and Known Biological Activities
Phytotoxicity of Metabolites from the Penicillium Genus
While specific data on this compound is lacking, studies on other metabolites from the Penicillium genus indicate that this group of fungi is a source of phytotoxic compounds. For instance, various metabolites from Penicillium purpurogenum have demonstrated phytotoxic effects on radish seedlings.[6][7] This suggests that metabolites from Penicillium species, in general, have the potential for herbicidal activity, warranting further investigation into specific compounds like this compound.
Proposed Experimental Protocols for Comparative Phytotoxicity Analysis
To address the current knowledge gap, a standardized set of experimental protocols should be employed to assess and compare the phytotoxicity of this compound and its derivatives. The following methodologies, adapted from general phytotoxicity testing, are proposed:
Seed Germination and Seedling Growth Assay
This fundamental bioassay is crucial for determining the initial impact of the compounds on plant development.
Objective: To evaluate the effect of this compound and its derivatives on the seed germination and early growth of monocot and dicot model plant species.
Methodology:
-
Test Species: Select standard model organisms such as lettuce (Lactuca sativa) for dicots and barnyard grass (Echinochloa crus-galli) or rice (Oryza sativa) for monocots.
-
Compound Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO, ethanol) and then dilute to a range of concentrations (e.g., 10, 50, 100, 250, 500 µM) with distilled water containing a small amount of a surfactant like Tween 20. A solvent-only control should be included.
-
Experimental Setup:
-
Place a set number of seeds (e.g., 20-25) on filter paper in sterile Petri dishes.
-
Moisten the filter paper with a specific volume of the test solution for each concentration.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation: Incubate the Petri dishes in a controlled growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark) and constant temperature (e.g., 25°C).
-
Data Collection: After a set period (e.g., 5-7 days), measure the following parameters:
-
Germination percentage.
-
Root length of the seedlings.
-
Shoot (or coleoptile) length of the seedlings.
-
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the solvent control. Determine the IC50 (concentration causing 50% inhibition) for each compound.
Whole Plant Assay
This assay assesses the phytotoxic effects on established plants.
Objective: To determine the post-emergence phytotoxicity of this compound and its derivatives.
Methodology:
-
Plant Cultivation: Grow the selected test plant species in small pots containing a standardized soil mix until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Compound Application: Prepare the test solutions as described above. Apply the solutions to the plants as a foliar spray until runoff or as a soil drench.
-
Observation: Maintain the plants in a controlled environment and observe them over a period of 7-14 days for signs of phytotoxicity, such as:
-
Chlorosis (yellowing of leaves)
-
Necrosis (tissue death)
-
Stunting of growth
-
Morphological deformities
-
-
Data Collection: At the end of the observation period, measure:
-
Plant height.
-
Fresh and dry biomass.
-
Chlorophyll content (using a spectrophotometer).
-
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the proposed research and potential mechanisms, the following diagrams are provided.
Caption: Proposed experimental workflow for comparative phytotoxicity analysis.
Caption: Logical relationship between compounds, effects, and research goal.
Future Directions
The development of a comprehensive understanding of the phytotoxicity of this compound and its derivatives is contingent upon dedicated research efforts. The proposed experimental framework provides a starting point for generating the necessary quantitative data. Such studies would not only fill a significant gap in the scientific literature but also potentially unveil novel, naturally-derived compounds for use in agriculture and weed management. Furthermore, future research should aim to elucidate the molecular mechanisms and signaling pathways in plants that are affected by these compounds.
References
- 1. Penicillium gladioli - Wikipedia [en.wikipedia.org]
- 2. This compound, a metabolic product of Penicillium gladioli. II. Structure and fungistatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a metabolic product of Penicillium gladioli. 2. Structure and fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrothis compound | C11H12O5 | CID 3014613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, a metabolic product of Penicillium gladioli. 1. Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal, phytotoxic and toxic metabolites produced by Penicillium purpurogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Stability of Gladiolic Acid: A Comparative Analysis with Other Natural Products
For researchers and drug development professionals, understanding the inherent stability of a natural product is a critical early step in the path toward clinical application. This guide provides a comparative benchmark for the stability of Gladiolic acid against other well-characterized natural products, supported by established experimental protocols for stability-indicating studies.
Comparative Stability Data
Forced degradation studies are the cornerstone of stability assessment, exposing a compound to a range of stress conditions to predict its degradation pathways and shelf-life.[1][2][3] These studies typically involve subjecting the compound to hydrolysis (acidic and alkaline), oxidation, heat, and light.[4] The percentage of degradation is then quantified, usually by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][5]
While specific quantitative data for this compound is not available in recent literature, the following table summarizes the stability profiles of other relevant natural products under forced degradation conditions. This data provides a valuable benchmark for anticipating the potential stability challenges of polyketides like this compound.
| Natural Product | Class | Acid Hydrolysis (% Degradation) | Alkaline Hydrolysis (% Degradation) | Oxidative Degradation (% Degradation) | Thermal Degradation (% Degradation) | Photolytic Degradation (% Degradation) | Reference |
| Posaconazole | Antifungal | No significant degradation | No significant degradation | Significant degradation | No significant degradation | Not reported | [6] |
| Micafungin Sodium | Antifungal (Lipopeptide) | Significant degradation | Significant degradation | Significant degradation | Significant degradation | Significant degradation | [1] |
| Caffeoylgluconic Acid Derivatives | Phenolic Acids | Stable | Unstable (rapid conversion) | Not reported | Unstable (temperature-dependent conversion) | Not reported | [7] |
| Reserpine | Alkaloid | Significant degradation | Significant degradation | Not reported | Not reported | Significant degradation | [8] |
Note: The conditions for forced degradation (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure) vary between studies, which can influence the extent of degradation.
Key Signaling Pathways in Fungal Polyketide Biosynthesis
The biosynthesis of fungal polyketides like this compound is a complex process orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs).[9][10] Understanding the biosynthetic pathway is relevant to stability as the final chemical functionalities introduced can dictate the molecule's susceptibility to degradation. The diagram below illustrates a generalized pathway for the biosynthesis of fungal aromatic polyketides.
Caption: Generalized biosynthetic pathway of fungal aromatic polyketides.
Experimental Protocols: A Workflow for Stability Assessment
A robust stability-indicating analytical method is essential to accurately quantify the degradation of a natural product.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[2][6] The following workflow outlines the key steps in developing and executing a forced degradation study.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Detailed Methodologies
1. Preparation of Stock Solutions: A stock solution of the natural product (e.g., this compound) is prepared in a suitable solvent, typically methanol or a mixture of methanol and water, at a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of an acid (e.g., 0.1 N HCl) and heated (e.g., at 60 °C for 24 hours). The solution is then neutralized with an equivalent amount of base (e.g., 0.1 N NaOH).
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of a base (e.g., 0.1 N NaOH) and heated (e.g., at 60 °C for 24 hours). The solution is then neutralized with an equivalent amount of acid (e.g., 0.1 N HCl).
-
Oxidative Degradation: The stock solution is mixed with an oxidizing agent (e.g., 3% H₂O₂) and kept at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: The solid natural product is kept in a hot air oven at a high temperature (e.g., 80 °C) for an extended period (e.g., 48 hours), and then a solution is prepared. Alternatively, the stock solution is refluxed for a set time.
-
Photolytic Degradation: The stock solution is exposed to UV light (e.g., in a photostability chamber) for a defined period, as per ICH guidelines. A control sample is kept in the dark.
3. Sample Analysis: All stressed samples, along with a non-degraded control solution, are diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[2]
4. Data Interpretation: The peak area of the parent compound in the stressed samples is compared to that of the control to calculate the percentage of degradation. The chromatograms are also inspected for the appearance of new peaks, which represent degradation products.
Conclusion
While direct experimental stability data for this compound remains to be established, this guide provides a framework for its evaluation based on the established stability profiles of analogous natural products and standardized methodologies. The inherent stability of a compound is a multifaceted property, and the information presented here underscores the importance of empirical testing under forced degradation conditions. For researchers investigating this compound or other novel polyketides, the protocols and comparative data herein offer a foundational resource for initiating crucial stability-indicating studies.
References
- 1. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. scielo.br [scielo.br]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tnsroindia.org.in [tnsroindia.org.in]
- 9. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fungal type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyketide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Gladiolic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of gladiolic acid, a naturally occurring organic acid. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.
Immediate Safety and Logistical Information
This compound, like many organic acids, should be handled as hazardous chemical waste. Direct contact can cause skin and eye irritation. Inhalation of dust or aerosols may lead to respiratory irritation. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a designated hazardous waste container. Do not use combustible materials like paper towels to clean up spills of strong oxidizers that may be used in conjunction with this compound.
-
Emergency Contact: Keep the contact information for your institution's EHS department readily available.
Operational and Disposal Plan
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following step-by-step guide outlines the recommended procedure.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, contaminated absorbent materials).
-
Waste Segregation: It is crucial to segregate this compound waste from other waste streams to prevent potentially hazardous reactions.
-
Do not mix this compound waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide)
-
Strong oxidizing agents (e.g., nitric acid, perchloric acid)
-
Reactive metals
-
-
Collect solid and liquid waste in separate, clearly labeled containers.
-
-
Container Selection: Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) or glass containers with secure screw-on caps are recommended. Ensure the container material is compatible with all components of the waste mixture.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The major components and their approximate concentrations if it is a mixed waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Waste Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general lab traffic. Keep containers closed except when adding waste. Secondary containment (e.g., a chemical-resistant tray or bin) is required for liquid waste containers to contain any potential leaks.
Disposal Protocol
-
Request for Pickup: Once a waste container is full or is no longer being used, a waste pickup request must be submitted to your institution's EHS department. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
EHS Collection: Trained EHS personnel will collect the properly labeled and sealed hazardous waste containers from your laboratory for final disposal in accordance with federal, state, and local regulations.
-
Empty Container Disposal:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water, followed by a solvent in which this compound is soluble).
-
The first rinseate must be collected and disposed of as hazardous waste.
-
After triple rinsing, deface or remove the original label.
-
The clean, empty container can then be disposed of as non-hazardous solid waste or recycled according to your institution's policies.
-
Data Presentation
| Parameter | Information | Source (for proxy data) |
| Chemical Name | This compound | - |
| CAS Number | 478-05-7 | PubChem |
| Molecular Formula | C₁₁H₁₀O₅ | PubChem |
| Hazard Classification (Proxy) | Corrosive Solid, Acidic, Organic, n.o.s. | SDS for Glycolic Acid |
| UN Number (Proxy) | UN 3261 | SDS for Glycolic Acid |
| Primary Hazards | Skin Irritation, Eye Damage, Respiratory Irritation | General knowledge of organic acids |
| Incompatible Materials | Bases, Strong Oxidizing Agents, Metals | General chemical principles |
| Recommended Container | HDPE or Glass with screw-on cap | General laboratory practice |
| Disposal Method | Hazardous Waste Incineration (handled by EHS) | General laboratory practice |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
